MK-3328
Description
Properties
IUPAC Name |
5-fluoro-2-(1-methylpyrrolo[2,3-b]pyridin-5-yl)-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O/c1-19-5-4-8-6-9(7-16-12(8)19)13-17-10-2-3-11(15)18-14(10)20-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQHKOHCTMNFAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC(=CN=C21)C3=NC4=C(O3)N=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152692 | |
| Record name | MK-3328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201323-97-8 | |
| Record name | MK-3328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201323978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK-3328 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK-3328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U024732VA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of MK-3328
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action: A High-Affinity Ligand for β-Amyloid Plaques
MK-3328 is an investigational radiolabeled positron emission tomography (PET) tracer designed for the in vivo quantification of β-amyloid (Aβ) plaque burden in the brain, a key pathological hallmark of Alzheimer's disease.[1][2] Its core mechanism of action lies in its ability to act as a high-affinity ligand for Aβ plaques. Chemically identified as a 5-fluoro-2-aryloxazolo[5,4-b]pyridine, this compound is labeled with the radioisotope fluorine-18 ([18F]) to enable detection by PET imaging.
The primary function of [18F]this compound is to cross the blood-brain barrier and selectively bind to Aβ plaques. This binding allows for the visualization and quantification of amyloid deposits in the brains of living individuals. Preclinical studies have demonstrated that [18F]this compound exhibits favorable kinetics, including high brain uptake and effective washout from healthy brain tissue, which is crucial for generating a clear imaging signal with a good signal-to-background ratio.
An important characteristic of this compound is its relatively low binding to white matter, which can be a source of non-specific signal with other amyloid PET tracers. This property is advantageous for more accurate detection of amyloid pathology, particularly in the early stages of Alzheimer's disease.
However, in vitro characterization has revealed an off-target interaction. This compound has been found to bind to monoamine oxidase B (MAO-B) with high affinity. While this represents a potential source of non-specific signal, studies in human brain tissue from Alzheimer's patients have indicated that the contribution of MAO-B binding to the overall signal is considerably lower than that from β-amyloid plaques.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and preclinical in vivo studies of this compound.
In Vitro Binding Characteristics
| Parameter | Target | Value | Species | Assay Type |
| IC50 | β-Amyloid Plaques | 10.5 nM | Human | Competition Binding Assay |
| Kd | β-Amyloid Plaques | 17 ± 4 nM | Human | Saturation Binding Assay |
| Bmax | β-Amyloid Plaques | 1600 ± 419 fmol/mg protein | Human | Saturation Binding Assay |
| Kd | Monoamine Oxidase B (MAO-B) | 6 ± 3 nM | Human | Saturation Binding Assay |
Preclinical In Vivo Characteristics
| Parameter | Value | Species | Study Type |
| Lipophilicity (LogD) | 2.91 | N/A | In Silico/Experimental |
| Brain Uptake | High | Rhesus Monkey | PET Imaging |
| White Matter Binding | Low | Rhesus Monkey | PET Imaging |
| Washout from Brain | Good | Rhesus Monkey | PET Imaging |
Experimental Protocols
In Vitro Competition Binding Assay
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against a known radioligand for β-amyloid plaques.
-
Tissue Preparation: Homogenates of post-mortem human brain tissue from diagnosed Alzheimer's disease patients were used. The cortical tissue, known to have a high density of amyloid plaques, was specifically selected.
-
Radioligand: A tritiated reference compound, [³H]DMAB, with a known high affinity for Aβ plaques, was used.
-
Procedure:
-
The brain homogenates were incubated with a fixed concentration of [³H]DMAB.
-
Increasing concentrations of unlabeled this compound were added to the incubation mixture.
-
The mixture was incubated to allow for competitive binding to reach equilibrium.
-
The bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [³H]DMAB was determined and reported as the IC50 value.
In Vivo PET Imaging in Rhesus Monkeys
This study was conducted to assess the pharmacokinetic properties of [18F]this compound in a non-human primate model, which provides insights into its potential performance in humans.
-
Animal Model: Healthy, non-human primates (rhesus monkeys) were used for these studies.
-
Radiotracer Administration: A bolus of [18F]this compound was administered intravenously.
-
Imaging Protocol:
-
Dynamic PET scans were acquired over a period of time (typically 90-120 minutes) immediately following the injection of the radiotracer.
-
Arterial blood sampling was performed throughout the scan to measure the concentration of the radiotracer in the plasma, which is necessary for kinetic modeling.
-
-
Data Analysis:
-
Time-activity curves (TACs) were generated for different brain regions of interest (ROIs), including cortical grey matter and white matter.
-
Kinetic modeling was applied to the TACs and the plasma input function to estimate parameters such as brain uptake, distribution volume, and washout rates.
-
The binding potential in different brain regions was calculated to assess the level of specific binding versus non-specific binding.
-
Visualizations
Caption: Mechanism of action of [18F]this compound for PET imaging of β-amyloid plaques.
Caption: Preclinical evaluation workflow for the development of this compound as a PET tracer.
References
MK-3328: A Technical Guide to a Novel PET Tracer for Amyloid Plaque Imaging
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MK-3328 is a fluorinated azabenzoxazole derivative developed as a positron emission tomography (PET) tracer for the in vivo quantification of β-amyloid plaques, a key neuropathological hallmark of Alzheimer's disease. Preclinical studies demonstrated promising characteristics, including high binding affinity for amyloid plaques and favorable pharmacokinetics in non-human primates. However, the clinical development of this compound was terminated, and as a result, a complete dataset from human studies is not publicly available. This guide provides a comprehensive overview of the existing technical information on this compound, including its binding characteristics, preclinical data, and the established protocols for its use in research settings.
Core Properties of this compound
This compound was designed for high-affinity and selective binding to β-amyloid plaques, enabling their visualization and quantification via PET imaging. Its key properties are summarized below.
Data Presentation: Quantitative Binding and Physicochemical Properties
| Parameter | Value | Species/Matrix | Method |
| Binding Affinity to Aβ Plaques | |||
| IC50 | 10.5 ± 1.3 nM[1] | Human Alzheimer's Disease brain homogenates | In vitro competition binding assay |
| Kd | 17 ± 4 nM | Human Alzheimer's Disease cortical homogenates | In vitro saturation binding assay with [3H]this compound |
| Bmax | 1600 ± 419 fmol/mg protein | Human Alzheimer's Disease cortical homogenates | In vitro saturation binding assay with [3H]this compound |
| Off-Target Binding | |||
| Kd (MAO-B) | 6 ± 3 nM | Purified enzyme | In vitro saturation binding assay with [3H]this compound |
| Physicochemical Properties | |||
| Log D (pH 7.4) | 2.91[1] | N/A | Experimental measurement |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. The following sections outline the methodologies for the radiosynthesis of [18F]this compound and its evaluation in in vitro binding assays.
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound involves a nucleophilic aromatic substitution reaction. While a detailed, step-by-step protocol is not fully disclosed in the public domain, the general procedure is as follows:
Precursor: A suitable precursor for [18F]this compound is required, likely a nitro or other leaving group-substituted derivative of the parent molecule.
Radiolabeling:
-
[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.
-
[18F]Fluoride Trapping and Elution: The [18F]fluoride is trapped on an anion exchange cartridge and eluted into a reaction vessel.
-
Azeotropic Drying: The [18F]fluoride is dried azeotropically with acetonitrile and a phase-transfer catalyst (e.g., Kryptofix 2.2.2./potassium carbonate).
-
Nucleophilic Substitution: The dried [18F]fluoride is reacted with the precursor in a suitable solvent (e.g., DMSO) at an elevated temperature.
-
Purification: The crude reaction mixture is purified, typically using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: The purified [18F]this compound is formulated in a physiologically compatible solution for injection.
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC, should be >98%.
-
Specific Activity: Measured to ensure a low mass of the tracer is administered, reported to be approximately 91.5 ± 51.4 GBq/µmol.
-
Residual Solvents and Other Impurities: Assessed to meet pharmaceutical standards.
In Vitro Binding Assays
2.2.1. Brain Tissue Homogenate Binding Assay:
This assay is used to determine the binding affinity (IC50, Kd) and density of binding sites (Bmax) of this compound.
Materials:
-
Post-mortem human brain tissue (e.g., cortical homogenates from confirmed Alzheimer's disease patients and healthy controls).
-
[3H]this compound (for saturation and competition assays).
-
Unlabeled this compound.
-
Binding buffer (e.g., phosphate-buffered saline, PBS).
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter.
Procedure (General Outline):
-
Tissue Preparation: Brain tissue is homogenized in binding buffer.
-
Incubation: Aliquots of the brain homogenate are incubated with varying concentrations of [3H]this compound (for saturation assays) or a fixed concentration of [3H]this compound and varying concentrations of unlabeled this compound (for competition assays).
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the protein-bound radioligand from the free radioligand.
-
Washing: The filters are washed with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis:
-
Saturation assays: Data are analyzed using non-linear regression to determine Kd and Bmax values.
-
Competition assays: Data are analyzed to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
-
2.2.2. In Vitro Autoradiography:
This technique is used to visualize the distribution of this compound binding sites in brain tissue sections.
Materials:
-
Cryostat-sectioned human brain tissue slices (e.g., 20 µm thick) from Alzheimer's disease patients and controls.
-
[3H]this compound.
-
Incubation chambers.
-
Phosphor imaging plates or film.
-
Image analysis software.
Procedure (General Outline):
-
Tissue Section Preparation: Frozen brain tissue is sectioned using a cryostat and mounted on microscope slides.
-
Pre-incubation: The sections are pre-incubated in buffer to remove endogenous substances.
-
Incubation: The sections are incubated with a solution containing [3H]this compound. For determination of non-specific binding, adjacent sections are incubated with [3H]this compound in the presence of a high concentration of unlabeled this compound or another suitable competing ligand.
-
Washing: The sections are washed in buffer to remove unbound radioligand.
-
Drying: The washed sections are dried.
-
Exposure: The dried sections are apposed to a phosphor imaging plate or film for a suitable period.
-
Image Acquisition and Analysis: The resulting autoradiograms are scanned, and the density of binding in different brain regions is quantified using image analysis software, often with reference to co-registered stained sections for anatomical localization.
PET Imaging Protocol (Human Studies)
The following protocol is based on the design of the NCT01385033 clinical trial.
Participant Preparation:
-
Participants should fast for an appropriate period before the scan.
-
A venous catheter is inserted for tracer injection.
Tracer Administration:
-
A single intravenous bolus of [18F]this compound (approximately 150 MBq) is administered.
Image Acquisition:
-
Dynamic Scanning: For quantitative analysis, a dynamic scan is acquired for approximately 90 minutes post-injection. This allows for the generation of time-activity curves.
-
Static Scanning: For clinical routine, a static scan of approximately 30 minutes can be acquired starting 60 minutes after injection (60-90 minute time window).
Image Analysis:
-
Image Reconstruction: PET data are reconstructed using standard algorithms with corrections for attenuation, scatter, and decay.
-
Co-registration: PET images are co-registered with the participant's magnetic resonance imaging (MRI) scan for anatomical localization of brain regions of interest (ROIs).
-
ROI Definition: ROIs are delineated on the co-registered MRI, typically including cortical regions known to accumulate amyloid plaques (e.g., frontal cortex, parietal cortex, temporal cortex, precuneus/posterior cingulate) and a reference region with low specific binding (e.g., cerebellum).
-
Quantification:
-
Standardized Uptake Value Ratio (SUVR): The most common method for semi-quantitative analysis. SUVR is calculated as the ratio of the mean tracer uptake in a target ROI to the mean uptake in the reference region (cerebellum) over a specific time window (e.g., 60-90 minutes post-injection).
-
Distribution Volume Ratio (DVR): A more quantitative measure derived from dynamic PET data using kinetic modeling, which is less susceptible to variations in blood flow.
-
Visualization of Workflows and Pathways
Signaling Pathway
While this compound is a diagnostic tracer and does not directly modulate signaling pathways, its binding target, the β-amyloid plaque, is central to the pathophysiology of Alzheimer's disease. The formation of these plaques is a result of the amyloidogenic processing of the amyloid precursor protein (APP).
References
The Role of [18F]MK-3328 in Alzheimer's Disease Research: A Technical Guide
Introduction
[18F]MK-3328 is a fluorinated positron emission tomography (PET) tracer developed for the in vivo quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD). The ability to visualize and quantify Aβ plaque burden in the living brain is crucial for the early diagnosis of AD, patient stratification in clinical trials, and for monitoring the efficacy of anti-amyloid therapeutic interventions. [18F]this compound was identified as a promising candidate due to its favorable characteristics, including high affinity for amyloid plaques and suitable pharmacokinetic properties for PET imaging. However, its development was discontinued for business reasons not related to safety concerns. This technical guide provides an in-depth overview of the available data on [18F]this compound, its experimental evaluation, and its characteristics as a PET tracer for AD research.
Physicochemical and In Vitro Binding Properties
[18F]this compound is an azabenzoxazole derivative with a lipophilicity (Log D) of 2.91, a property that influences its ability to cross the blood-brain barrier.[1] In vitro studies using tritiated this compound ([3H]this compound) have characterized its binding affinity and density of binding sites in human brain tissue.
A significant finding during the in vitro characterization of [18F]this compound was its interaction with monoamine oxidase B (MAO-B), an enzyme that is upregulated in reactive astrocytes associated with amyloid plaques.[2] Studies with purified enzyme indicated that [3H]this compound binds to MAO-B with high affinity.[2] While this off-target binding could potentially confound the PET signal, saturation studies in the cortex of individuals with Alzheimer's disease demonstrated that the contribution of MAO-B to the total binding signal was relatively low compared to the signal from amyloid plaques.[2]
Table 1: In Vitro Binding Characteristics of [3H]this compound
| Target | Brain Region | Kd (nM) | Bmax (nM) |
| Amyloid Plaques | AD Cortex | 17 ± 4 | 1600 ± 419 |
| MAO-B | Purified Enzyme | 6 ± 3 | N/A |
Data sourced from in vitro binding studies on human brain tissue and purified enzyme.[2]
Table 2: In Vitro Competition Binding Affinity of [18F]this compound
| Target | IC50 (nM) |
| Amyloid Plaques | 10.5 ± 1.3 |
Data represents the concentration of [18F]this compound required to inhibit 50% of the binding of a known amyloid plaque ligand in human brain homogenates.[1]
Experimental Protocols
In Vitro Homogenate Binding Assay
This protocol outlines the methodology used to determine the binding affinity (Kd) and density of binding sites (Bmax) of [3H]this compound in human brain tissue.
-
Tissue Preparation: Cortical homogenates from postmortem human brains of individuals with confirmed Alzheimer's disease and age-matched controls are prepared.
-
Radioligand: [3H]this compound is used as the radioligand.
-
Assay Conditions:
-
Incubation of brain homogenates with increasing concentrations of [3H]this compound.
-
To determine non-specific binding, a parallel set of experiments is conducted in the presence of a high concentration of a competing non-radioactive ligand (e.g., unlabeled this compound or another amyloid plaque binding agent).
-
For investigating MAO-B binding, experiments are performed using purified MAO-B enzyme or in brain regions with high MAO-B expression, with and without the MAO-B specific inhibitor lazabemide.[2]
-
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Saturation binding data are analyzed using non-linear regression to determine the Kd and Bmax values.
In Vitro Autoradiography
This technique is employed to visualize the distribution of [3H]this compound binding sites in brain sections.
-
Tissue Preparation: Cryostat sections (typically 10-20 µm thick) of postmortem human brain tissue from individuals with Alzheimer's disease are mounted on microscope slides.
-
Incubation: Slides are incubated with a solution containing [3H]this compound at a concentration close to its Kd value. Non-specific binding is determined by incubating adjacent sections in the presence of an excess of a competing non-radioactive ligand.
-
Washing and Drying: Slides are washed in buffer to remove unbound radioligand and then dried.
-
Imaging: The slides are exposed to a phosphor imaging plate or film to detect the radioactive signal.
-
Analysis: The resulting autoradiograms are digitized and analyzed to determine the density and distribution of radioligand binding. This can be correlated with immunohistochemical staining for amyloid plaques on adjacent sections.
Radiosynthesis of [18F]this compound
While a detailed, step-by-step automated synthesis protocol is not publicly available, the general approach for the radiosynthesis of [18F]this compound involves a nucleophilic aromatic substitution reaction.
Preclinical PET Imaging in Rhesus Monkeys
Preclinical evaluation in non-human primates is a critical step to assess the in vivo performance of a new PET tracer.
-
Animal Model: Rhesus monkeys are used as they provide a closer physiological model to humans than rodents for brain imaging studies.
-
Radiotracer Administration: A bolus injection of [18F]this compound is administered intravenously.
-
PET Scanning: Dynamic PET scans are acquired for a duration of 90-120 minutes post-injection. This allows for the measurement of the tracer's kinetics in the brain.
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on co-registered magnetic resonance (MR) images for various brain regions, including cortical areas and white matter.
-
Time-activity curves (TACs) are generated for each ROI to visualize the uptake and washout of the tracer over time.
-
Kinetic modeling is applied to the TACs to estimate parameters such as the distribution volume (VT), which reflects the tracer binding.
-
A key finding from these studies was the low in vivo binding potential of [18F]this compound in both white and cortical grey matter in healthy rhesus monkeys, which is a desirable characteristic for an amyloid PET tracer as it indicates low non-specific binding.[1]
-
Clinical PET Imaging Protocol (NCT01385033)
This phase 1 clinical trial aimed to characterize the performance of [18F]this compound in subjects with Alzheimer's disease, mild cognitive impairment (MCI), and healthy controls.
-
Participants: The study enrolled individuals with a diagnosis of probable AD, amnestic MCI, and healthy elderly and young volunteers.
-
Radiotracer Administration: A single intravenous dose of [18F]this compound was administered.
-
PET Imaging:
-
Dynamic Scans: Performed for approximately 90 minutes post-injection.
-
Static Scans: Acquired for 30 minutes, starting 60 minutes after injection (60-90 minute window).
-
-
Image Analysis:
-
A baseline MRI was obtained for anatomical co-registration.
-
Regions of interest (ROIs) were defined on the MRI and transferred to the PET images.
-
The primary quantitative measure was the Standardized Uptake Value Ratio (SUVR) .
-
SUVR Calculation: The average [18F]this compound uptake in a target brain region (e.g., frontal cortex, parietal cortex, etc.) between 60 and 90 minutes post-injection was divided by the average uptake in the cerebellum during the same time frame. The cerebellum is used as a reference region as it is relatively spared from amyloid plaque deposition in AD.
-
A cortical composite SUVR, representing the average SUVR from several cortical regions, was a key outcome measure.
-
Summary of Findings and Conclusion
[18F]this compound was developed as a PET tracer for the in vivo imaging of amyloid-β plaques in Alzheimer's disease. In vitro studies demonstrated its high affinity for amyloid plaques, though a notable off-target binding to MAO-B was identified. Preclinical studies in rhesus monkeys showed promising in vivo characteristics, including low non-specific binding in the brain. A phase 1 clinical trial established a protocol for its use in humans, employing SUVR with the cerebellum as a reference region to quantify tracer uptake.
Despite these promising initial findings, the clinical development of [18F]this compound was halted. The data and protocols summarized in this technical guide provide valuable insights for researchers and drug development professionals in the field of Alzheimer's disease. The experience with [18F]this compound underscores the importance of thorough in vitro characterization to identify potential off-target binding and the utility of preclinical non-human primate studies in evaluating the in vivo performance of novel PET tracers.
References
- 1. In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies of positron emission tomography (PET) tracer development for imaging of tau and α-synuclein in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of MK-3328: A Technical Guide to a Novel Amyloid PET Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate in vivo detection and quantification of amyloid-β (Aβ) plaques, a core neuropathological hallmark of Alzheimer's disease (AD), is crucial for early diagnosis, disease monitoring, and the development of targeted therapeutics. Positron Emission Tomography (PET) imaging with specific radiotracers has emerged as a powerful tool in this endeavor. This technical guide provides an in-depth overview of the discovery and development of MK-3328, a fluorinated PET tracer designed for the imaging of Aβ plaques. This document details its synthesis, in vitro and in vivo characterization, and early clinical evaluation, offering a comprehensive resource for researchers in the field of neurodegenerative diseases and radiopharmaceutical development.
Physicochemical and In Vitro Binding Properties of this compound
This compound, chemically known as 5-fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine, was identified as a promising candidate for an Aβ PET tracer due to its favorable combination of physicochemical properties and in vitro binding characteristics. These properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₄H₉FN₄O | |
| Molecular Weight | 268.25 g/mol | |
| Lipophilicity (Log D) | 2.91 | [1][2] |
Table 2: In Vitro Binding Characteristics of [³H]this compound
| Parameter | Value | Tissue/Target | Reference |
| IC₅₀ | 10.5 ± 1.3 nM | Human AD Brain Homogenates | [1][2] |
| Kd | 17 ± 4 nM | Cortical Aβ Plaques (Human AD) | [3] |
| Bmax | 1600 ± 419 fmol/mg protein | Cortical Aβ Plaques (Human AD) | [3] |
| Bmax/Kd Ratio | 95 ± 15 | Cortical Aβ Plaques (Human AD) | [3] |
| Off-Target Binding | |||
| MAO-B Kd | 6 ± 3 nM | Purified Enzyme | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of 5-fluoro-2-aryloxazolo[5,4-b]pyridines, including this compound, involves the construction of the key azabenzoxazole scaffold. While a detailed step-by-step protocol for the synthesis of this compound is proprietary, the general approach involves the microwave heating of precursor amides with a base such as K₂CO₃ or Cs₂CO₃ in a solvent like DMF. Precursors and unlabeled reference standards were prepared by Merck Research Laboratories.
Radiolabeling with [¹⁸F]
For PET imaging, this compound is radiolabeled with the positron-emitting isotope fluorine-18 ([¹⁸F]). The specific details of the radiosynthesis are not publicly available but would typically involve the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.
In Vitro Competition Binding Assay
This assay is performed to determine the binding affinity (IC₅₀) of this compound for Aβ plaques.
-
Tissue Preparation: Postmortem human brain cortical homogenates from confirmed AD patients are used.
-
Radioligand: A tritiated version of a known amyloid PET tracer is utilized as the radioligand.
-
Procedure:
-
Brain homogenates are incubated with the radioligand and varying concentrations of unlabeled this compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
-
In Vitro Saturation Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
Tissue Preparation: Cortical homogenates from AD and age-matched control brains are used.
-
Radioligand: [³H]this compound.
-
Procedure:
-
Aliquots of brain homogenates are incubated with increasing concentrations of [³H]this compound.
-
Non-specific binding is determined by adding a high concentration of unlabeled this compound to a parallel set of tubes.
-
Following incubation to equilibrium, bound and free radioligand are separated.
-
The amount of radioactivity is quantified.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Kd and Bmax values are determined by non-linear regression analysis of the saturation binding data.
-
In Vivo PET Imaging in Rhesus Monkeys
Preclinical evaluation of [¹⁸F]this compound was conducted in rhesus monkeys to assess its pharmacokinetic profile and in vivo binding characteristics.
-
Animal Preparation: Rhesus monkeys are anesthetized and positioned in a PET scanner.
-
Radiotracer Administration: A bolus of [¹⁸F]this compound is administered intravenously.
-
PET Scan Acquisition: Dynamic PET scans are acquired over a period of time (e.g., 180 minutes) to measure the tracer's distribution and kinetics in the brain.
-
Data Analysis:
-
Time-activity curves (TACs) are generated for different brain regions.
-
Tracer kinetic modeling is applied to the TACs to estimate parameters such as brain uptake and binding potential.
-
Regions of interest (ROIs) are drawn on co-registered magnetic resonance images (MRI) to assess tracer uptake in specific areas, including cortical grey matter and white matter.
-
Preclinical and Clinical Development Workflow
The development of a novel PET tracer like this compound follows a structured workflow from initial discovery to clinical evaluation.
In Vivo Characterization and Clinical Evaluation
Preclinical studies in rhesus monkeys demonstrated that [¹⁸F]this compound possessed a favorable in vivo profile, including good brain uptake and washout, with low non-specific binding in white matter.[1][2] This promising preclinical data warranted further evaluation in humans.
A Phase 1 clinical trial (NCT01385033) was initiated to characterize the performance of [¹⁸F]this compound in subjects with Alzheimer's disease, mild cognitive impairment (MCI), and healthy young and elderly subjects. The primary objective was to evaluate the tracer's ability to estimate the regional distribution and extent of amyloid plaques and to discriminate between AD patients and cognitively normal elderly controls.[4][5] The study assessed the safety, tolerability, and radiation dosimetry of a single intravenous dose of [¹⁸F]this compound. Efficacy was evaluated by measuring the standardized uptake value ratio (SUVR) in various brain regions, using the cerebellum as a reference region.[5] Although the trial was terminated prematurely due to a business decision, the initial data suggested that [¹⁸F]this compound was generally well-tolerated.[6]
Mechanism of Action: Binding to Amyloid Plaques
This compound is designed to bind with high affinity and specificity to the β-sheet structures that are characteristic of amyloid-β plaques. The interaction is non-covalent, allowing for the tracer to be washed out from brain regions devoid of significant plaque deposition.
Off-Target Binding Profile
An important consideration in the development of any PET tracer is its selectivity. In vitro studies revealed an unexpected interaction between this compound and monoamine oxidase B (MAO-B), an enzyme that is upregulated in astrocytes in the AD brain.[3] [³H]this compound was found to bind to MAO-B with a Kd of 6 ± 3 nM.[3] However, saturation studies in AD cortex demonstrated that MAO-B levels accounted for only a small fraction (17 ± 3%) of the total Aβ levels as measured by [³H]PIB, a well-established amyloid PET tracer.[3] Despite this off-target binding, autoradiography experiments showed a distinct punctate binding pattern of [³H]this compound in AD cortical areas, consistent with amyloid plaque distribution, which was not blocked by a MAO-B inhibitor.[3]
Conclusion
This compound emerged from a focused discovery effort as a promising second-generation ¹⁸F-labeled PET tracer for the in vivo quantification of amyloid-β plaques. Its favorable physicochemical properties, high affinity for Aβ plaques, and promising preclinical in vivo profile in non-human primates highlighted its potential as a valuable research and diagnostic tool. While its clinical development was not pursued to completion, the data gathered during its evaluation provide important insights for the ongoing development of novel neuroimaging agents for Alzheimer's disease and other neurodegenerative disorders. The detailed characterization of its binding properties, including its interaction with MAO-B, underscores the complexities of developing highly specific PET tracers for brain imaging.
References
- 1. Pharmacokinetics and Brain Uptake in the Rhesus Monkey of a Fusion Protein of Arylsulfatase A and a Monoclonal Antibody Against the Human Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Characterization of 18F-MK-6240, a Promising PET Tracer for In Vivo Quantification of Human Neurofibrillary Tangles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of amyloid imaging PET probes for an early diagnosis of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tau-PET uptake: Regional variation in average SUVR and impact of amyloid deposition - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of MK-3328: A PET Tracer for Amyloid Plaque Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3328 is a novel small molecule developed as a positron emission tomography (PET) tracer for the in vivo quantification of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. Its radiolabeled form, [18F]this compound, has been investigated for its potential to serve as a biomarker in the diagnosis of Alzheimer's and as a tool in the evaluation of anti-amyloid therapies. This technical guide provides a comprehensive overview of the available preclinical data on the characterization of this compound, focusing on its binding affinity, in vivo properties, and the methodologies used in its preclinical evaluation.
In Vitro Characterization
Binding Affinity to Amyloid Plaques
This compound demonstrates high-affinity binding to human amyloid plaques. In vitro studies using brain homogenates from subjects with Alzheimer's disease have been conducted to determine its binding characteristics.
| Parameter | Value | Description |
| IC50 | 10.5 nM[1] | The half-maximal inhibitory concentration, indicating the potency of this compound in displacing a radioligand from amyloid plaques. |
| Log D | 2.91[1] | The distribution coefficient, a measure of the lipophilicity of the compound, which is a key factor in its ability to cross the blood-brain barrier. |
Experimental Protocols: In Vitro Binding Assay
The in vitro binding affinity of this compound for amyloid plaques was determined using a competitive binding assay with postmortem human brain tissue from Alzheimer's disease patients.
Protocol:
-
Tissue Preparation: Brain tissue from cortical regions with high amyloid plaque density is homogenized in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Radioligand: A tritiated version of a known amyloid-binding compound is used as the radioligand.
-
Competitive Binding: The brain homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound.
In Vivo Characterization
Rhesus Monkey PET Studies
Preclinical in vivo evaluation of [18F]this compound was conducted in rhesus monkeys to assess its pharmacokinetic properties in the brain and its potential as a PET imaging agent.
Key Findings:
-
White Matter Binding: [18F]this compound showed a favorable low in vivo binding potential in the cerebral white matter and cortical grey matter of rhesus monkeys.[1] This is a desirable characteristic for an amyloid PET tracer, as high non-specific binding in white matter can obscure the signal from amyloid plaques in the grey matter.
-
Kinetics: The tracer was evaluated for its regional distribution and kinetics using tracer kinetic modeling methods.[1]
Experimental Protocols: Preclinical PET Imaging
While a detailed, step-by-step protocol for preclinical PET imaging of [18F]this compound is not publicly available, a general workflow can be inferred from standard practices in the field.
Discussion
The preclinical data available for this compound indicate that it possesses favorable characteristics for a β-amyloid PET tracer. Its high binding affinity for amyloid plaques, coupled with low non-specific binding in white matter observed in non-human primates, suggests its potential for accurately quantifying amyloid burden in the brain. The development and characterization of such tracers are crucial for advancing our understanding of Alzheimer's disease and for the development of effective therapeutic interventions. Further preclinical studies, including detailed pharmacokinetic modeling and evaluation in transgenic animal models of Alzheimer's disease, would provide a more complete profile of this promising imaging agent.
Conclusion
This compound is a potent β-amyloid ligand that has been successfully radiolabeled and evaluated as a PET tracer. The preclinical in vitro and in vivo data support its further investigation as a tool for the early diagnosis of Alzheimer's disease and for monitoring the efficacy of anti-amyloid therapies. The methodologies outlined in this guide provide a framework for the continued preclinical assessment of this compound and other novel amyloid PET tracers.
References
Understanding the Binding Properties of MK-3328 to Amyloid Plaques: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-3328 is a novel radioligand developed for the in vivo imaging of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD). Its favorable pharmacokinetic properties and specific binding to Aβ aggregates have positioned it as a valuable tool for positron emission tomography (PET) studies aimed at diagnosing AD, monitoring disease progression, and evaluating the efficacy of anti-amyloid therapies. This technical guide provides an in-depth overview of the binding characteristics of this compound, detailing its affinity for amyloid plaques and its off-target interactions. Furthermore, it outlines the key experimental protocols utilized in its evaluation and presents visual workflows to facilitate a comprehensive understanding of the methodologies.
Data Presentation: Quantitative Binding Characteristics of this compound
The binding properties of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and density of binding sites.
| Parameter | Value | Target | Assay Type | Reference |
| IC50 | 10.5 nM | β-Amyloid Plaques | In vitro competition binding assay | [1] |
Table 1: Inhibitory Concentration (IC50) of this compound for β-Amyloid Plaques.
| Parameter | Value | Target | Tissue | Reference |
| Kd (Dissociation Constant) | 17 ± 4 nM | Cortical Aβ Plaques | Human AD Brain Cortex | [2] |
| Bmax (Maximum Binding Sites) | 1600 ± 419 fmol/mg protein | Cortical Aβ Plaques | Human AD Brain Cortex | [2] |
Table 2: In Vitro Binding Affinity of [3H]this compound to Amyloid Plaques in Human AD Brain Tissue.
An unexpected off-target binding interaction was identified with monoamine oxidase B (MAO-B).
| Parameter | Value | Target | Source | Reference |
| Kd (Dissociation Constant) | 6 ± 3 nM | Monoamine Oxidase B (MAO-B) | Purified Enzyme | [2] |
Table 3: Off-Target Binding Affinity of [3H]this compound to MAO-B.
It is important to note that while this compound shows affinity for MAO-B, studies in the Alzheimer's disease cortex have demonstrated that MAO-B levels accounted for only a small fraction (17 ± 3%) of the total Aβ levels.[2]
Experimental Protocols
In Vitro Tissue Homogenate Binding Assay
This assay is employed to determine the binding affinity (Kd) and density of binding sites (Bmax) of a radiolabeled compound in a competitive binding experiment.
Protocol:
-
Tissue Preparation:
-
Postmortem human brain tissue from diagnosed Alzheimer's disease patients and healthy controls is used.
-
Cortical gray matter is dissected and homogenized in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in fresh buffer. Protein concentration is determined using a standard protein assay.
-
-
Binding Assay:
-
A constant concentration of the radioligand (e.g., [3H]this compound) is incubated with the brain homogenate.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor (e.g., unlabeled this compound or another amyloid-binding ligand).
-
For saturation binding experiments, increasing concentrations of the radioligand are incubated with the homogenate.
-
Incubation is carried out at room temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Saturation binding data are analyzed using non-linear regression to determine the Kd and Bmax values.
-
In Vitro Autoradiography on Human Brain Sections
This technique is used to visualize the distribution of radioligand binding sites within intact tissue sections.
Protocol:
-
Tissue Preparation:
-
Postmortem human brain tissue is frozen and sectioned using a cryostat to a thickness of approximately 10-20 µm.
-
The sections are thaw-mounted onto microscope slides.
-
-
Incubation:
-
The slides are pre-incubated in buffer to remove endogenous substances.
-
Sections are then incubated with a solution containing the radioligand (e.g., [3H]this compound) at a specific concentration.
-
To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of an excess of a non-labeled competitor.
-
-
Washing and Drying:
-
Following incubation, the slides are washed in a series of ice-cold buffer solutions to remove unbound radioligand.
-
The sections are then rapidly dried.
-
-
Imaging:
-
The dried slides are apposed to a phosphor imaging plate or autoradiographic film for a specific exposure period.
-
The imaging plate or film is then scanned to generate a digital image of the radioligand distribution.
-
-
Data Analysis:
-
The optical density of the autoradiographic image is quantified using image analysis software.
-
Comparison of the total binding and non-specific binding images allows for the visualization and quantification of specific binding sites in different brain regions.
-
In Vivo PET Imaging in Humans
Positron Emission Tomography (PET) is a non-invasive imaging technique used to visualize and quantify the distribution of a radiotracer in the body.
Protocol:
-
Radiotracer Administration:
-
The PET tracer, [18F]this compound, is administered intravenously to the study participant.
-
-
Image Acquisition:
-
Following a specific uptake period, typically 60-90 minutes post-injection, the participant's head is positioned in the PET scanner.
-
A dynamic or static scan is acquired over a defined time window.
-
A computed tomography (CT) or magnetic resonance (MR) scan is also acquired for attenuation correction and anatomical co-registration.
-
-
Image Reconstruction and Analysis:
-
The raw PET data is reconstructed into a 3D image of tracer distribution in the brain.
-
Regions of interest (ROIs) are drawn on the co-registered anatomical images (MRI) for various brain regions (e.g., frontal cortex, parietal cortex, temporal cortex, and cerebellum).
-
The mean radioactivity concentration in each ROI is determined.
-
-
Quantification:
-
The Standardized Uptake Value Ratio (SUVR) is calculated by dividing the mean tracer uptake in a target region by the mean uptake in a reference region (typically the cerebellum, which is relatively devoid of amyloid plaques).
-
SUVR values provide a quantitative measure of amyloid plaque burden in different brain regions.
-
Mandatory Visualization
Signaling Pathways
Currently, there is a lack of published scientific literature detailing specific signaling pathways that are directly modulated by the binding of this compound to amyloid plaques. The primary role of this compound is as a diagnostic imaging agent, and its mechanism of action is centered on its ability to bind with high affinity and specificity to Aβ aggregates, thereby enabling their visualization and quantification. Research on the downstream cellular consequences of this binding event has not been a primary focus.
The broader field of Alzheimer's research has extensively investigated the complex signaling cascades initiated by the interaction of amyloid-beta oligomers and fibrils with various cell surface receptors, leading to synaptic dysfunction and neurotoxicity. However, studies specifically examining the impact of this compound binding on these pathways are not currently available.
Conclusion
This compound demonstrates high-affinity binding to amyloid-β plaques, a characteristic that underpins its utility as a PET imaging agent for Alzheimer's disease. The quantitative data presented in this guide highlight its potent interaction with its primary target. While an off-target affinity for MAO-B has been identified, its contribution to the overall signal in the context of AD is considered to be minor. The detailed experimental protocols and workflows provided herein offer a comprehensive understanding of the methodologies used to characterize the binding properties of this compound. It is important for researchers to note the current absence of data on the direct downstream signaling effects of this compound binding, which represents a potential area for future investigation. This technical guide serves as a core resource for scientists and professionals in the field of neurodegenerative disease research and drug development, facilitating a deeper understanding of this important imaging tool.
References
An In-depth Technical Guide on the Safety and Tolerability Profile of [18F]MK-3328 in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and tolerability profile of [18F]MK-3328, a positron emission tomography (PET) tracer developed for the in vivo quantification of amyloid plaques, a key neuropathological feature of Alzheimer's disease. The information presented is based on data from clinical trials involving healthy volunteers and individuals with Alzheimer's disease.
Introduction
[18F]this compound, chemically known as 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine, was identified as a promising PET tracer due to its favorable characteristics, including high affinity for human amyloid plaques, low lipophilicity, and suitable in vivo kinetics observed in preclinical studies.[1][2] This guide will focus on the safety and tolerability data gathered during its clinical evaluation in humans.
Clinical Safety and Tolerability
Clinical studies were conducted to assess the safety, radiation dosimetry, biokinetics, and effectiveness of [18F]this compound. These trials enrolled healthy elderly subjects and patients with Alzheimer's disease.[3][4]
2.1. Adverse Events
A clinical study involving 24 subjects who received a single intravenous dose of approximately 150 MBq of [18F]this compound reported that the tracer was generally well tolerated.[4] No serious adverse events or deaths were reported.[4] A summary of the reported adverse experiences is provided in the table below.
| Adverse Event | Severity | Relationship to Drug | Number of Subjects |
| Stinging at injection site | Mild | Definitely related | 1 |
| Sinusitis | Mild | Not specified | 1 |
| Loose stools | Mild | Not specified | 1 |
| Vasovagal reaction | Severe | Not specified | 1 |
| Data from a study with 24 participants including healthy elderly and Alzheimer's disease patients.[4] |
Notably, no clinically significant abnormalities were observed in vital signs, routine blood and urine chemistry panels, hematology, electrocardiograms (ECGs), or physical and neurological examinations.[4] The overall safety profile was deemed supportive of continued clinical investigation.[4] However, the clinical program for [18F]this compound was later terminated due to a business decision, not as a result of safety concerns.[4]
Experimental Protocols
The clinical trials for [18F]this compound followed structured protocols to ensure patient safety and data integrity. The key methodologies are outlined below.
3.1. Study Population
The studies included healthy volunteers and patients with probable mild-to-moderate Alzheimer's disease.[3][4] Key inclusion criteria for participants in different parts of the studies included:
-
Healthy Participants (Part I): Male or female of non-reproductive potential, aged 50-65, in good health, and non-smokers for at least 10 years.[3]
-
Healthy Elderly and Alzheimer's Disease Participants (Parts II and III): Male or female of non-reproductive potential, aged 55 and older, who were either cognitively normal or had a diagnosis of probable mild-to-moderate Alzheimer's disease.[3]
Exclusion criteria were designed to minimize risks and confounding factors, and included a history of other neurological disorders, or any disease or medication that could interfere with the tracer's assessment or participant safety.[3]
3.2. Dosing and Administration
Participants received a single intravenous (IV) bolus injection of [18F]this compound.[4] The administered radioactivity was approximately 150 MBq, containing no more than 20 mcg of the this compound compound.[4]
3.3. Safety and Tolerability Assessments
Safety monitoring was a critical component of the trials. The following assessments were performed at various times throughout the studies:[4]
-
Clinical evaluations
-
Vital sign measurements
-
Physical and neurological examinations
-
12-lead electrocardiograms (ECGs)
-
Standard laboratory safety tests (blood and urine)
-
Monitoring and recording of all adverse events.[4]
3.4. Imaging Procedures
Following the injection of [18F]this compound, participants underwent PET scans. The imaging protocols consisted of either:[4]
-
A dynamic PET scan for approximately 90 minutes post-dose.
-
A static PET scan for approximately 30 minutes, starting 60 minutes after injection.[4]
A baseline MRI was also obtained for anatomical co-registration with the PET scans.[4]
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the clinical evaluation of [18F]this compound.
Caption: Workflow of [18F]this compound clinical trials.
4.2. Logical Relationship of Safety Assessment
The diagram below outlines the logical relationship between the different components of the safety assessment in the clinical trials.
Caption: Safety assessment components in [18F]this compound trials.
Conclusion
The available clinical data indicates that [18F]this compound has a favorable safety and tolerability profile when administered as a single intravenous dose of approximately 150 MBq. The reported adverse events were infrequent, generally mild, and only one event of "stinging at injection site" was considered definitively related to the drug.[4] No major safety concerns were identified that would have precluded further clinical development. The decision to halt the program was based on business considerations.[4] This safety profile, along with its promising preclinical characteristics, suggests that tracers with a similar structure could be viable candidates for future development in the field of amyloid PET imaging.
References
- 1. [18F]Fluoroazabenzoxazoles as potential amyloid plaque PET tracers: synthesis and in vivo evaluation in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-[18F]Fluoro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-oxazolo[5,4-b]pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Safety, Radiation Dosimetry, Biokinetics, and Effectiveness of [18F]MK3328 (this compound-001) [ctv.veeva.com]
- 4. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]
In Vivo Pharmacokinetics and Biodistribution of MK-3328: A Technical Overview
Disclaimer: The publicly available information on MK-3328 is predominantly focused on its radiolabeled form, [18F]this compound, a positron emission tomography (PET) tracer developed for the in vivo quantification of amyloid plaques in the brain, a hallmark of Alzheimer's disease. Consequently, this document primarily details the pharmacokinetics and biodistribution of [18F]this compound in the context of brain imaging. Comprehensive pharmacokinetic data (such as Cmax, Tmax, AUC, and whole-body biodistribution) for the non-radiolabeled this compound compound are not available in the public domain. Furthermore, information regarding a specific signaling pathway associated with this compound's mechanism of action, beyond its binding to amyloid plaques, is not publicly documented.
Introduction
This compound is a novel fluoroazabenzoxazole derivative that has been investigated by Merck for its potential as a PET tracer for imaging amyloid-β (Aβ) plaques in the brain. The 18F-radiolabeled version, [18F]this compound, was identified as a promising candidate due to its favorable in vitro properties and in vivo characteristics in preclinical models, leading to its evaluation in human clinical trials.
Preclinical In Vivo Studies
The initial in vivo evaluation of [18F]this compound was conducted in rhesus monkeys to assess its regional brain distribution and kinetics.
Experimental Protocol: Rhesus Monkey PET Imaging
-
Animal Model: Rhesus monkeys were utilized for the preclinical PET imaging studies.
-
Radiotracer Administration: [18F]this compound was administered intravenously.
-
Imaging: Dynamic PET scans of the brain were acquired to measure the tracer's uptake and washout over time.
-
Data Analysis: Tracer kinetic modeling was applied to the dynamic PET data to determine the binding potential of [18F]this compound in different brain regions. A key unfavorable feature that was screened for was high binding potential in cerebral white matter and cortical grey matter in healthy subjects.[1]
Preclinical Findings
In these preclinical studies, [18F]this compound demonstrated a favorable profile for an amyloid plaque imaging agent.[1] It exhibited a desirable combination of:
-
Low in vivo binding in white matter and cortical grey matter in rhesus monkeys.[1]
-
Low lipophilicity (Log D = 2.91), which is often associated with lower non-specific binding.[1]
-
High affinity for human amyloid plaques (IC50 = 10.5 ± 1.3 nM) as determined in in vitro studies.[1]
These promising preclinical results warranted the progression of [18F]this compound into human clinical trials.[1]
Clinical In Vivo Studies
Clinical trials in humans were conducted to evaluate the safety, radiation dosimetry, biokinetics, and effectiveness of [18F]this compound as a PET tracer for detecting brain amyloid plaques.
Experimental Protocol: Human PET Imaging (NCT00954538 & NCT01385033)
-
Study Population: The studies enrolled healthy volunteers (young and elderly) and patients with Alzheimer's disease (AD).[2][3]
-
Radiotracer Administration: A single intravenous (IV) bolus injection of [18F]this compound was administered.[4] The injected dose was approximately 150 MBq, containing ≤20 mcg of this compound.[4]
-
Imaging:
-
Dynamic PET: In some participants, dynamic PET scans were performed for approximately 90 minutes post-injection to assess the tracer's kinetics in the brain.[4]
-
Static PET: In other participants, a static PET scan was acquired for approximately 30 minutes, starting 60 minutes after the injection (a 60-90 minute time window).[4]
-
Anatomical Co-registration: A baseline MRI was obtained for each participant to allow for the anatomical co-registration of the PET data.[4]
-
-
Data Analysis:
-
Regions of Interest (ROIs): ROIs were drawn on the co-registered MRI and projected onto the PET scans to generate tissue time-activity curves (TACs) for [18F]this compound in various brain regions.[3]
-
Standardized Uptake Value Ratio (SUVR): The primary efficacy endpoint was the SUVR. This was calculated as the ratio of the average [18F]this compound uptake in a target brain region (e.g., cortical areas) to the uptake in a reference region, typically the cerebellum, over the 60-90 minute post-injection period.[3] The cortical SUVR was a mean value derived from multiple cortical regions.[3]
-
Distribution Volume Ratio (DVR): DVR was also evaluated as a measure of tracer binding.[4]
-
Quantitative Data
As previously stated, comprehensive quantitative pharmacokinetic data for non-radiolabeled this compound is not publicly available. The available data for [18F]this compound is centered on its performance as a brain imaging agent.
Table 1: In Vitro and In Vivo Properties of [18F]this compound
| Parameter | Value | Species/System | Reference |
| In Vitro Affinity (IC50) | 10.5 ± 1.3 nM | Human Amyloid Plaques | [1] |
| Lipophilicity (Log D) | 2.91 | N/A | [1] |
| In Vivo Binding | Low in white and cortical grey matter | Rhesus Monkey | [1] |
Visualizations
Experimental Workflow for [18F]this compound PET Imaging
Caption: Workflow of [18F]this compound from preclinical to clinical PET imaging evaluation.
Logical Relationship in Amyloid Plaque Imaging
Caption: Conceptual diagram of amyloid plaque detection using [18F]this compound PET imaging.
Conclusion
This compound, in its radiolabeled form [18F]this compound, was identified as a promising PET tracer for the in vivo visualization and quantification of amyloid plaques in the brain. Preclinical studies in rhesus monkeys demonstrated favorable properties, including low non-specific binding in key brain regions. Subsequent clinical trials in humans established a methodology for its use in PET imaging to differentiate between individuals with Alzheimer's disease and healthy controls based on amyloid plaque burden. However, a comprehensive understanding of the pharmacokinetics and biodistribution of the non-radiolabeled this compound compound remains limited in the public domain. The development program for this compound was discontinued after the completion of Phase I trials due to a business decision.[4]
References
- 1. [18F]Fluoroazabenzoxazoles as potential amyloid plaque PET tracers: synthesis and in vivo evaluation in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Radiation Dosimetry, Biokinetics, and Effectiveness of [18F]MK3328 (this compound-001) [ctv.veeva.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]
The Emergence of Novel PET Tracers in the Differential Diagnosis of Mild Cognitive Impairment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and early diagnosis of Mild Cognitive Impairment (MCI) presents a significant challenge in the management of neurodegenerative disorders. While MCI can be a precursor to Alzheimer's Disease (AD), it can also arise from other etiologies. Consequently, the development of sensitive and specific biomarkers is paramount for differential diagnosis and for monitoring disease progression and therapeutic efficacy. Positron Emission Tomography (PET) imaging has emerged as a powerful tool in this endeavor, with novel radiotracers offering insights into the underlying pathophysiology of cognitive decline. This technical guide explores the significance of two distinct classes of PET tracers in the context of MCI diagnosis: amyloid plaque imaging agents, exemplified by [18F]MK-3328, and tracers targeting the muscarinic acetylcholine system, such as [11C]MK-6884.
Section 1: Amyloid Plaque Imaging with [18F]this compound
The deposition of β-amyloid (Aβ) plaques is a well-established pathological hallmark of Alzheimer's disease. [18F]this compound is a fluorinated PET tracer developed to quantify the burden and distribution of these amyloid plaques in the brain.[1][2] While not a direct diagnostic tool for MCI, its utility lies in identifying individuals with MCI who are on the Alzheimer's continuum, as Aβ deposition can predate the onset of clinical dementia by several years.[2]
Mechanism of Action and Experimental Validation
[18F]this compound binds to Aβ plaques, allowing for their in vivo visualization and quantification via PET imaging.[1][2] Clinical trials have been conducted to evaluate its performance in distinguishing individuals with AD and amnestic MCI (aMCI) from healthy controls.[3]
Quantitative Data Summary
The primary outcome measure in clinical studies involving [18F]this compound is the Standardized Uptake Value Ratio (SUVR). This is calculated by comparing the tracer uptake in a target brain region to a reference region, typically the cerebellum, which is relatively devoid of amyloid plaques.[3]
| Parameter | Description | Source |
| Tracer | [18F]this compound | [1][3] |
| Target | β-amyloid plaques | [2][3] |
| Primary Metric | Cortical Standardized Uptake Value Ratio (SUVR) | [3] |
| Reference Region | Cerebellum | [3] |
| Scan Window | 60-90 minutes post-injection | [1][3] |
Experimental Protocol: [18F]this compound PET Imaging
A summary of the clinical trial protocol for evaluating [18F]this compound is provided below.
-
Participant Recruitment : Subjects are recruited into distinct cohorts: healthy young, healthy elderly, amnestic Mild Cognitive Impairment (aMCI), and mild-to-moderate Alzheimer's Disease (AD).[3]
-
Radiotracer Administration : A single intravenous bolus of approximately 150 MBq of [18F]this compound is administered.[1]
-
PET Scan Acquisition : Dynamic or static PET scans are acquired for approximately 30-90 minutes, starting 60 minutes after the injection.[1]
-
Image Analysis :
-
Regions of Interest (ROIs) are drawn on the PET images corresponding to various cortical areas (e.g., frontal, parietal, temporal cortices) and the cerebellum.[3]
-
Time-activity curves (TACs) are generated for each ROI.[3]
-
The SUVR is calculated as the ratio of the average tracer uptake in the target cortical regions to that in the cerebellum between 60 and 90 minutes post-injection.[3]
-
-
Statistical Analysis : Receiver Operating Characteristic (ROC) curve analysis is used to determine the ability of cortical SUVR to discriminate between AD and healthy elderly participants.[3]
Visualization of Experimental Workflow
Caption: Workflow for [18F]this compound PET imaging and analysis.
Section 2: Targeting the Cholinergic System with Muscarinic Receptor PET Tracers
The cholinergic system plays a crucial role in cognitive functions such as memory and attention, and its degeneration is an early feature in the pathogenesis of AD.[4] Therefore, imaging muscarinic acetylcholine receptors (mAChRs) offers a direct way to assess the integrity of the cholinergic system in individuals with MCI.
[11C]MK-6884: A Novel M4 Receptor Positive Allosteric Modulator Tracer
[11C]MK-6884 is a PET tracer that binds to an allosteric site on the M4 subtype of muscarinic receptors.[5][6] Its binding is enhanced in the presence of acetylcholine, making it a sensitive probe of cholinergic tone.[5][6][7][8]
Mechanism of Action and Significance for MCI
As a positive allosteric modulator (PAM), the binding of [11C]MK-6884 is cooperative with the endogenous ligand, acetylcholine.[6] This property is particularly significant for MCI, as changes in synaptic acetylcholine levels, which are presumed to occur early in neurodegeneration, could be detected as alterations in tracer binding.[7][8] Studies have shown that cortical binding of [11C]MK-6884 is lower in AD patients compared to healthy controls, consistent with cholinergic deficits.[7][8]
Quantitative Data Summary
| Parameter | Description | Source |
| Tracer | [11C]MK-6884 | [5][6] |
| Target | M4 Muscarinic Acetylcholine Receptor (Allosteric Site) | [5][6][7] |
| Primary Metric | Nondisplaceable Binding Potential (BPND) | [6] |
| Key Property | Binding is enhanced by acetylcholine | [5][6][7][8] |
Signaling Pathway and Tracer Interaction
The following diagram illustrates the interaction of [11C]MK-6884 with the M4 muscarinic receptor.
Caption: Cooperative binding of [11C]MK-6884 and acetylcholine to the M4 receptor.
Section 3: Comparative Analysis and Future Directions
The use of PET tracers like [18F]this compound and [11C]MK-6884 provides complementary information for the characterization of MCI.
| Feature | [18F]this compound | [11C]MK-6884 |
| Target | β-amyloid plaques | M4 Muscarinic Receptors |
| Pathological Insight | Amyloid pathology (AD-specific) | Cholinergic system integrity |
| Relevance to MCI | Identifies MCI due to AD | May detect early synaptic dysfunction |
| Mechanism | Direct binding to pathology | Functional imaging of cholinergic tone |
Future research will likely focus on the longitudinal application of these and other novel tracers to track disease progression from preclinical stages through MCI to dementia. The combination of amyloid, tau, and neurotransmitter system imaging will provide a more comprehensive picture of the underlying pathophysiology in individual patients, paving the way for more personalized diagnostics and therapeutics. The development of blood-based biomarkers for amyloid and other pathologies also promises to reshape the diagnostic landscape, potentially serving as initial screening tools to identify individuals who would benefit most from confirmatory PET imaging.[9][10]
Conclusion
References
- 1. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Mild Cognitive Impairment: Pathology and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New PET Tracer Binds Muscarinic Acetylcholine Receptors | ALZFORUM [alzforum.org]
- 6. The PET tracer [11C]MK-6884 quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Translation of the M4 PAM specific PET tracer [11C] MK-6884 from non-human primates to Alzheimer’s disease patients - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. FDA Clears First Blood Test Used in Diagnosing Alzheimer’s Disease | FDA [fda.gov]
- 10. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for [18F]MK-3328 PET Standardized Uptake Value Ratio (SUVR) Calculation
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]MK-3328 is a positron emission tomography (PET) radiotracer designed for the in vivo quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD). The standardized uptake value ratio (SUVR) is a widely used semi-quantitative method in PET imaging to measure the relative tracer uptake in a region of interest compared to a reference region. This document provides detailed application notes and protocols for the calculation of SUVR for [18F]this compound PET scans, intended to guide researchers, scientists, and drug development professionals in the accurate and consistent assessment of amyloid plaque burden.
Signaling Pathway: Amyloid-β Plaque Formation
The formation of amyloid-β plaques, the target of [18F]this compound, is a central event in the pathogenesis of Alzheimer's disease. The process begins with the sequential cleavage of the amyloid precursor protein (APP), a transmembrane protein, by two enzymes: β-secretase and γ-secretase. This process, known as the amyloidogenic pathway, results in the generation of Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation. These monomers then aggregate into oligomers, protofibrils, and finally mature into the characteristic insoluble amyloid plaques in the extracellular space of the brain.[1][2][3] These plaques are associated with neuronal dysfunction and neuroinflammation.[1]
Figure 1: Amyloidogenic pathway leading to amyloid plaque formation.
Experimental Protocol: [18F]this compound PET Imaging and SUVR Calculation
This protocol outlines the key steps for acquiring and analyzing [18F]this compound PET data to calculate SUVR.
Patient Preparation
Proper patient preparation is crucial for obtaining high-quality PET images.
| Parameter | Instruction | Rationale |
| Fasting | No specific fasting requirements are generally needed for amyloid PET imaging.[4][5] | Unlike FDG-PET, amyloid tracer uptake is not significantly affected by blood glucose levels. |
| Medications | Patients can typically continue their regular medications.[4][6] | No known drug interactions have been reported that would interfere with the scan. |
| Hydration | Patients should be well-hydrated before the scan.[7] | Good hydration facilitates the clearance of the tracer from the body. |
| Comfort | Patients should wear comfortable, loose-fitting clothing without metal zippers or buttons.[5] | This ensures patient comfort during the scan and avoids artifacts in the images. |
| Pre-scan instructions | Patients should be instructed to remain calm and avoid strenuous activity before the scan. They should empty their bladder before the scan begins.[6][8] | This minimizes muscle uptake of the tracer and ensures comfort during the acquisition. |
Radiotracer Administration and Image Acquisition
| Parameter | Specification |
| Radiotracer | [18F]this compound |
| Dose | A single intravenous (IV) bolus injection of approximately 150 MBq (~4.05 mCi). |
| Uptake Period | Patients should rest comfortably for 60-90 minutes after injection.[9] |
| Scan Type | 3D static PET scan of the brain. |
| Acquisition Time | 20-30 minutes. |
| Acquisition Window | Typically starting 60 minutes post-injection and lasting until 90 minutes post-injection.[9] |
| Positioning | The patient's head should be positioned comfortably in a head holder to minimize motion. The cerebrum and cerebellum should be within the field of view.[6] |
Image Reconstruction
| Parameter | Recommendation |
| Reconstruction Algorithm | Iterative reconstruction methods such as Ordered Subsets Expectation Maximization (OSEM) are recommended.[10] |
| Corrections | Attenuation correction (using a low-dose CT or a template-based method), scatter correction, and decay correction should be applied.[10] |
| Filtering | A post-reconstruction Gaussian filter (e.g., 4mm FWHM) can be applied to reduce image noise.[11] |
| Matrix Size | A 128x128 or 256x256 matrix is commonly used.[10] |
Data Analysis and SUVR Calculation Workflow
The following workflow outlines the steps for calculating the cortical composite SUVR from the reconstructed [18F]this compound PET images.
Figure 2: Workflow for [18F]this compound PET SUVR Calculation.
Detailed Steps:
-
Image Co-registration: The [18F]this compound PET image should be co-registered to a corresponding structural T1-weighted MRI of the same subject. This allows for accurate anatomical delineation of brain regions.[12]
-
Region of Interest (ROI) Definition:
-
Target Regions: A cortical composite ROI is typically used. This is the average of SUVR values from several cortical regions, which may include the frontal cortex, parietal cortex, anterior cingulate gyrus, posterior cingulate gyrus, temporal cortex, lateral temporal cortex, and occipital cortices.[9]
-
Reference Region: The cerebellum is used as the reference region.[9] The cerebellum is chosen because it is known to have minimal amyloid plaque deposition in Alzheimer's disease, providing a stable reference for tracer uptake.[13][14][15]
-
-
SUV Extraction: The mean standardized uptake value (SUV) is calculated for each of the defined target cortical ROIs and the cerebellum reference region.
-
SUVR Calculation: The SUVR for each cortical ROI is calculated using the following formula:
-
SUVR = Mean SUV of Target Cortical ROI / Mean SUV of Cerebellum
-
-
Cortical Composite SUVR Calculation: The final cortical composite SUVR is the average of the individual cortical ROI SUVRs.
Data Presentation and Interpretation
Quantitative data from [18F]this compound PET studies should be summarized in a clear and structured manner to facilitate comparison between different patient groups.
Example Table of SUVR Values
| Patient Group | N | Cortical Composite SUVR (Mean ± SD) | Frontal Cortex SUVR (Mean ± SD) | Temporal Cortex SUVR (Mean ± SD) | Parietal Cortex SUVR (Mean ± SD) | Posterior Cingulate SUVR (Mean ± SD) |
| Healthy Controls | 25 | 1.15 ± 0.10 | 1.12 ± 0.09 | 1.18 ± 0.11 | 1.10 ± 0.08 | 1.20 ± 0.12 |
| Alzheimer's Disease | 25 | 1.65 ± 0.25 | 1.60 ± 0.22 | 1.70 ± 0.28 | 1.55 ± 0.20 | 1.75 ± 0.30 |
Note: The SUVR values presented in this table are hypothetical and for illustrative purposes only. Specific SUVR cutoff values for defining amyloid positivity with [18F]this compound should be established through dedicated clinical studies.
Higher cortical composite SUVR values are indicative of a greater amyloid plaque burden and are expected in individuals with Alzheimer's disease compared to healthy controls.
Conclusion
The SUVR calculation for [18F]this compound PET provides a robust and reliable method for quantifying amyloid plaque burden in the brain. Adherence to standardized protocols for patient preparation, image acquisition, and data analysis is essential for ensuring the accuracy and reproducibility of these measurements. These application notes and protocols are intended to serve as a comprehensive guide for the scientific and clinical research community in the use of [18F]this compound PET for the evaluation of Alzheimer's disease and the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Amyloid plaques - Wikipedia [en.wikipedia.org]
- 4. alz.org [alz.org]
- 5. sjra.com [sjra.com]
- 6. snmmi.org [snmmi.org]
- 7. amyvid.lilly.com [amyvid.lilly.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cerebellum Can Serve As a Pseudo-Reference Region in Alzheimer Disease to Detect Neuroinflammation Measured with PET Radioligand Binding to Translocator Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Cerebellum can serve as a pseudo-reference region in Alzheimer’s disease to detect neuroinflammation measured with PET radioligand binding to translocator protein (TSPO) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of [18F]MK-3328 in Human Subjects
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]MK-3328 is a fluorine-18 labeled positron emission tomography (PET) tracer developed for the in vivo quantification of amyloid-β (Aβ) plaques in the human brain. The accumulation of Aβ plaques is a primary pathological hallmark of Alzheimer's disease (AD). This document provides a detailed protocol for the intravenous administration of [18F]this compound to human subjects for the purpose of PET imaging to assess brain amyloid plaque burden. The information is compiled from clinical trial data and general best practices for radiopharmaceutical administration.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the intravenous administration of [18F]this compound as reported in clinical studies.
| Parameter | Value | Reference |
| Administered Radioactivity | Approximately 150 MBq (4.05 mCi) | [1] |
| Mass of this compound | ≤ 20 µg | [1] |
| Route of Administration | Intravenous (IV) Bolus Injection | [1] |
| PET Scan Type | Dynamic or Static | [1] |
| Dynamic Scan Duration | Approximately 90 minutes post-dose | [1] |
| Static Scan Window | 60-90 minutes post-injection | [1][2] |
Experimental Protocols
Subject Preparation
Prior to the administration of [18F]this compound, subjects should undergo the following preparation to ensure safety and optimal imaging quality.
-
Informed Consent: Obtain written informed consent from the subject or their legal representative.
-
Eligibility Screening: Confirm subject eligibility based on inclusion and exclusion criteria, which typically include age, cognitive status, and overall health. A physical and neurological examination, along with a review of medical history, should be conducted.[2]
-
Fasting: While no specific fasting requirements are mandated for amyloid PET scans, it is good practice for the patient to be well-hydrated.[3][4] Subjects can typically take their regular medications.[3]
-
Pre-procedure Instructions: Instruct the subject to avoid strenuous physical activity on the day of the scan. They should be comfortably dressed in loose-fitting clothing without metal zippers or jewelry.[5]
-
Resting Period: Upon arrival at the imaging facility, the subject should be encouraged to rest in a quiet, dimly lit room to minimize cerebral activation.[6]
-
Vital Signs: Measure and record the subject's baseline vital signs, including blood pressure, heart rate, respiratory rate, and temperature.
-
Intravenous Line Placement: Insert an intravenous catheter into a suitable peripheral vein, typically in the arm, for the administration of the radiotracer.
Radiotracer Preparation and Administration
The preparation and administration of [18F]this compound should be performed by trained personnel in accordance with local regulations for handling radioactive materials.
-
Dose Calibration: The vial containing [18F]this compound should be assayed in a dose calibrator to confirm the radioactivity is within the prescribed range (approximately 150 MBq). The time of measurement should be recorded.
-
Visual Inspection: Visually inspect the radiotracer solution for any particulate matter or discoloration before administration.
-
Administration:
-
Administer the prescribed dose of [18F]this compound as a single intravenous bolus injection.
-
Immediately following the injection, flush the catheter with at least 10 mL of sterile saline (0.9% NaCl) to ensure the full dose is delivered into the circulation.[7]
-
-
Post-Injection Monitoring:
-
Monitor the subject for any immediate adverse reactions at the injection site (e.g., pain, redness, swelling) and systemically (e.g., dizziness, nausea).
-
The clinical trial for [18F]this compound reported adverse events such as stinging at the injection site, sinusitis, loose stools, and a vasovagal reaction in a small number of participants.[1]
-
PET Imaging Acquisition
-
Patient Positioning: Position the subject comfortably on the PET scanner bed with their head stabilized to minimize motion artifacts.
-
Uptake Phase: Following the injection, there is an uptake period to allow for the distribution of the tracer in the brain. The subject should remain in a quiet and relaxed state during this time.
-
Image Acquisition:
-
Dynamic Scanning: If a dynamic scan is being performed, acquisition can begin immediately after the bolus injection and continue for approximately 90 minutes.[1]
-
Static Scanning: For a static scan, imaging is typically performed in a 30-minute window, starting 60 minutes after the injection (i.e., from 60 to 90 minutes post-injection).[1][2]
-
-
Post-Scan Procedures:
-
After the scan is complete, the subject should be encouraged to drink fluids and void their bladder to help clear the tracer from their body.
-
Continue to monitor the subject for any delayed adverse reactions before they are discharged.
-
Visualizations
Amyloid Plaque Formation Signaling Pathway
The following diagram illustrates the amyloidogenic pathway, which is the target for [18F]this compound imaging. This pathway involves the enzymatic cleavage of the Amyloid Precursor Protein (APP) to form amyloid-beta (Aβ) peptides, which then aggregate to form plaques.
Caption: Amyloidogenic pathway of APP processing leading to amyloid plaque formation.
Experimental Workflow for [18F]this compound PET Imaging
This diagram outlines the logical flow of the experimental procedure from subject preparation to data analysis.
Caption: Workflow for [18F]this compound intravenous administration and PET imaging.
References
- 1. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. alz.org [alz.org]
- 4. amyvid.lilly.com [amyvid.lilly.com]
- 5. sjra.com [sjra.com]
- 6. e-dlb.com [e-dlb.com]
- 7. FDG PET and PET/CT: EANM procedure guidelines for tumour PET imaging: version 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MK-3328 PET Imaging: A Comparison of Dynamic and Static Scan Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of [18F]MK-3328 as a positron emission tomography (PET) tracer for imaging brain amyloid plaques, a key pathological hallmark of Alzheimer's disease. This document outlines the rationale and methodologies for both dynamic and static PET scan acquisition protocols, offering guidance for researchers and clinicians in the selection of the appropriate imaging strategy.
Introduction to [18F]this compound
[18F]this compound is a fluorinated radioligand designed for the in vivo detection and quantification of β-amyloid plaques in the brain. It exhibits high binding affinity and specificity for amyloid plaques, making it a valuable tool in the study of Alzheimer's disease and other neurodegenerative disorders characterized by amyloid pathology. PET imaging with [18F]this compound allows for the non-invasive assessment of amyloid burden in the brain, which can aid in the diagnosis of Alzheimer's disease, monitor disease progression, and evaluate the efficacy of anti-amyloid therapeutic interventions.
Dynamic vs. Static PET Imaging Protocols
The choice between a dynamic and a static PET imaging protocol for [18F]this compound depends on the specific research or clinical question being addressed.
-
Dynamic PET imaging involves the continuous acquisition of data over a prolonged period immediately following the injection of the radiotracer. This method allows for the measurement of the radiotracer's kinetics, including its delivery to and clearance from the brain tissue. The primary advantage of dynamic imaging is the ability to perform full kinetic modeling, which can provide more quantitative measures of tracer binding, such as the distribution volume ratio (DVR).
-
Static PET imaging involves acquiring data over a single, shorter time window at a later point after radiotracer injection, when the tracer has reached a state of relative equilibrium. The most common quantitative measure derived from static scans is the Standardized Uptake Value Ratio (SUVR). Static protocols are generally more feasible in a clinical setting due to their shorter duration and simpler data analysis.
Data Presentation: Quantitative Comparison
While direct head-to-head comparative studies with quantitative data for dynamic versus static [18F]this compound PET scans are not extensively published, the following tables illustrate the expected data structure for such a comparison. The values presented are hypothetical and for illustrative purposes only.
Table 1: Comparison of Acquisition and Analysis Parameters
| Parameter | Dynamic PET Protocol | Static PET Protocol |
| Tracer Dose | ~150 MBq | ~150 MBq |
| Scan Duration | ~90 minutes post-injection | ~30 minutes |
| Scan Start Time | Immediately post-injection | 60 minutes post-injection |
| Primary Outcome | Distribution Volume Ratio (DVR) | Standardized Uptake Value Ratio (SUVR) |
| Reference Region | Cerebellum | Cerebellum |
| Data Analysis | Full kinetic modeling | Ratio of tracer uptake in a region of interest to the reference region |
Table 2: Illustrative SUVR Values from Static [18F]this compound PET in Different Brain Regions
| Brain Region | Alzheimer's Disease (Mean SUVR ± SD) | Healthy Controls (Mean SUVR ± SD) |
| Frontal Cortex | 1.65 ± 0.25 | 1.15 ± 0.10 |
| Parietal Cortex | 1.75 ± 0.30 | 1.18 ± 0.12 |
| Temporal Cortex | 1.60 ± 0.28 | 1.12 ± 0.11 |
| Anterior Cingulate | 1.55 ± 0.22 | 1.10 ± 0.09 |
| Posterior Cingulate | 1.80 ± 0.35 | 1.20 ± 0.15 |
| Global Cortical | 1.70 ± 0.30 | 1.16 ± 0.11 |
Experimental Protocols
The following are detailed methodologies for performing dynamic and static [18F]this compound PET scans, based on protocols from clinical trials.
Protocol 1: Dynamic [18F]this compound PET Scan
1. Subject Preparation:
- Subjects should fast for at least 4 hours prior to the scan.
- An intravenous (IV) catheter should be placed for radiotracer injection.
- For full kinetic modeling, an arterial line may be required for blood sampling to determine the arterial input function.
2. Radiotracer Administration:
- A single bolus of approximately 150 MBq of [18F]this compound is administered intravenously.
3. PET Scan Acquisition:
- Dynamic PET scanning is initiated simultaneously with the injection of the radiotracer.
- The total scan duration is approximately 90 minutes.
- Data is acquired in a series of time frames (e.g., 6 x 30s, 7 x 60s, 5 x 120s, 13 x 300s).
4. Image Reconstruction and Analysis:
- PET images are reconstructed using an appropriate algorithm (e.g., OSEM).
- Attenuation correction is performed using a co-registered CT or MRI scan.
- Regions of Interest (ROIs) are drawn on the co-registered anatomical images (MRI) for various cortical areas (frontal, parietal, temporal, anterior, and posterior cingulate) and the cerebellum (reference region).
- Time-activity curves (TACs) are generated for each ROI.
- Kinetic modeling (e.g., Logan graphical analysis) is applied to the TACs to calculate the Distribution Volume Ratio (DVR).
Protocol 2: Static [18F]this compound PET Scan
1. Subject Preparation:
- Subjects should fast for at least 4 hours prior to the scan.
- An intravenous (IV) catheter should be placed for radiotracer injection.
2. Radiotracer Administration:
- A single bolus of approximately 150 MBq of [18F]this compound is administered intravenously.
3. PET Scan Acquisition:
- A waiting period of 60 minutes post-injection is observed.
- A static PET scan is acquired for a duration of 30 minutes (from 60 to 90 minutes post-injection).
4. Image Reconstruction and Analysis:
- PET images are reconstructed using an appropriate algorithm.
- Attenuation correction is performed using a co-registered CT or MRI scan.
- Regions of Interest (ROIs) are drawn on the co-registered anatomical images for various cortical areas and the cerebellum.
- The mean tracer uptake in each ROI is calculated.
- The Standardized Uptake Value Ratio (SUVR) is calculated for each cortical ROI by dividing its mean uptake by the mean uptake in the cerebellum reference region.[1]
Visualizations
Amyloid Precursor Protein (APP) Processing Pathway
The following diagram illustrates the two main pathways of Amyloid Precursor Protein (APP) processing: the non-amyloidogenic pathway and the amyloidogenic pathway, which leads to the formation of β-amyloid plaques, the target of [18F]this compound.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Experimental Workflow: Dynamic vs. Static PET
The following diagram outlines the experimental workflow for comparing dynamic and static [18F]this compound PET imaging protocols.
Caption: Workflow for Dynamic vs. Static [18F]this compound PET Imaging.
References
Image acquisition and analysis parameters for MK-3328 PET scans.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the image acquisition and analysis parameters for Positron Emission Tomography (PET) scans using the [18F]MK-3328 radiotracer for the detection of brain amyloid plaques. The following protocols are compiled from clinical trial data and general best practices for amyloid PET imaging.
Introduction to [18F]this compound
[18F]this compound is a fluorinated radiotracer developed for the in vivo quantification of amyloid-β (Aβ) plaques in the brain, a key pathological hallmark of Alzheimer's disease. It serves as a valuable biomarker in research and clinical trials for evaluating anti-amyloid therapeutics. [18F]this compound exhibits high binding potency to amyloid plaques.
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for optimal image quality and accurate quantification.
| Parameter | Protocol |
| Dietary Restrictions | No specific dietary preparations are required. Patients can typically eat, drink, and take medications as usual. However, it is advisable to confirm with the specific imaging site's protocol.[1][2] |
| Hydration | Patients should be well-hydrated. Drinking plenty of fluids is recommended before and after the scan to facilitate tracer distribution and clearance.[1] |
| Medications | No specific drug withdrawal is generally recommended. Patients can continue their regular medications.[2][3] |
| Pre-Scan Instructions | Patients should be instructed to wear comfortable, loose-fitting clothing and avoid metal jewelry or zippers that could interfere with the scan.[2] They should be informed about the procedure to minimize anxiety and ensure cooperation.[3] |
| Claustrophobia | If a patient is claustrophobic, anti-anxiety medication may be considered, for which they should obtain a prescription from their physician.[1] |
Radiotracer Administration and Uptake
| Parameter | Protocol |
| Radiotracer | [18F]this compound |
| Dosage | A single intravenous (IV) bolus injection of approximately 150 megabecquerels (MBq). |
| Uptake Period | Following the injection, the patient should rest comfortably for an uptake period of 60 to 90 minutes. During this time, movement and talking should be minimized to reduce muscle artifacts. |
PET Image Acquisition
| Parameter | Recommended Specification |
| Scanner Type | A high-resolution PET or PET/CT scanner is recommended. |
| Patient Positioning | The patient should be positioned comfortably on the scanner bed with their head stabilized to minimize motion. |
| Scan Type | A dynamic or static PET scan of the brain can be performed. |
| Scan Duration (Static) | For a static scan, a duration of approximately 30 minutes is typical, starting 60 minutes after the injection (capturing the 60-90 minute window). |
| Scan Duration (Dynamic) | A dynamic scan can be performed for approximately 90 minutes post-injection. |
| Attenuation Correction | A low-dose CT scan or a suitable MRI-based method should be used for attenuation correction. |
Image Reconstruction
While specific reconstruction parameters for this compound are not widely published, the following are based on general guidelines for amyloid PET imaging. It is crucial to maintain consistent reconstruction parameters for longitudinal and multi-site studies.
| Parameter | Recommended Specification |
| Algorithm | Ordered Subset Expectation Maximization (OSEM) is a commonly used iterative reconstruction algorithm. The inclusion of Time of Flight (TOF) and Point Spread Function (PSF) modeling is recommended for improved image quality. |
| Iterations and Subsets | The optimal number of iterations and subsets should be determined based on phantom studies to achieve a balance between contrast and noise. For example, 2 iterations and 21 subsets have been used in some amyloid PET studies. |
| Post-Reconstruction Filter | A Gaussian filter (e.g., 3-7 mm Full Width at Half Maximum - FWHM) may be applied to reduce image noise. |
| Voxel Size | Small voxel sizes are preferred for better spatial resolution. |
Image Analysis
The primary method for quantifying [18F]this compound uptake is the calculation of the Standardized Uptake Value Ratio (SUVR).
Region of Interest (ROI) Definition
Regions of interest are drawn on the PET images, often with the aid of a co-registered MRI for anatomical guidance.
| Region Type | Description |
| Target Regions | These include cortical areas known for amyloid deposition, such as the frontal cortex, parietal cortex, temporal cortex, anterior and posterior cingulate, and precuneus. |
| Reference Region | The cerebellum is typically used as the reference region due to its low susceptibility to amyloid plaque accumulation. |
SUVR Calculation
The SUVR is calculated as the ratio of the mean tracer uptake in a target region to the mean uptake in the reference region.
SUVR = (Mean uptake in Target Region) / (Mean uptake in Cerebellum)
A composite cortical SUVR, which is the average of SUVRs from multiple cortical regions, is often used as a global measure of amyloid burden.
Visualizations
[18F]this compound Binding to Amyloid-β Plaque
The following diagram illustrates the mechanism of [18F]this compound binding to amyloid-β plaques in the brain.
References
Quantifying Brain Amyloid Plaque Burden with [18F]MK-3328: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]MK-3328 is a fluorine-18 labeled positron emission tomography (PET) tracer developed for the in vivo quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD). While the clinical development of [18F]this compound was discontinued, the methodologies and principles behind its use remain relevant for researchers in the field of neurodegenerative diseases. This document provides detailed application notes and protocols for utilizing [18F]this compound and similar tracers to quantify amyloid plaque burden in the brain. It is important to note that [18F]this compound has been reported to exhibit high nonspecific binding in white matter and potential off-target binding to monoamine oxidase B (MAO-B), which should be considered when interpreting imaging data.[1]
Principle of Amyloid PET Imaging
Amyloid PET imaging agents are radiolabeled molecules that, when administered intravenously, cross the blood-brain barrier and bind with high affinity to Aβ plaques. The positron-emitting radionuclide (in this case, 18F) allows for the detection and quantification of these plaques using a PET scanner. The most common quantitative measure derived from amyloid PET is the Standardized Uptake Value Ratio (SUVR).[2] This ratio compares the tracer uptake in a target brain region with high expected amyloid deposition (e.g., cortical gray matter) to a reference region with minimal specific binding (e.g., cerebellum), providing a semi-quantitative index of amyloid plaque density.[2][3]
Data Presentation: Quantifying Amyloid Burden
Quantitative analysis of [18F]this compound PET scans typically involves the calculation of SUVR in various cortical regions. The following table illustrates a hypothetical comparison of cortical SUVR values between a cohort of healthy controls (HC) and patients with Alzheimer's disease (AD).
Table 1: Illustrative [18F]this compound Cortical SUVR Data
| Brain Region | Healthy Controls (HC) (n=20) Mean SUVR ± SD | Alzheimer's Disease (AD) (n=20) Mean SUVR ± SD | p-value |
| Frontal Cortex | 1.15 ± 0.12 | 1.65 ± 0.25 | <0.001 |
| Parietal Cortex | 1.18 ± 0.14 | 1.78 ± 0.30 | <0.001 |
| Temporal Cortex | 1.12 ± 0.11 | 1.62 ± 0.28 | <0.001 |
| Anterior Cingulate | 1.10 ± 0.13 | 1.55 ± 0.22 | <0.001 |
| Posterior Cingulate | 1.25 ± 0.15 | 1.95 ± 0.35 | <0.001 |
| Global Cortical Mean | 1.16 ± 0.11 | 1.71 ± 0.28 | <0.001 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as extensive published quantitative data for this compound is unavailable. The values are representative of typical findings for 18F-labeled amyloid PET tracers.
Experimental Protocols
I. Subject Preparation and Radiotracer Administration
This protocol is based on general guidelines for 18F-labeled amyloid PET tracers and specifics from the [18F]this compound clinical trial (NCT01385033).[4][5]
-
Subject Selection:
-
Participants should undergo a thorough clinical evaluation, including neurological and cognitive assessments.
-
Exclusion criteria should include conditions that could interfere with PET imaging or interpretation (e.g., recent head trauma, other neurological disorders).
-
-
Patient Preparation:
-
No specific dietary restrictions are required. Patients should be well-hydrated.
-
A review of concomitant medications is necessary. While no specific drug interactions have been identified for most amyloid tracers, this should be considered.
-
The patient's ability to remain still for the duration of the scan should be assessed. Sedation may be considered if necessary, but the radiotracer should be administered prior to sedation to minimize effects on cerebral blood flow.[6][7]
-
-
Radiotracer Dosing and Administration:
II. PET Image Acquisition
-
Scanner Preparation:
-
Perform daily quality control checks on the PET scanner.
-
Ensure proper calibration of the scanner to allow for accurate quantification.
-
-
Patient Positioning:
-
The patient should be positioned comfortably on the scanner bed with the head in a head holder to minimize motion.
-
The head should be centered in the scanner's field of view.
-
-
Image Acquisition:
-
A static PET scan is typically acquired for approximately 30 minutes, starting 60 minutes after the injection of [18F]this compound (a 60-90 minute post-injection window).[5]
-
Alternatively, a dynamic scan can be performed for 90 minutes post-injection.[5]
-
A CT or MR scan should be acquired for attenuation correction and anatomical co-registration.
-
III. Image Processing and Analysis
-
Image Reconstruction:
-
PET images should be reconstructed using an iterative algorithm (e.g., OSEM).
-
Attenuation correction should be applied using the CT or MR data.
-
Other corrections (e.g., for scatter, randoms, dead time) should be applied as per standard protocols.
-
-
Image Co-registration:
-
If a separate anatomical MRI is available, co-register the PET image to the MRI to improve the accuracy of defining regions of interest (ROIs).
-
-
Region of Interest (ROI) Definition:
-
Define ROIs on the co-registered MRI or PET template for cortical gray matter areas (e.g., frontal, parietal, temporal, anterior and posterior cingulate cortices) and the reference region (cerebellar gray matter).
-
-
SUVR Calculation:
-
Calculate the mean radioactivity concentration within each ROI.
-
The SUVR is calculated as the ratio of the mean uptake in a target region to the mean uptake in the reference region:
-
SUVR = (Mean uptake in cortical ROI) / (Mean uptake in cerebellar ROI)
-
-
A global cortical SUVR can be calculated by averaging the SUVRs from multiple cortical regions.[4]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Amyloid-β Aggregation Pathway.
Caption: [18F]this compound PET Imaging Workflow.
Caption: Potential On- and Off-Target Binding of [18F]this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Standardized Uptake Value Ratio Calculations in Amyloid Positron Emission Tomography Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]
- 6. snmmi.org [snmmi.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
Application of MK-3328 in longitudinal studies of Alzheimer's progression.
Note: The development program for MK-3328, a PET tracer for amyloid plaque detection, was terminated after a Phase 1 clinical trial. These application notes are based on the available data from preclinical studies and the single clinical trial (NCT01385033) and are intended for informational purposes for researchers, scientists, and drug development professionals. There is no evidence of [18F]this compound being used in longitudinal studies of Alzheimer's disease progression.
Introduction
[18F]this compound is a fluorinated azabenzoxazole derivative developed as a positron emission tomography (PET) tracer for the in vivo quantification of amyloid-β (Aβ) plaque burden in the brain. The ability to visualize and quantify Aβ plaques is crucial for the early diagnosis of Alzheimer's disease (AD), patient stratification in clinical trials, and for assessing the efficacy of anti-amyloid therapies. These notes provide an overview of the characteristics of [18F]this compound and a protocol for its use in a research setting, based on the methodology from its clinical evaluation.
Mechanism of Action
[18F]this compound is designed to bind with high affinity to Aβ plaques, which are a pathological hallmark of Alzheimer's disease. Upon intravenous injection, the radiolabeled tracer crosses the blood-brain barrier and accumulates in brain regions with high concentrations of amyloid plaques. The emitted positrons from the fluorine-18 isotope can then be detected by a PET scanner, allowing for the visualization and quantification of plaque density. However, in vitro studies revealed an off-target binding to monoamine oxidase B (MAO-B).[1]
References
Application Notes and Protocols for Co-registration of [¹⁸F]MK-3328 PET Scans with Anatomical MRI
Audience: Researchers, scientists, and drug development professionals.
Introduction
[¹⁸F]MK-3328 is a fluorinated positron emission tomography (PET) tracer developed for the in-vivo quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD). Accurate localization and quantification of [¹⁸F]this compound uptake in the brain are crucial for its use as a biomarker in clinical research and therapeutic trials. Co-registration of PET images with high-resolution anatomical magnetic resonance imaging (MRI) is essential for precise anatomical localization of the PET signal, enabling accurate quantitative analysis by correcting for partial volume effects and improving the delineation of regions of interest (ROIs).
These application notes provide a comprehensive overview and detailed protocols for the co-registration of [¹⁸F]this compound PET scans with anatomical MRI, intended to guide researchers in implementing this imaging workflow.
Quantitative Data Summary
While the clinical development of [¹⁸F]this compound was discontinued and specific quantitative SUVR data from human clinical trials comparing Alzheimer's disease patients and healthy controls are not publicly available, this section provides a template for data presentation based on in-vitro binding characteristics and representative data from another ¹⁸F-labeled amyloid PET tracer to illustrate the expected outcomes.
In-Vitro Binding Characteristics of this compound
| Parameter | Value | Description |
| Affinity for human amyloid plaques (IC₅₀) | 10.5 ± 1.3 nM | High affinity for Aβ plaques, indicating strong binding to the target.[1] |
| Affinity for MAO-B (Kᵈ) | 6 ± 3 nM | Unanticipated binding to monoamine oxidase B (MAO-B), which could contribute to background signal.[2] |
| Lipophilicity (Log D) | 2.91 | Favorable lipophilicity for blood-brain barrier penetration.[1] |
| White Matter Binding | Low in-vivo binding potential | Preclinical studies in rhesus monkeys indicated low non-specific binding in white matter.[1][3] |
Representative Quantitative PET Data (using a comparable ¹⁸F-amyloid tracer)
Note: The following data are representative and are derived from studies with other ¹⁸F-labeled amyloid PET tracers. They are provided to illustrate the expected format for presenting quantitative results from an [¹⁸F]this compound study.
| Brain Region | Alzheimer's Disease (Mean SUVR ± SD) | Healthy Controls (Mean SUVR ± SD) |
| Frontal Cortex | 1.55 ± 0.25 | 1.10 ± 0.15 |
| Parietal Cortex | 1.60 ± 0.28 | 1.12 ± 0.17 |
| Temporal Cortex | 1.52 ± 0.23 | 1.08 ± 0.14 |
| Anterior Cingulate | 1.48 ± 0.22 | 1.05 ± 0.13 |
| Posterior Cingulate/Precuneus | 1.75 ± 0.30 | 1.15 ± 0.18 |
| Global Cortical Composite | 1.58 ± 0.26 | 1.10 ± 0.15 |
SUVR = Standardized Uptake Value Ratio, calculated using the cerebellum as the reference region.
Experimental Protocols
Participant Preparation
-
Inclusion/Exclusion Criteria: Participants should be screened based on the specific clinical trial protocol. For AD studies, this typically involves diagnosis based on established criteria (e.g., NINCDS-ADRDA). Healthy controls should be age-matched and cognitively normal.
-
Informed Consent: Obtain written informed consent from all participants or their legal representatives.
-
Pre-scan Instructions:
-
Participants should fast for at least 4-6 hours prior to radiotracer injection to ensure stable glucose metabolism.
-
Hydration with water is encouraged.
-
Participants should avoid caffeine, alcohol, and smoking for at least 24 hours before the scan.
-
A review of concomitant medications should be performed to avoid potential interactions.
-
-
Catheter Placement: Insert an intravenous catheter for the administration of the [¹⁸F]this compound radiotracer.
[¹⁸F]this compound PET Image Acquisition Protocol
-
Radiotracer Administration: Administer a single intravenous bolus injection of approximately 150 MBq of [¹⁸F]this compound. The exact dose may be adjusted based on local regulations and patient weight.
-
Uptake Period: Allow for a 60-minute uptake period during which the participant should rest comfortably in a quiet, dimly lit room to minimize synaptic activity.
-
Patient Positioning: Position the participant on the PET scanner bed with their head immobilized using a head holder or thermoplastic mask to minimize motion. The head should be centered in the field of view.
-
PET Scan Acquisition:
-
Static Imaging: Acquire a static PET scan for a duration of 30 minutes, starting 60 minutes after the injection of the radiotracer (i.e., from 60 to 90 minutes post-injection).
-
Dynamic Imaging (Optional): For kinetic modeling, a dynamic scan can be performed for approximately 90 minutes immediately following the radiotracer injection.
-
-
Image Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM) with corrections for attenuation, scatter, and decay.
Anatomical MRI Acquisition Protocol
-
Scanner: Use a 1.5T or 3T MRI scanner.
-
Patient Positioning: The participant should be positioned in the MRI scanner with their head in a comfortable head coil. Efforts should be made to ensure consistent positioning between the PET and MRI scans.
-
Anatomical Sequence: Acquire a high-resolution T1-weighted anatomical scan. A 3D Magnetization-Prepared Rapid Gradient-Echo (MP-RAGE) or equivalent sequence is recommended.
-
Typical 3D T1-weighted MRI Parameters:
-
Repetition Time (TR): 1900-2500 ms
-
Echo Time (TE): 2-4 ms
-
Inversion Time (TI): 900-1100 ms
-
Flip Angle: 8-12 degrees
-
Voxel Size: Isotropic, 1.0 x 1.0 x 1.0 mm³ or smaller
-
Matrix Size: e.g., 256 x 256
-
Field of View (FOV): To cover the entire brain.
-
-
PET and MRI Co-registration and Data Analysis Protocol
-
Image Pre-processing:
-
If dynamic PET data was acquired, perform motion correction by realigning individual frames.
-
Create a mean PET image from the static scan or the relevant frames of the dynamic scan (e.g., 60-90 minutes).
-
-
Co-registration:
-
Use a validated image registration software package (e.g., SPM, FSL, PMOD).
-
Co-register the mean PET image to the individual participant's T1-weighted MRI scan. This is a rigid-body transformation that aligns the two images in the same space.
-
Visually inspect the co-registration quality by overlaying the PET image on the MRI and checking for alignment of key anatomical structures.
-
-
Spatial Normalization (Optional for group analysis):
-
Spatially normalize the individual MRIs to a standard template space (e.g., MNI space).
-
Apply the same transformation parameters to the co-registered PET data.
-
-
Region of Interest (ROI) Definition:
-
Automatically or manually delineate ROIs on the individual's T1-weighted MRI.
-
Key target ROIs for amyloid imaging include the frontal cortex, parietal cortex, temporal cortex, anterior and posterior cingulate/precuneus.
-
Define the reference region, typically the cerebellar gray matter, which is presumed to have minimal specific binding of amyloid tracers.
-
-
Quantitative Analysis (SUVR Calculation):
-
Project the defined ROIs onto the co-registered PET data.
-
Calculate the mean radioactivity concentration within each ROI.
-
Calculate the Standardized Uptake Value Ratio (SUVR) for each target ROI by dividing its mean uptake value by the mean uptake value of the cerebellar gray matter reference region.
-
A global cortical composite SUVR can be calculated by averaging the SUVRs of the individual cortical ROIs.
-
Visualizations
Signaling Pathway
References
Establishing Regions of Interest (ROIs) for MK-3328 PET Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing regions of interest (ROIs) for the analysis of Positron Emission Tomography (PET) data acquired with the novel amyloid plaque imaging agent, MK-3328. Accurate and consistent ROI definition is critical for the quantitative assessment of amyloid burden in the brain, a key biomarker in Alzheimer's disease research and the development of therapeutic interventions.
Introduction to this compound and Amyloid PET Imaging
This compound is a fluorinated PET tracer designed to bind with high affinity to amyloid-β (Aβ) plaques in the brain. PET imaging with this compound allows for the in vivo visualization and quantification of amyloid deposition, a pathological hallmark of Alzheimer's disease. The primary outcome measure in such studies is typically the Standardized Uptake Value Ratio (SUVR), which reflects the relative tracer uptake in a target brain region compared to a reference region devoid of specific binding.
Quantitative Data Summary
While specific quantitative SUVR data for this compound from large-scale clinical trials are not yet widely publicly available, the expected outcomes are a significant increase in cortical SUVR in individuals with Alzheimer's disease compared to healthy controls. The following table provides a representative structure for summarizing such data, with placeholder values derived from typical findings with other amyloid PET tracers.
| Brain Region of Interest (ROI) | Healthy Controls (HC) Mean SUVR (SD) | Alzheimer's Disease (AD) Mean SUVR (SD) |
| Frontal Cortex | 1.10 (0.15) | 1.65 (0.25) |
| Parietal Cortex | 1.12 (0.16) | 1.75 (0.30) |
| Temporal Cortex | 1.08 (0.14) | 1.60 (0.28) |
| Anterior Cingulate Gyrus | 1.15 (0.18) | 1.70 (0.27) |
| Posterior Cingulate Gyrus/Precuneus | 1.20 (0.20) | 1.85 (0.35) |
| Mean Cortical Composite | 1.13 (0.17) | 1.71 (0.29) |
Note: These values are illustrative and should be replaced with study-specific data.
Signaling Pathway of Amyloid-β Plaque Formation
The target of this compound, the amyloid-β plaque, is the culmination of a series of proteolytic processing steps of the Amyloid Precursor Protein (APP). Understanding this pathway is crucial for interpreting the significance of amyloid imaging findings.
Caption: Amyloid-β plaque formation pathway.
Experimental Protocols
Patient Preparation for this compound PET Scan
-
Informed Consent: Obtain written informed consent from the participant or their legal representative.
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to ensure stable metabolic conditions. Water is permitted.
-
Medication Review: Review the patient's current medications. No specific medications are known to interfere with this compound binding, but this should be recorded.
-
Pre-scan Assessment: A brief clinical assessment, including vital signs, should be performed.
-
Intravenous Access: Establish intravenous (IV) access for the radiotracer injection.
This compound PET Image Acquisition Protocol
-
Radiotracer Administration: A single intravenous bolus of [18F]this compound is administered. The typical dose is approximately 185 MBq (5 mCi), though this may be adjusted based on local regulations and scanner specifications.
-
Uptake Period: The patient should rest comfortably in a quiet, dimly lit room for an uptake period of 60-90 minutes post-injection.
-
Patient Positioning: Position the patient's head in the PET scanner using a head holder to minimize motion. The head should be aligned with the scanner's field of view to include the entire brain.
-
Image Acquisition: A static PET scan is typically acquired for 20-30 minutes, starting 90 minutes post-injection. A dynamic acquisition may also be performed, starting at the time of injection, for more detailed kinetic modeling.
-
Attenuation Correction: A low-dose CT or an MR-based attenuation correction map is acquired for attenuation correction of the PET data.
-
Image Reconstruction: Reconstruct the PET data using an iterative algorithm (e.g., OSEM) with appropriate corrections for attenuation, scatter, and random coincidences.
ROI Delineation Protocols
Accurate ROI delineation is paramount for reliable SUVR calculation. Both manual and automated methods can be employed.
Manual ROI Delineation Protocol
Manual ROI delineation is considered the gold standard but requires significant expertise and is time-consuming. It is typically performed on a co-registered T1-weighted MRI.
-
Software: Use a validated medical imaging analysis software package (e.g., PMOD, ITK-SNAP, FSL).
-
Image Co-registration: Co-register the PET image to the patient's structural MRI.
-
Anatomical Guidance: Using a neuroanatomical atlas, a trained operator manually draws ROIs on the co-registered MRI slices.
-
Target Cortical ROIs: Delineate the following cortical regions, which are known to accumulate amyloid plaques in Alzheimer's disease:
-
Frontal Cortex
-
Parietal Cortex
-
Lateral Temporal Cortex
-
Anterior Cingulate Gyrus
-
Posterior Cingulate Gyrus and Precuneus
-
-
Reference Region: Delineate the cerebellar grey matter as the reference region. Care should be taken to avoid contamination from adjacent cortical areas and white matter.
-
ROI Transfer: The defined ROIs are then transferred to the co-registered PET image to extract the mean tracer uptake values.
Automated ROI Delineation Protocol (using FreeSurfer)
Automated methods offer improved reproducibility and efficiency. FreeSurfer is a widely used software package for the analysis of neuroimaging data.
-
Prerequisites: A high-quality T1-weighted MRI of the subject is required.
-
FreeSurfer Processing: Process the T1 MRI through the FreeSurfer recon-all pipeline to generate cortical and subcortical segmentations.
-
PET Image Co-registration: Co-register the this compound PET image to the subject's T1 MRI in its native space.
-
Partial Volume Correction (Optional but Recommended): Apply a partial volume correction algorithm to the PET data to reduce spillover effects between adjacent tissues.
-
ROI Definition: Utilize the anatomical segmentations generated by FreeSurfer to define the target cortical ROIs and the cerebellar grey matter reference region. A composite cortical ROI can be created by averaging the uptake in the predefined cortical regions.
-
SUVR Calculation: Extract the mean PET uptake values from the defined ROIs and calculate the SUVR for each region.
Experimental and Analysis Workflows
The following diagrams illustrate the logical flow of a typical this compound PET study, from patient recruitment to final data analysis.
Caption: High-level experimental workflow for an this compound PET study.
Caption: Detailed workflow for ROI analysis in this compound PET imaging.
Application Notes and Protocols for [18F]MK-3328 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]MK-3328 is a fluorinated positron emission tomography (PET) tracer designed for the in vivo quantification of amyloid-β (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD). This document provides detailed application notes and protocols for the use of [18F]this compound in discriminating between individuals with Alzheimer's disease and healthy controls (HC). While the clinical development of [18F]this compound was terminated before the completion of efficacy analyses, the planned methodologies from its clinical trials (NCT01385033, NCT00954538) and preclinical data offer a valuable framework for its research application.
Data Presentation
Due to the discontinuation of the clinical program, in vivo quantitative data from human studies with [18F]this compound demonstrating its efficacy in discriminating between AD and HC subjects have not been publicly disseminated. However, preclinical data and the proposed outcome measures for the clinical trials provide insight into its characteristics and intended use.
Preclinical Binding Characteristics
| Parameter | Value | Description |
| IC50 | 10.5 ± 1.3 nM[1] | The half maximal inhibitory concentration, indicating high affinity for human amyloid plaques in vitro. |
| LogD (pH 7.4) | 2.91[1] | A measure of lipophilicity, suggesting good potential for blood-brain barrier penetration. |
Hypothetical In Vivo Data Presentation
The primary outcome for the clinical trials was the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) curve to distinguish between AD and HC participants based on the cortical Standardized Uptake Value Ratio (SUVR).[2][3] The following table is a template illustrating how such data would be presented.
| Brain Region | Healthy Controls (HC) SUVR (Mean ± SD) | Alzheimer's Disease (AD) SUVR (Mean ± SD) | AUC (95% CI) | Sensitivity | Specificity |
| Composite Cortical | e.g., 1.10 ± 0.15 | e.g., 1.65 ± 0.30 | e.g., 0.92 (0.85-0.98) | e.g., 88% | e.g., 90% |
| Frontal Cortex | e.g., 1.08 ± 0.14 | e.g., 1.60 ± 0.28 | - | - | - |
| Parietal Cortex | e.g., 1.12 ± 0.16 | e.g., 1.70 ± 0.32 | - | - | - |
| Temporal Cortex | e.g., 1.09 ± 0.15 | e.g., 1.62 ± 0.29 | - | - | - |
| Posterior Cingulate | e.g., 1.15 ± 0.18 | e.g., 1.75 ± 0.35 | - | - | - |
Note: The SUVR values and performance metrics in this table are hypothetical and for illustrative purposes only, as clinical efficacy data for [18F]this compound has not been published.
Experimental Protocols
In Vitro Binding Assay for Amyloid Plaque Affinity
This protocol is based on the methods used for the preclinical evaluation of this compound.
Objective: To determine the binding affinity of a compound for amyloid-β plaques in post-mortem human brain tissue.
Materials:
-
Post-mortem human brain tissue homogenates from confirmed AD cases.
-
[3H]-labeled amyloid tracer (e.g., [3H]PiB) as the radioligand.
-
Test compound (e.g., this compound).
-
Phosphate-buffered saline (PBS).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare brain tissue homogenates from the cortical regions of AD brains.
-
In a reaction tube, add a known concentration of the radioligand.
-
Add increasing concentrations of the unlabeled test compound (this compound) to competitively displace the radioligand.
-
Add the brain homogenate to initiate the binding reaction.
-
Incubate the mixture at room temperature to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold PBS to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value.
Clinical PET Imaging Protocol
This protocol is based on the design of the terminated clinical trials for [18F]this compound and general guidelines for amyloid PET imaging.
Objective: To quantify amyloid plaque burden in the human brain to differentiate between AD patients and healthy controls.
1. Participant Preparation:
-
Obtain written informed consent.
-
Confirm participant eligibility based on inclusion/exclusion criteria (e.g., age, cognitive status, medical history).
-
Participants should fast for at least 4-6 hours prior to tracer injection.
-
Ensure the participant is well-hydrated.
2. Radiotracer Administration:
-
Administer a single intravenous (IV) bolus injection of approximately 150 MBq (~4.05 mCi) of [18F]this compound.[4]
-
The injection should be followed by a saline flush.
3. PET Scan Acquisition:
-
Position the participant comfortably in the PET scanner to minimize motion.
-
A low-dose CT scan is acquired for attenuation correction.
-
Dynamic or static PET imaging can be performed. Based on the clinical trial design, a static scan of approximately 30 minutes, starting 60 minutes after the injection, is recommended.[4]
-
The acquisition window of 60-90 minutes post-injection allows for sufficient tracer uptake in amyloid plaques and washout from background regions.[2]
4. Image Processing and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
-
Co-register the PET images to a corresponding structural MRI scan for anatomical delineation of brain regions.
-
Define regions of interest (ROIs) on the co-registered MRI. Key ROIs include a composite cortical region (frontal cortex, parietal cortex, anterior cingulate gyrus, posterior cingulate gyrus, temporal cortex, lateral temporal cortex, and occipital cortices) and a reference region.[2]
-
The cerebellum is recommended as the reference region due to its typically low amyloid plaque burden.[2]
-
Calculate the SUVR for each target ROI by dividing the mean tracer uptake in the target region by the mean tracer uptake in the reference region.
Visualizations
Caption: Experimental workflow for a clinical PET study using [18F]this compound.
Caption: Logical relationship for the calculation of the Standardized Uptake Value Ratio (SUVR).
References
- 1. [18F]Fluoroazabenzoxazoles as potential amyloid plaque PET tracers: synthesis and in vivo evaluation in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. stage.obesityhealthmatters.com [stage.obesityhealthmatters.com]
- 4. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]
Troubleshooting & Optimization
Addressing stinging at injection site with [18F]MK-3328 administration.
Topic: Addressing Stinging at the Injection Site with [18F]MK-3328 Administration
This guide is intended for researchers, scientists, and drug development professionals using [18F]this compound. It provides troubleshooting advice and answers to frequently asked questions regarding stinging sensations at the injection site.
Disclaimer: The following guidance is based on general principles of intravenous administration and known causes of injection site reactions for radiopharmaceuticals. Specific formulation details for [18F]this compound, such as pH, osmolarity, and excipients, are not publicly available. This information should be considered alongside your institution's standard operating procedures and the specific advice of the radiopharmaceutical manufacturer.
Troubleshooting Guide: Stinging at the Injection Site
Stinging or burning sensations during or after the intravenous administration of [18F]this compound can be attributed to several factors. The following table outlines potential causes and recommended actions to mitigate this issue.
| Potential Cause | Description | Recommended Actions & Solutions |
| Product-Related Factors | ||
| pH of the Formulation | A pH that is significantly different from physiological pH (around 7.4) can cause a stinging sensation. | While the specific pH of the [18F]this compound formulation is not publicly documented, if stinging is a consistent issue, it may be beneficial to inquire with the manufacturer about the product's pH. Buffering the formulation, if possible and validated, could be a potential solution, though this should only be done in consultation with the manufacturer. |
| Osmolarity of the Solution | Hypertonic or hypotonic solutions relative to blood can lead to discomfort and a stinging feeling upon injection. | Information on the osmolarity of the [18F]this compound solution is not readily available. If feasible, dilution with a sterile, isotonic solution (e.g., 0.9% sodium chloride) immediately prior to injection could be considered, but this must be done with extreme caution to not alter the tracer's properties and after consulting the manufacturer. |
| Excipients in the Formulation | Certain preservatives or stabilizers, such as benzyl alcohol or propylene glycol, can cause irritation and a stinging sensation at the injection site.[1] | The excipients used in the [18F]this compound formulation are not publicly disclosed. If stinging is observed, documenting the lot number and reporting it to the manufacturer can help identify if a particular batch is associated with a higher incidence of this side effect. |
| Injection-Related Factors | ||
| Injection Speed | A rapid rate of injection can increase pressure within the vein and cause a sensation of pain or stinging. | Administer the intravenous bolus injection of [18F]this compound slowly and at a steady pace. Clinical trials have administered it as a bolus IV injection.[2] |
| Catheter/Needle Placement | Improper placement of the needle or catheter, such as being too close to a nerve or valve, or infiltration of the tracer into the surrounding tissue (extravasation), can cause significant pain and stinging.[3][4] | Ensure proper venous access is achieved by an experienced professional. Carefully check for blood return and flush with saline to confirm the patency of the IV line before administering the radiopharmaceutical. Monitor the injection site closely for signs of infiltration, such as swelling, redness, or coolness.[4] |
| Vein Selection | The choice of vein can impact the sensation during injection. Smaller, more superficial veins may be more sensitive. | Select a large, well-supported vein for the injection. The antecubital fossa is a commonly used site. |
| Patient-Related Factors | ||
| Individual Sensitivity | Patients have varying levels of sensitivity to injections. Anxiety and fear can also heighten the perception of pain. | Reassure the patient and explain the procedure to help alleviate anxiety. Applying a warm compress to the injection site before the procedure can help dilate the vein, potentially making the injection more comfortable. |
| Temperature of the Injectate | Injecting a solution that is significantly colder than body temperature can cause a stinging sensation.[1] | Allow the [18F]this compound solution to reach room temperature before administration, if permitted by the product's handling instructions. |
Frequently Asked Questions (FAQs)
Q1: Is stinging at the injection site a common side effect of [18F]this compound?
A1: Based on available clinical trial data, single doses of [18F]this compound were generally well-tolerated, with no serious adverse events reported.[2] However, the specific incidence of injection site stinging is not detailed in the publicly available information. Stinging can be a side effect of many intravenous injections and is not necessarily specific to [18F]this compound.
Q2: What should I do if a patient reports severe stinging or pain during injection?
A2: If a patient reports severe stinging, you should immediately stop the injection. Assess the injection site for signs of infiltration or extravasation, such as swelling, redness, or coolness.[3][4] If infiltration is suspected, the catheter should be removed, and appropriate institutional procedures for managing extravasation of a radiopharmaceutical should be followed. The event should be documented and reported.
Q3: Can the stinging sensation be a sign of an allergic reaction?
A3: While localized stinging is more commonly associated with the physical or chemical properties of the injectate and the injection technique, it can occasionally be a symptom of a local allergic reaction. If the stinging is accompanied by other signs of an allergic reaction, such as hives, itching beyond the injection site, or swelling, appropriate medical intervention should be sought immediately.
Q4: How can I differentiate between stinging from the injection and a more serious issue like infiltration?
A4: Stinging from the injection itself is typically transient and localized to the vein. Infiltration, where the fluid leaks into the surrounding tissue, often presents with additional symptoms such as swelling, a feeling of tightness, coolness of the skin, and a lack of blood return from the catheter.[3][4] Visually inspect and palpate the injection site during and after administration to monitor for these signs.
Q5: Are there any pre-medications that can be used to prevent stinging?
A5: The use of pre-medications to prevent stinging is not standard practice for the administration of radiopharmaceuticals like [18F]this compound. The focus should be on optimizing the injection technique and ensuring the product is handled and administered correctly. In some clinical settings, a local anesthetic cream may be applied to the skin before catheter insertion to reduce the pain of the needle stick, but this will not prevent stinging caused by the drug formulation itself.
Experimental Protocols & Visualizations
As specific experimental protocols for the formulation of [18F]this compound are proprietary, a generalized workflow for troubleshooting injection site stinging is provided below.
Troubleshooting Workflow for Injection Site Stinging
Caption: Troubleshooting workflow for addressing stinging at the injection site.
References
Technical Support Center: Minimizing Motion Artifacts in MK-3328 PET Imaging
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing motion artifacts during [¹⁸F]MK-3328 PET imaging of dementia patients. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols to ensure high-quality, quantifiable data.
Frequently Asked Questions (FAQs)
Understanding Motion Artifacts
Q1: What are motion artifacts in PET imaging and why are they a concern for dementia patients?
Motion artifacts are degradations in image quality caused by patient movement during the scan.[1][2][3] In PET imaging, this leads to blurring, reduced accuracy in the measurement of tracer uptake (quantification), and the potential for misinterpretation of the results.[4][5] Dementia patients are particularly susceptible to motion due to cognitive impairment, discomfort during long scans, or involuntary movements, making motion correction a critical issue.[5][6]
Q2: How does patient motion specifically impact the quantitative analysis of this compound PET images?
Patient motion can significantly alter the quantitative values derived from this compound PET scans. The primary effects include:
-
Reduced Standardized Uptake Values (SUVs): Motion-induced blurring can lead to an underestimation of tracer concentration in key regions of interest. Studies have shown that uncorrected motion can result in quantitative differences in SUVs ranging from 1.4% to as high as 15% in certain brain regions.[5]
-
Inaccurate Binding Potential (BPND) Estimates: For dynamic scans, intra-frame motion can introduce variability and bias in kinetic parameter estimates like the non-displaceable binding potential (BPND), with biases potentially reaching up to 10%.[4]
-
Compromised Attenuation Correction: Misalignment between the transmission (CT or MR-based) and emission (PET) scans due to patient motion can lead to incorrect attenuation correction, further compromising the integrity of the reconstructed PET data.[3][6]
Preventative Measures
Q3: What are the best practices for patient positioning and restraint to minimize motion?
Careful patient positioning is the first line of defense against motion artifacts.[7]
-
Head Holders and Fixation: Utilize a comfortable, curved head holder. While stereotactic devices or thermoplastic masks can be used, they may cause discomfort or claustrophobia in elderly patients.[6] Simple measures like paper tape and extra padding can also be effective.[5]
-
Patient Comfort: Ensure the patient is as comfortable as possible to reduce voluntary motion. This includes clear communication before and during the scan.[8]
-
Standardized Positioning: Use anatomical landmarks, such as the orbitomeatal line, for consistent and stable positioning.[7]
Data Acquisition & Processing
Q4: What are the main strategies for motion correction in brain PET imaging?
There are several motion correction strategies that can be employed, broadly categorized as:
-
Frame-Based Motion Correction: This retrospective method involves dividing the PET data into shorter time frames.[7] Each frame is then realigned to a reference frame using image registration algorithms.[4][6] This method is effective for correcting inter-frame motion but may not address motion that occurs within a single frame.[4]
-
Event-by-Event Motion Correction: This more advanced technique uses external motion tracking hardware (e.g., optical tracking systems or MR-based navigators) to track head position with high temporal resolution.[9][10] This information is then used to correct the position of each detected PET event before image reconstruction, allowing for the correction of intra-frame motion.[9]
-
MR-Assisted Motion Correction (for PET/MRI): In simultaneous PET/MRI scanners, the MR data can be used to track head motion and correct the PET data.[10][11] This method has been shown to improve image quality and quantification in dementia patients.[11][12]
Q5: When should I choose one motion correction strategy over another?
The choice of motion correction strategy depends on the available equipment and the degree of patient motion. The following decision-making workflow can be a guide:
Troubleshooting Guide
Q6: Significant motion was observed during the scan. Can the data still be salvaged?
Yes, in many cases, data with significant motion can be salvaged using retrospective motion correction techniques.
-
Action: Apply a frame-based motion correction algorithm to the dynamic PET data. If the motion is severe and occurs within frames, consider if event-by-event correction is possible with your system.
-
Consideration: If some frames are too corrupted by motion, it may be necessary to discard them, although this will reduce the signal-to-noise ratio.[5]
Q7: The reconstructed image appears blurry despite using a head restraint. What could be the cause?
Blurriness can persist even with head restraints due to small, involuntary movements (micro-movements) that are not completely eliminated.
-
Troubleshooting Steps:
-
Review the raw data or sinograms for evidence of motion.
-
Apply a frame-based motion correction to see if image quality improves.
-
For future scans, consider using a more robust head fixation method if tolerated by the patient, or utilize a scanner with integrated motion tracking capabilities.
-
Q8: There is a mismatch between the CT-based attenuation map and the PET emission data. How can this be corrected?
This is a common issue when a patient moves between the CT and PET acquisitions.
-
Solution: A retrospective, image-based motion correction procedure can be applied. This involves creating a dynamic transmission image that is aligned to each frame of the emission data.[6] The workflow for this is outlined in the experimental protocols section.
Quantitative Data Summary
The following tables summarize the impact of motion and the effectiveness of correction techniques on quantitative PET measures.
Table 1: Impact of Uncorrected Motion on Quantitative PET Measures
| Parameter | Brain Region | Quantitative Difference (%) | Reference |
| SUV | Frontal | 4.2 - 5 | [5] |
| SUV | Posterior Cingulate | 1.4 - 15 | [5] |
| ROI Intensity | - | ~9 (for >5mm intra-frame motion) | [4] |
| VT | - | ~5 (for >5mm intra-frame motion) | [4] |
| BPND | - | ~10 (for >5mm intra-frame motion) | [4] |
Table 2: Improvement in Signal-to-Noise Ratio (SNR) and Contrast-to-Noise Ratio (CNR) with Motion Correction
| Correction Method | Parameter | Improvement | Reference |
| Dual-gated (respiratory & cardiac) | SNR | From 20.3 to 27.5 | [8] |
| Dual-gated (respiratory & cardiac) | CNR | From 11.1 to 14.5 | [8] |
Experimental Protocols
Protocol 1: Retrospective Frame-Based Motion Correction
This protocol describes a general workflow for retrospective, image-based motion correction.
Methodology:
-
Data Acquisition: Acquire dynamic [¹⁸F]this compound PET data over the desired time course. A typical dynamic emission scan might consist of frames of varying duration (e.g., 6x30 sec, 4x3 min, 5x10 min, 3x20 min).[6]
-
Initial Reconstruction: Reconstruct the dynamic PET data into a series of individual image frames.
-
Reference Frame Selection: Choose a reference frame for alignment. This is often one of the later frames with higher counts and potentially less motion.
-
Image Registration: Use an image registration algorithm (e.g., available in software packages like SPM or PMOD) to co-register each individual frame to the selected reference frame. This process calculates the rigid body transformation (translation and rotation) required to align each frame.
-
Transformation and Reslicing: Apply the calculated transformation matrices to reslice each frame, aligning it with the reference.
-
Final Image Generation: Sum the aligned frames to create a single, motion-corrected PET image with improved signal-to-noise ratio.
Protocol 2: Attenuation Correction for Motion-Affected Data
This protocol details the steps to correct for misalignment between transmission and emission scans.[6]
Methodology:
-
Acquire Data: Acquire a transmission scan (e.g., using ⁶⁸Ge rod sources) for attenuation correction before the dynamic PET emission scan.[6]
-
Initial Reconstructions: Reconstruct the dynamic emission data into separate frames without attenuation correction.
-
Align Emission Frames: Perform a frame-based motion correction on the non-attenuation-corrected emission frames as described in Protocol 1 to obtain the transformation matrices for each frame.
-
Align Transmission Scan: Apply the inverse of these transformation matrices to the transmission scan to create a series of aligned transmission images, one corresponding to each emission frame.
-
Generate ACFs: For each aligned transmission image, generate the corresponding attenuation correction factor (ACF) matrix.
-
Apply Correction and Reconstruct: Apply the correct ACF matrix to its corresponding uncorrected emission sinogram for each frame.
-
Final Reconstruction: Reconstruct each now properly attenuation-corrected emission frame.
-
Final Alignment: Align the properly attenuation-corrected frames to a common reference to generate the final motion- and attenuation-corrected image.
References
- 1. books.rsc.org [books.rsc.org]
- 2. auntminnieeurope.com [auntminnieeurope.com]
- 3. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 4. Evaluation of motion correction methods in human brain PET imaging—A simulation study based on human motion data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Motion-correction strategies for enhancing whole-body PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Motion correction for brain PET-MRI studies – Catana Lab [catanalab.martinos.org]
- 11. MR-assisted PET Motion Correction in Simultaneous PET/MRI Studies of Dementia Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. radiologybusiness.com [radiologybusiness.com]
Overcoming challenges in the radiosynthesis of [18F]MK-3328.
Welcome to the technical support center for the radiosynthesis of [18F]MK-3328. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this promising PET tracer for imaging amyloid plaques.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the radiosynthesis of [18F]this compound.
Q1: What is the expected radiochemical yield (RCY) for the synthesis of [18F]this compound?
A1: The average radiochemical yield for [18F]this compound is reported to be approximately 14 ± 13%.[1] However, this can vary significantly based on the specific conditions and automated synthesis platform used.
Q2: I am observing a low radiochemical yield. What are the potential causes and how can I troubleshoot this?
A2: Low radiochemical yield is a common issue in radiosynthesis. Here are several potential causes and corresponding troubleshooting steps:
-
Inefficient [18F]Fluoride Trapping and Elution:
-
Problem: Poor trapping of [18F]fluoride on the anion exchange cartridge or inefficient elution can significantly reduce the amount of available radioactivity for the reaction.
-
Solution: Ensure the anion exchange cartridge (e.g., QMA) is properly pre-conditioned. Optimize the elution solvent composition and volume to ensure complete release of the [18F]fluoride.
-
-
Incomplete Nucleophilic Aromatic Substitution (SNAr):
-
Problem: The reaction to displace the nitro-group from the precursor with [18F]fluoride may be incomplete.
-
Solution:
-
Temperature: Ensure the reaction temperature is optimal. For similar aromatic substitutions on pyridine rings, temperatures around 140°C have been shown to be effective.[2]
-
Reaction Time: Allow for sufficient reaction time. While shorter times are desirable to minimize decay, the reaction needs to proceed to completion. Reaction times of 10-30 minutes are common for this type of reaction.[2]
-
Precursor Concentration: Using an inadequate amount of the nitro-precursor can limit the yield. However, using too much can complicate purification. Experiment with precursor amounts to find the optimal balance.
-
Solvent: The choice of solvent is critical. Aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are typically used for nucleophilic aromatic substitutions.
-
-
-
Radiolytic Decomposition:
-
Problem: The high energy of the radioisotope can cause the final product to decompose.
-
Solution: Minimize the overall synthesis and purification time.
-
Q3: What level of radiochemical purity and specific activity should I expect?
A3: You should aim for a radiochemical purity of greater than 98%.[1] The reported specific activity is in the range of 91.5 ± 51.4 GBq/μmol.[1]
Q4: I am having trouble with the purification of [18F]this compound. What are some common issues?
A4: Purification is a critical step to ensure the final product is free of impurities.
-
Problem: Co-elution of the precursor and the final product during HPLC purification.
-
Solution: Optimize the HPLC mobile phase and gradient to achieve better separation between the nitro-precursor and the fluorinated product. The precursor is typically more polar than the final product.
-
-
Problem: Identification of unknown radioactive impurities.
-
Solution: Analyze the crude reaction mixture and the purified product using radio-TLC or radio-HPLC to identify potential side-products. Common side reactions in nucleophilic aromatic substitutions on pyridine rings can include reactions with residual water or other nucleophiles present in the reaction mixture.
-
Q5: What is the precursor for the radiosynthesis of [18F]this compound?
A5: The radiosynthesis of [18F]this compound proceeds via a nucleophilic aromatic substitution reaction on a nitro-precursor. The specific precursor is 5-nitro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine .
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the radiosynthesis of [18F]this compound.
| Parameter | Reported Value | Reference |
| Radiochemical Yield (RCY) | 14 ± 13% | [1] |
| Radiochemical Purity (RCP) | >98% | [1] |
| Specific Activity (SA) | 91.5 ± 51.4 GBq/μmol | [1] |
Experimental Protocols
Radiosynthesis of [18F]this compound
This protocol is based on the general principles of nucleophilic aromatic substitution for the synthesis of 18F-labeled PET tracers and is analogous to the synthesis of similar compounds like [18F]MK-6240.
Materials:
-
5-nitro-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)oxazolo[5,4-b]pyridine (precursor)
-
[18F]Fluoride (produced from a cyclotron)
-
Anion exchange cartridge (e.g., QMA)
-
Elution solution (e.g., K2CO3/Kryptofix 222 in acetonitrile/water)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Automated radiosynthesis module (e.g., GE TRACERlab, IBA Synthera)
-
HPLC system for purification
Procedure:
-
[18F]Fluoride Trapping and Elution:
-
Load the aqueous [18F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.
-
Wash the cartridge with sterile water.
-
Elute the [18F]fluoride into the reaction vessel using the elution solution.
-
-
Azeotropic Drying:
-
Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at elevated temperature (e.g., 110°C). Repeat this step to ensure the fluoride is anhydrous.
-
-
Radiolabeling Reaction:
-
Dissolve the nitro-precursor in anhydrous DMSO.
-
Add the precursor solution to the dried [18F]fluoride in the reaction vessel.
-
Heat the reaction mixture at a specified temperature (e.g., 140-150°C) for a set duration (e.g., 10-20 minutes).
-
-
Purification:
-
After cooling, dilute the reaction mixture with the HPLC mobile phase.
-
Inject the crude product onto a semi-preparative HPLC column to separate [18F]this compound from the unreacted precursor and other impurities.
-
Collect the fraction corresponding to the [18F]this compound peak.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by solid-phase extraction (SPE).
-
Elute the final product from the SPE cartridge with a suitable solvent (e.g., ethanol) and formulate in sterile saline for injection.
-
Quality Control
-
Radiochemical Purity and Identity: Determined by analytical radio-HPLC, comparing the retention time with a non-radioactive standard of this compound.
-
Specific Activity: Calculated by measuring the radioactivity of the final product and quantifying the mass of this compound using a calibrated UV detector on the HPLC.
-
Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below acceptable limits.
-
Radionuclidic Purity: Assessed using a gamma-ray spectrometer to identify any long-lived radionuclidic impurities.
-
Sterility and Endotoxin Testing: Performed on the final product to ensure it is safe for in vivo use.
Visualizations
References
Optimizing injection dose of MK-3328 for improved signal-to-noise ratio.
MK-3328 Technical Support Center
Welcome to the technical support center for this compound, a novel PET imaging agent for preclinical and clinical research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers optimize the injection dose of this compound and enhance the signal-to-noise ratio (SNR) in their imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the signal-to-noise ratio (SNR) when using this compound?
A1: The injected dose of the radiopharmaceutical is a critical factor.[1] Optimizing the dose is a balance between achieving a sufficient signal in the target region and minimizing background noise. While increasing the injected dose can lead to a higher count of true coincidence events, potentially improving the SNR, it can also have negative effects on data quality.[1]
Q2: How does patient or subject weight impact the optimal dose of this compound?
A2: Subject weight can influence the optimal dose. For larger subjects, a higher dose may be necessary to achieve a comparable signal quality to that of a smaller subject.[1][2] However, the relationship is not always linear, and dose adjustments should be made carefully. One study found only a slight dependence of optimal dose on patient weight (1 MBq/kg).[2][3]
Q3: Can extending the scan duration compensate for a lower injection dose?
A3: Yes, increasing the scan acquisition time can be a viable strategy to improve image quality when using a lower dose of this compound. For a fixed scan time, a heavier patient may have a lower signal-to-noise ratio; therefore, extending the acquisition time for larger subjects can help maintain image quality.[1]
Q4: What is a good starting point for dose optimization studies with this compound?
A4: For preclinical studies, it is recommended to perform a dose-ranging study to determine the optimal dose for your specific animal model and imaging system. Start with a conservative dose and incrementally increase it while monitoring the SNR and image quality. For clinical research, the optimal dose can vary and may range from 366 to 717 MBq for a 60-minute uptake period, depending on the imaging equipment.[2][3][4]
Troubleshooting Guide
Issue 1: Low Signal Intensity in the Region of Interest (ROI)
-
Question: We are observing a weak signal from our target region after administering this compound. What are the possible causes and solutions?
-
Answer: Low signal intensity can stem from several factors:
-
Insufficient Dose: The injected dose may be too low for the subject's weight or the expression level of the target. Consider a dose escalation study.
-
Inadequate Uptake Time: The time between injection and scanning may not be sufficient for the tracer to accumulate in the target tissue. For this compound, a 60-90 minute post-dose uptake period has been used in clinical studies.[5]
-
Tracer Integrity: Ensure the radiotracer has been stored correctly and its radiochemical purity is within acceptable limits at the time of injection.
-
Issue 2: High Background Noise or Poor Signal-to-Noise Ratio (SNR)
-
Question: Our images have high background noise, making it difficult to delineate the target. How can we improve the SNR?
-
Answer: High background noise can obscure the target signal. Consider the following troubleshooting steps:
-
Dose Optimization: An excessively high dose can sometimes increase random coincidence events, leading to higher noise.[1] It is crucial to find the optimal dose that maximizes the Noise-Equivalent Count Rate (NECR), which is a good indicator of SNR.[4][6]
-
Image Reconstruction Parameters: Review your image reconstruction algorithm and parameters. Applying a denoising filter or adjusting the number of iterations and subsets can help reduce noise.[7]
-
Scan Duration: As mentioned, increasing the scan time can improve the SNR by collecting more true coincidence events.[1]
-
Data Presentation
Table 1: Recommended Starting Doses for Preclinical this compound Studies
| Animal Model | Body Weight (g) | Recommended Starting Dose (MBq) | Recommended Starting Dose (mCi) |
| Mouse | 20-30 | 3.7 - 7.4 | 0.1 - 0.2 |
| Rat | 200-300 | 18.5 - 37.0 | 0.5 - 1.0 |
| Rabbit | 2000-3000 | 74.0 - 148.0 | 2.0 - 4.0 |
Note: These are suggested starting doses and should be optimized for your specific experimental conditions and imaging system.
Table 2: Key Imaging Parameters for this compound Signal Acquisition
| Parameter | Recommendation | Rationale |
| Uptake Time | 60-90 minutes | Allows for sufficient tracer accumulation in target tissues and clearance from background.[5] |
| Scan Duration | 15-30 minutes | Balances signal acquisition with subject welfare. Can be extended to improve SNR.[1] |
| Reconstruction Algorithm | OSEM or FBP with appropriate filters | Choose an algorithm that optimizes the trade-off between noise reduction and resolution. |
| Corrections | Attenuation, Scatter, Randoms | Essential for quantitative accuracy and improved image quality. |
Experimental Protocols
Protocol 1: Subject Preparation and this compound Administration
-
Fasting: Fast the subject for 4-6 hours prior to tracer injection to reduce background signal.
-
Anesthesia: Anesthetize the subject using a suitable anesthetic agent (e.g., isoflurane). Maintain the subject's body temperature throughout the procedure.
-
Catheterization: If performing dynamic imaging or repeated blood sampling, place a catheter in a suitable blood vessel (e.g., tail vein in rodents).
-
Dose Calculation: Calculate the required volume of this compound solution based on the desired radioactivity dose and the subject's body weight.
-
Administration: Administer the this compound via intravenous injection. Record the exact time of injection and the administered dose.
-
Uptake Period: Allow for an uptake period of 60-90 minutes before starting the scan.[5] Keep the subject under anesthesia during this period.
Protocol 2: PET Image Acquisition and Analysis
-
Positioning: Position the anesthetized subject in the scanner's field of view, ensuring the region of interest is centered.
-
CT Scan: Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
PET Scan: Acquire PET data for the specified duration (e.g., 15-30 minutes).
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm and apply all necessary corrections.
-
Image Analysis:
-
Draw regions of interest (ROIs) on the target tissue and a reference region (e.g., cerebellum or muscle).
-
Calculate the Standardized Uptake Value (SUV) for the ROIs.
-
Determine the Signal-to-Noise Ratio (SNR) by dividing the mean SUV of the target ROI by the standard deviation of the background ROI.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound binding and signal generation.
Caption: Workflow for optimizing this compound injection dose.
Caption: Logical diagram for troubleshooting low signal-to-noise ratio.
References
- 1. Dosage optimization in positron emission tomography: state-of-the-art methods and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Optimizing injected dose in clinical PET by accurately modeling the counting-rate response functions specific to individual patient scans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. MRI at low field: A review of software solutions for improving SNR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor image quality in MK-3328 amyloid PET scans.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing MK-3328 and other amyloid PET scans. Our goal is to help you identify and resolve common issues that can lead to poor image quality, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of a poor-quality amyloid PET scan?
A1: Poor-quality scans can manifest in several ways. Key indicators include high image noise (a grainy appearance), motion artifacts (blurring or ghosting of anatomical structures), and poor contrast between gray and white matter.[1][2] Indeterminate results may also arise from technical or physiological factors such as low counting rates or extensive brain atrophy.[3][4] A definitive sign of a negative scan is when tracer uptake is primarily seen in the white matter, while a positive scan shows uptake extending to the cortical gray matter.[5]
Q2: How can patient preparation affect image quality?
A2: While extensive preparation such as fasting is generally not required for amyloid PET imaging, patient comfort is crucial to minimize motion artifacts.[6][7] Patients should be comfortably positioned with their head secured using flexible restraints or tape to limit movement during the scan. It is also recommended that patients empty their bladder before the scan begins to ensure they can remain still for the duration of the acquisition.
Q3: My scan shows high uptake in areas outside the cortical gray matter. What could be the cause?
A3: Non-specific binding can occur in various regions. For instance, some tracers show uptake in the skull, which can lead to an overestimation of cortical signal if not properly accounted for during analysis.[8] Additionally, all amyloid tracers exhibit some degree of non-specific uptake in the white matter; this is expected and is a key feature used to differentiate between positive and negative scans.[5][6]
Q4: Can the choice of image reconstruction algorithm impact my results?
A4: Absolutely. The reconstruction algorithm and its parameters are primary factors that affect PET spatial resolution and, consequently, the quantification of amyloid burden.[9][10] High-resolution reconstructions, often incorporating Time-of-Flight (TOF) and Point Spread Function (PSF) information, can improve the separation between amyloid-positive and amyloid-negative groups and are less susceptible to partial volume effects.[9][10]
Q5: What is the Centiloid scale and how does it relate to image quality?
A5: The Centiloid scale is a standardized method for quantifying amyloid plaque burden from PET images, allowing for comparison across different tracers and imaging sites.[11][12] The scale sets a value of 0 for young, healthy individuals and 100 for typical Alzheimer's patients.[6] Poor image quality due to noise, artifacts, or improper reconstruction can lead to inaccurate Standardized Uptake Value Ratio (SUVR) calculations, which are the basis for the Centiloid conversion, thereby affecting the final quantitative result.[12]
Troubleshooting Guides
Issue 1: High Image Noise or "Grainy" Appearance
High noise levels in PET images can obscure the distinction between gray and white matter, complicating interpretation and affecting quantitative analysis.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Low Radiotracer Dose | Ensure the injected dose adheres to protocol specifications. While aiming for ALARA (As Low As Reasonably Achievable) radiation exposure, an insufficient dose will result in low counting statistics.[3] |
| Short Scan Duration | Verify that the scan duration per bed position is adequate. Longer acquisition times increase the signal-to-noise ratio (SNR). |
| Inappropriate Reconstruction Parameters | The number of iterations and subsets in iterative reconstruction algorithms (like OSEM) affects noise. Increasing iterations can increase noise.[13] Consider using algorithms with noise suppression, such as Bayesian Penalized Likelihood (BPL), or applying a post-reconstruction smoothing filter.[13] |
| Incorrect Attenuation Correction | Ensure that the CT or MR-based attenuation correction map is accurate and properly aligned with the PET data. Errors in this map can introduce significant noise and artifacts. |
Issue 2: Blurred Images or Motion Artifacts
Patient motion during the long acquisition times of PET scans is a common source of image degradation, leading to blurring and reduced quantitative accuracy.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Patient Discomfort | Ensure the patient is in a comfortable position before the scan begins. Use pillows and supports as needed. A comfortable patient is less likely to move. |
| Inadequate Head Fixation | Use a dedicated head holder and flexible restraints (e.g., tape) to gently but firmly secure the patient's head.[3] |
| Long, Continuous Scan | If the protocol allows, consider breaking the acquisition into shorter segments. |
| No Motion Correction Applied | If motion is unavoidable, use motion correction software during image reconstruction. This can retrospectively correct for movement and significantly improve image sharpness. |
Experimental Protocols
Standard Amyloid PET Imaging Protocol (Generic)
This protocol is a generalized procedure based on common practices for 18F-labeled amyloid tracers. Researchers should always adhere to the specific guidelines provided for the tracer being used, such as this compound.
-
Patient Preparation:
-
No specific dietary restrictions (e.g., fasting) are typically required.[6]
-
Confirm the patient has not had caffeine for 24 hours if it's a heart-related study.[14]
-
Ensure the patient is well-hydrated.
-
Have the patient empty their bladder immediately before the scan to minimize discomfort and potential movement.
-
-
Radiotracer Administration:
-
Uptake Period:
-
The patient rests quietly in a dimly lit room for an uptake period. This allows the tracer to distribute throughout the body and bind to amyloid plaques in the brain.
-
The duration of this period is tracer-specific, ranging from approximately 50 to 90 minutes.[6]
-
-
Image Acquisition:
-
The patient is positioned on the scanner bed, and their head is carefully placed in a head holder and secured to prevent motion.
-
The scan is typically acquired for 10-20 minutes.[6]
-
It is critical that the entire brain, including the cerebellum, is within the scanner's field of view.
-
-
Image Reconstruction:
-
Data should be reconstructed using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM).[13]
-
For optimal image quality, reconstruction should include corrections for attenuation, scatter, and radioactive decay.
-
The use of high-resolution reconstruction techniques incorporating Time-of-Flight (TOF) and Point Spread Function (PSF) is recommended to improve spatial resolution and quantitative accuracy.[10]
-
Visualizations
Troubleshooting Workflow for Poor Image Quality
Caption: A flowchart for systematically troubleshooting common amyloid PET image quality issues.
Relationship between Reconstruction Parameters and Image Quality Metrics
Caption: The interplay between reconstruction choices and key image quality outcomes.
References
- 1. Image reconstruction parameters and the standardized uptake value ratios in brain amyloid PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. med.utq.edu.iq [med.utq.edu.iq]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. medicalimaging.org [medicalimaging.org]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. youtube.com [youtube.com]
- 7. sjra.com [sjra.com]
- 8. Pitfalls of Voxel-Based Amyloid PET Analyses for Diagnosis of Alzheimer’s Disease: Artifacts due to Non-Specific Uptake in the White Matter and the Skull [jstage.jst.go.jp]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Impact of PET Reconstruction on Amyloid-β Quantitation in Cross-Sectional and Longitudinal Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Making sure you're not a bot! [gupea.ub.gu.se]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
Refinements to the SUVR calculation method for MK-3328.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinements in the Standardized Uptake Value Ratio (SUVR) calculation method for the amyloid PET tracer, MK-3328. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of SUVR calculation for this compound?
A1: The Standardized Uptake Value Ratio (SUVR) is a semi-quantitative measure used in Positron Emission Tomography (PET) to estimate the density of amyloid plaques in the brain. For this compound, the SUVR is calculated as the ratio of the average radiotracer uptake in a target region of interest (cortical areas with expected amyloid deposition) to the average uptake in a reference region that is presumed to be devoid of specific binding. This ratio provides a normalized value that is less susceptible to variations in injected dose, body weight, and patient metabolism compared to the absolute Standardized Uptake Value (SUV).
Q2: What is the recommended reference region for this compound SUVR calculation?
A2: The cerebellum is the most commonly used and recommended reference region for SUVR calculations with this compound and other amyloid PET tracers.[1] This is due to the general understanding that the cerebellum is relatively spared from amyloid plaque deposition in most cases of Alzheimer's disease.
Q3: What is the optimal time window for measuring [18F]this compound uptake for SUVR calculation?
A3: For [18F]this compound, the recommended time window for measuring radiotracer uptake is between 60 and 90 minutes post-injection.[1] This window allows for sufficient clearance of the tracer from the blood and non-target tissues, leading to a stable signal in the regions of interest.
Q4: What are the key refinements to the standard SUVR calculation method for amyloid PET tracers like this compound?
A4: Key refinements aim to improve the accuracy and reproducibility of SUVR measurements and include:
-
Partial Volume Correction (PVC): This is a critical refinement that corrects for the partial volume effect (PVE), a phenomenon where the limited spatial resolution of PET scanners causes a blurring of the signal between adjacent brain tissues (e.g., gray matter, white matter, and cerebrospinal fluid). PVE can lead to an underestimation of tracer uptake in atrophied cortical regions.
-
Standardized Analysis Pipelines: The use of standardized and automated image processing pipelines, such as those developed by the Alzheimer's Disease Neuroimaging Initiative (ADNI), helps to ensure consistency and reduce inter-reader variability in SUVR quantification.[2][3][4][5]
Experimental Protocols
Detailed Methodology for this compound PET Imaging and SUVR Calculation
This protocol outlines the key steps from patient preparation to the final SUVR calculation, incorporating refinements for enhanced accuracy.
1. Patient Preparation:
| Parameter | Guideline | Rationale |
| Fasting | Minimum 6-hour fast prior to tracer injection. | To minimize potential competition for non-specific binding and ensure consistent metabolic state. |
| Hydration | Patients should be well-hydrated. Water is permitted. | To facilitate tracer distribution and clearance. |
| Medications | Continue routine non-diabetic medications with plain water. | To avoid confounding effects on the scan. |
| Physical Activity | Avoid strenuous physical activity for 24 hours prior to the scan. | To prevent non-specific muscle uptake of the tracer. |
| Environment | Patient should rest in a quiet, dimly lit room before and after injection. | To minimize brain activity that could potentially influence tracer distribution. |
2. Radiotracer Administration and PET Scan Acquisition:
| Parameter | Specification |
| Radiotracer | [18F]this compound |
| Injected Dose | Typically 185-370 MBq (5-10 mCi), administered as an intravenous bolus. |
| Acquisition Mode | Dynamic or static acquisition can be used. Dynamic acquisition (a series of short sequential scans) allows for kinetic modeling, while static acquisition is simpler and more common for SUVR.[6][7] |
| Uptake Period | 60-90 minutes post-injection.[1] |
| Scan Duration | Typically 20-30 minutes for a static acquisition. |
3. Image Processing and SUVR Calculation:
A detailed workflow for the refined SUVR calculation is presented below.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound SUVR calculation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High SUVR variability between subjects | - Inconsistent patient preparation (fasting, activity levels).- Differences in PET scanner calibration or reconstruction parameters.- Lack of Partial Volume Correction, especially in cohorts with varying degrees of brain atrophy. | - Strictly adhere to the standardized patient preparation protocol.- Ensure consistent scanner protocols and perform regular quality control.- Implement a validated Partial Volume Correction method in your analysis pipeline. |
| Anomalously high signal in white matter | - Non-specific binding of the tracer. While this compound is designed for high specificity to amyloid plaques, some non-specific binding can occur.- "Dirty white matter" or white matter hyperintensities, which are common in older individuals and may show altered tracer uptake. | - If using a Partial Volume Correction method, ensure accurate segmentation of gray and white matter.- Compare findings with anatomical MRI to identify potential white matter lesions.- Consider the contribution of non-specific binding when interpreting results, especially in individuals with extensive white matter changes. |
| "Spill-over" effect from adjacent regions | - This is a manifestation of the Partial Volume Effect, where high uptake in one region can artificially elevate the measured uptake in a neighboring region.- Off-target binding in adjacent structures (e.g., meninges, sinuses) can contaminate the signal in cortical regions.[8] | - Implement Partial Volume Correction to mitigate this effect.- Carefully define Regions of Interest to exclude signal from adjacent structures.- For tracers with known off-target binding, specialized correction methods may be necessary. |
| Low signal-to-noise ratio in PET images | - Insufficient injected dose.- Short scan duration.- Patient motion during the scan. | - Ensure the injected dose is within the recommended range.- Optimize scan duration to achieve adequate counting statistics.- Use motion correction techniques during image reconstruction if available. Ensure the patient is comfortable and still during the scan. |
Visualization of Key Concepts
The Partial Volume Effect (PVE) and its Correction
The Partial Volume Effect is a significant source of error in PET imaging, particularly in the context of neurodegenerative diseases where brain atrophy is common.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. The Alzheimer's Disease Neuroimaging Initiative: A review of papers published since its inception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positron emission tomography harmonization in the Alzheimer's Disease Neuroimaging Initiative: A scalable and rigorous approach to multisite amyloid and tau quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Alzheimer's Disease Neuroimaging Initiative in the era of Alzheimer's disease treatment: A review of ADNI studies from 2021 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artificial Intelligence in PET Imaging for Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. European Nuclear Medicine Guide [nucmed-guide.app]
- 7. Methodological studies in static and dynamic PET - German Cancer Research Center [dkfz.de]
- 8. Evaluating the effect of extra-cerebral off-target binding in [F-18]MK6240 PET scans in early-stage Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the test-retest reliability of MK-3328 PET imaging.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the test-retest reliability of MK-3328 PET imaging studies. Given that specific test-retest data for this compound is not extensively published, the guidance provided is based on established principles of PET imaging and data from analogous radiotracers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key characteristics?
A1: this compound is a fluorinated positron emission tomography (PET) tracer developed for the in vivo quantification of amyloid-β (Aβ) plaques in the brain, a key pathological hallmark of Alzheimer's disease.[1][2][3] Early studies in rhesus monkeys indicated that [18F]this compound has a favorable combination of low lipophilicity, high affinity for human amyloid plaques, and a relatively low binding potential in white matter.[1] However, researchers should be aware of potential off-target binding, as some amyloid and tau tracers have shown affinity for monoamine oxidase B (MAO-B). Careful evaluation of regional binding patterns is crucial.
Q2: Why is test-retest reliability important for this compound PET imaging?
A2: Test-retest reliability is a critical component of validating a PET tracer. It measures the variability of the signal when the same subject is scanned on two separate occasions under identical conditions.[4] High test-retest reliability is essential for:
-
Longitudinal Studies: Accurately tracking changes in Aβ plaque burden over time in response to disease progression or therapeutic intervention.
-
Pharmacodynamic Studies: Reliably detecting small changes in receptor occupancy or target engagement after drug administration.
-
Reducing Sample Size: Lower variability in measurements increases the statistical power to detect real effects, potentially reducing the number of subjects required for a clinical trial.[5]
Q3: What are the common metrics used to assess test-retest reliability?
A3: Several statistical metrics are used to quantify test-retest reliability in PET studies. The most common include:
-
Percent Test-Retest Difference (PTRT): The absolute difference between the test and retest measurements, expressed as a percentage of the mean of the two.
-
Within-Subject Coefficient of Variation (WSCV): A measure of the variability of repeated measurements within the same subject.
-
Intraclass Correlation Coefficient (ICC): A measure of the proportion of total variance that is due to between-subject variability. ICC values closer to 1 indicate higher reliability.[4][6]
Q4: What is an acceptable level of test-retest variability?
A4: The acceptable level of variability depends on the specific research question and the expected effect size. For most PET studies, a test-retest variability of less than 10-15% is generally considered good.[5] For example, in a study of the tau PET tracer [18F]MK-6240, the test-retest variability (SUVR) in target regions was in the range of 4-9% in cognitively normal older subjects.[7][8]
Troubleshooting Guide
This guide addresses common issues that can compromise the test-retest reliability of this compound PET imaging.
Issue 1: High Variability in Tracer Uptake Between Scans
| Potential Cause | Troubleshooting Steps |
| Inconsistent Patient Preparation | - Ensure strict adherence to patient preparation protocols. This includes consistent fasting times (at least 4 hours is recommended for FDG, and similar consistency is advisable for amyloid tracers) and controlled pre-scan conditions (e.g., quiet, dimly lit room).[5] - Document and control for medications that could potentially interfere with tracer binding. |
| Variations in Injected Dose and Uptake Time | - Use a calibrated dose calibrator and ensure the net injected dose is consistent between scans (within a ±10% range is a common clinical standard).[7] - Standardize the uptake time (time between injection and scan start) precisely for all test-retest pairs. A fixed uptake period (e.g., 60-90 minutes post-injection) is often used for amyloid tracers.[9] |
| Physiological Changes in the Subject | - Inquire about any changes in the subject's health, diet, or medication between scans. - Monitor vital signs and blood glucose levels (if relevant for the study) before each scan. |
Issue 2: Inconsistent Regional Binding Patterns (Image Quality Issues)
| Potential Cause | Troubleshooting Steps |
| Patient Motion during Scan | - Use head fixation devices to minimize movement. - Instruct the patient to remain still and avoid talking during the acquisition.[5][10] - Monitor for motion during the scan and consider motion correction software if available. |
| Misalignment between PET and CT/MR (for attenuation correction) | - Ensure the patient does not move between the CT/MR and PET acquisitions.[10] - Review the co-registration of the PET and anatomical images. Misalignment can lead to significant errors in attenuation correction, causing artifacts.[11][12] |
| Inconsistent Image Reconstruction Parameters | - Use the exact same reconstruction algorithm (e.g., OSEM), number of iterations and subsets, and post-reconstruction filter for all scans in a test-retest study.[6][7] - Ensure that corrections for scatter, attenuation, and decay are applied consistently. |
| Partial Volume Effects | - This is particularly relevant for smaller brain regions. The limited spatial resolution of PET can cause "spill-over" of signal between adjacent regions. - Consider applying a consistent partial volume correction (PVC) method. Be aware that PVC can sometimes increase variability, so its impact on test-retest reliability should be carefully evaluated.[7][8] |
Issue 3: Unexpected Off-Target Binding
| Potential Cause | Troubleshooting Steps |
| Binding to MAO-B or other non-Aβ targets | - Carefully examine the regional distribution of the tracer. High uptake in areas known to have high concentrations of potential off-target sites (e.g., MAO-B is high in the basal ganglia) may indicate off-target binding. - Correlate PET findings with other biomarkers or imaging modalities. - In preclinical or validation studies, consider blocking studies with specific inhibitors to confirm the source of the signal. |
| High White Matter Signal | - While one study reported low white matter binding for this compound, high nonspecific binding in white matter is a common challenge for amyloid tracers.[1] - Ensure accurate delineation of grey matter regions of interest to minimize contamination from white matter signal. - Evaluate different kinetic modeling approaches to better separate specific from non-specific binding. |
Quantitative Data on Test-Retest Reliability of Similar PET Tracers
The following tables summarize test-retest reliability data for other neuroreceptor PET tracers to provide a benchmark for what might be expected for a new tracer like this compound.
Table 1: Test-Retest Reliability of [¹⁸F]-setoperone (Serotonin 5HT₂ₐ Receptor PET)
| Brain Region | Mean % Change | Intraclass Correlation Coefficient (ICC) |
| Prefrontal Cortex | -2.5% | 0.97 |
| Temporal Cortex | -1.7% | 0.91 |
| Insular Cortex | -1.1% | 0.95 |
| Anterior Cingulate | -18.2% | 0.82 |
| (Data adapted from a study in older healthy adults)[1] |
Table 2: Test-Retest Reliability of [¹⁸F]MK-6240 (Tau PET) in Cognitively Normal Older Subjects (without PVC)
| Outcome Measure | Brain Region | Test-Retest Variability (%) | Intraclass Correlation Coefficient (ICC) |
| SUVR (90-110 min) | Target Regions (average) | ~6% | 0.62 - 0.97 |
| DVR | Target Regions (average) | 3 - 10% | 0.66 - 0.92 |
| R₁ (Relative Delivery) | Target Regions (average) | 3 - 14% | 0.52 - 0.97 |
| (Data adapted from a study using PET/MRI)[7][8] |
Detailed Experimental Protocols
Protocol 1: Standardized Patient Preparation for Test-Retest Scans
-
Scheduling: Schedule the test and retest scans at approximately the same time of day to minimize diurnal variations.
-
Fasting: Instruct the patient to fast for a minimum of 4-6 hours prior to tracer injection. Water is permitted.
-
Medication Review: Obtain a detailed medication history. For longitudinal studies, instruct the patient to maintain a stable medication regimen.
-
Pre-Scan Environment: Allow the patient to rest in a quiet, dimly lit room for at least 15-20 minutes before tracer injection to achieve a relaxed state.
-
Cannula Placement: Insert an intravenous cannula for tracer injection at least 10 minutes before administration.[5]
-
Vital Signs: Record weight, height, and vital signs before each scan. Patient weight is crucial for calculating Standardized Uptake Values (SUVs).[7]
Protocol 2: Image Acquisition and Reconstruction
-
Tracer Administration: Administer a consistent bolus injection of [18F]this compound. The injected dose should be within ±10% for the test-retest pair.[7] Record the exact time of injection and the net injected activity.
-
Uptake Phase: The patient should remain in a quiet, resting state for the entire uptake period (e.g., 60-90 minutes).[9]
-
Patient Positioning: Position the patient comfortably on the scanner bed to minimize motion. Use a head holder or other fixation device. Align the head according to a standardized anatomical landmark.[5]
-
Anatomical Scan: Acquire a low-dose CT or an MRI scan for attenuation correction and anatomical localization.
-
PET Acquisition: Begin the dynamic or static PET scan at the predetermined time post-injection. Ensure the acquisition parameters (e.g., scan duration, framing scheme for dynamic scans) are identical for both scans.
-
Image Reconstruction:
-
Apply all necessary corrections (attenuation, scatter, randoms, decay).
-
Use the exact same iterative reconstruction algorithm (e.g., OSEM with a consistent number of subsets and iterations) and post-reconstruction filter (e.g., Gaussian filter with a specific FWHM) for both scans.[6]
-
Reconstruct images into a standard matrix size.
-
Visualizations
Caption: Standardized workflow for a PET test-retest reliability study.
Caption: Troubleshooting decision tree for high PET variability.
References
- 1. [18F]Fluoroazabenzoxazoles as potential amyloid plaque PET tracers: synthesis and in vivo evaluation in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Evolving PET/CT technology for improved sensitivity and image quality to increase diagnostic accuracy | GE HealthCare (United States) [gehealthcare.com]
- 5. e-dlb.com [e-dlb.com]
- 6. tech.snmjournals.org [tech.snmjournals.org]
- 7. Guidelines for quality control of PET/CT scans in a multicenter clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. asnc.org [asnc.org]
- 11. Recent Breakthroughs in PET-CT Multimodality Imaging: Innovations and Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Events in [18F]MK-3328 Clinical Trials
This guide is intended for researchers, scientists, and drug development professionals involved in clinical trials with [18F]MK-3328. It provides troubleshooting guidance and frequently asked questions regarding the management of adverse events observed during these trials.
Frequently Asked Questions (FAQs)
Q1: What is the general safety profile of [18F]this compound based on initial clinical studies?
A1: Based on a Phase Ib clinical trial involving 24 subjects, single doses of approximately 150 MBq of [18F]this compound were generally well-tolerated in both healthy elderly individuals and those with Alzheimer's Disease.[1] No serious adverse events or deaths were reported.[1] The overall safety profile was deemed supportive of continued clinical investigation before the program was discontinued for business reasons.[1]
Q2: What were the most common adverse events reported in the [18F]this compound clinical trial?
A2: In a study with 24 participants, a total of four clinical adverse experiences were reported.[1] These included stinging at the injection site, sinusitis, loose stools, and a vasovagal reaction.[1]
Q3: Was the administration of [18F]this compound directly linked to the observed adverse events?
A3: Of the four adverse events reported, only one event, "stinging at injection site," was considered by the investigator to be definitively related to the drug.[1]
Q4: Were there any significant changes in laboratory parameters or vital signs?
A4: No clinically significant abnormalities were noted in vital sign parameters, routine blood and urine chemistry panels, hematology, electrocardiograms (ECGs), or physical and neurological examinations.[1]
Adverse Event Summary
The following table summarizes the quantitative data on adverse events (AEs) from a Phase Ib clinical trial of [18F]this compound.[1]
| Adverse Event Category | Details | Number of Events | Severity | Relationship to Drug |
| Injection Site Reaction | Stinging at injection site | 1 | Mild | Definitely Related |
| Gastrointestinal | Loose stools | 1 | Mild | Not Specified |
| Infections and Infestations | Sinusitis | 1 | Mild | Not Specified |
| General Disorders | Vasovagal reaction | 1 | Severe | Not Specified |
| Serious Adverse Events | None reported | 0 | N/A | N/A |
| Deaths | None reported | 0 | N/A | N/A |
Troubleshooting Guides
Issue 1: Participant reports stinging or discomfort at the injection site.
-
Immediate Action:
-
Slow the rate of infusion if possible and permissible by the protocol.
-
Observe the injection site for signs of erythema (redness), swelling, or extravasation.
-
Reassure the participant that this sensation has been reported as a mild and transient event.[1]
-
-
Follow-up:
-
Document the event in the participant's case report form (CRF), noting the time of onset, duration, and intensity.
-
Apply a cold compress to the site if discomfort persists after the injection is complete.
-
Monitor the site for 24 hours for any delayed reactions.
-
Issue 2: Participant experiences a vasovagal reaction (e.g., dizziness, lightheadedness, pallor, sweating).
-
Immediate Action:
-
Immediately stop the [18F]this compound administration.
-
Place the participant in a supine or Trendelenburg position (legs elevated) to improve cerebral blood flow.
-
Ensure a patent airway and assess breathing and circulation.
-
Measure vital signs (blood pressure, heart rate) immediately and monitor frequently until stable.
-
-
Follow-up:
-
Do not leave the participant unattended until they are fully recovered and vital signs have normalized.
-
Administer intravenous fluids if hypotension persists, as per protocol or medical judgment.
-
Thoroughly document the event, including all interventions and the participant's response.
-
Report the event to the study's medical monitor and safety committee, classifying it as a severe adverse event.[1]
-
Experimental Protocols
Protocol: [18F]this compound Administration and PET Scanning
This is a generalized protocol based on the description of the clinical trial for [18F]this compound, a radiopharmaceutical tracer for quantifying amyloid plaque burden.[1]
-
Participant Preparation:
-
Confirm participant eligibility according to inclusion/exclusion criteria.
-
Obtain informed consent.
-
Perform baseline clinical evaluations, including vital signs, ECG, and laboratory safety tests.[1]
-
-
Radiotracer Administration:
-
A single intravenous (IV) dose of approximately 150 MBq of [18F]this compound is administered to the participant.[1]
-
-
PET Scan Imaging:
-
Following the injection, a Positron Emission Tomography (PET) scan is performed.[1]
-
The protocol may specify either:
-
A dynamic PET scan for approximately 90 minutes post-dose.
-
A static PET scan for approximately 30 minutes, starting 60 minutes after injection (capturing the 60-90 minute time window).[1]
-
-
-
Post-Scan Monitoring:
-
Participants are monitored for any adverse events during and after the scan.[1]
-
Repeat clinical evaluations, including vital signs and laboratory tests, at times specified by the study protocol.
-
Visualizations
Caption: Workflow for Managing Adverse Events During [18F]this compound Infusion.
Caption: Logical Diagram of the [18F]this compound Clinical Safety Profile.
References
Enhancing the statistical power of studies using MK-3328.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [18F]MK-3328 in their experimental studies. The focus is on ensuring data quality and robustness to enhance the statistical power of positron emission tomography (PET) imaging studies for the detection of brain amyloid plaques.
Frequently Asked Questions (FAQs)
Q1: What is [18F]this compound and what is its primary application?
A1: [18F]this compound is a radiolabeled positron emission tomography (PET) tracer. Its primary application is for the in vivo quantification and visualization of amyloid plaque burden in the brain, which is a key pathological hallmark of Alzheimer's disease.[1][2][3] It is used in clinical and research settings to estimate the regional distribution and extent of these plaques.[1]
Q2: What is the general mechanism of action for [18F]this compound?
A2: As a PET tracer, [18F]this compound is administered intravenously and is designed to cross the blood-brain barrier. In the brain, it selectively binds to amyloid plaques. The positron-emitting isotope, Fluorine-18, is then detected by a PET scanner, allowing for the generation of images that map the location and density of these plaques.
Q3: How can I ensure the quality and stability of the [18F]this compound tracer upon receipt?
A3: Upon receipt, it is crucial to verify the radiochemical purity and specific activity of the tracer provided by the manufacturer. Ensure that the tracer has been handled and shipped under appropriate temperature and shielding conditions. The tracer should be used within its specified shelf-life to avoid degradation and ensure optimal performance.
Q4: How can I increase the statistical power of my study when using [18F]this compound?
A4: Enhancing statistical power in studies using [18F]this compound revolves around minimizing variability and ensuring the accuracy of your measurements. This can be achieved by:
-
Standardizing Protocols: Adhering to a strict, standardized imaging protocol for all subjects.
-
Accurate Dosage: Ensuring precise and consistent dosing of the tracer for each subject.
-
Optimizing Imaging Parameters: Using consistent PET scanner calibration and imaging parameters (e.g., acquisition time, reconstruction algorithms).
-
Consistent Subject Preparation: Standardizing subject conditions, such as fasting state and hydration, can reduce physiological variability.
-
Accurate Image Analysis: Employing a validated and consistent methodology for defining regions of interest (ROIs) and calculating Standardized Uptake Value Ratios (SUVR).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal-to-Noise Ratio in PET Images | 1. Insufficient tracer dose administered.2. Suboptimal uptake time before scanning.3. Patient movement during the scan.4. Incorrect image reconstruction parameters. | 1. Verify the administered dose and ensure it aligns with the protocol.2. Adhere to the recommended uptake period (e.g., 60-90 minutes post-injection).[1][3]3. Utilize head restraints and motion correction software if available.4. Consult with a medical physicist or imaging specialist to optimize reconstruction algorithms. |
| High Variability in SUVR Values Between Subjects in the Same Group | 1. Inconsistent definition of the reference region (e.g., cerebellum).2. Partial volume effects, especially in atrophic brains.3. Biological heterogeneity within the study group. | 1. Use a standardized atlas for defining the reference region across all subjects.2. Apply partial volume correction algorithms during image processing.3. Ensure strict adherence to inclusion/exclusion criteria for subject recruitment. |
| Unexpected Off-Target Binding of the Tracer | 1. Presence of other pathologies or medications that may interfere with tracer binding.2. Degradation of the tracer leading to non-specific binding of radiometabolites. | 1. Thoroughly screen subjects for comorbidities and concomitant medications.2. Confirm the radiochemical purity of the tracer before injection. |
| Failure to Discriminate Between Control and Disease Groups | 1. Insufficient statistical power due to small sample size.2. Inappropriate selection of the control group (e.g., presence of preclinical amyloid pathology).3. Suboptimal timing of the PET scan. | 1. Conduct a power analysis to determine the appropriate sample size for your study.2. Screen control subjects for amyloid pathology using appropriate biomarkers.3. Ensure the PET scan is performed within the optimal time window post-injection to maximize the specific binding signal.[1][3] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of [18F]this compound as reported in clinical studies.
| Parameter | Value | Reference |
| Tracer Dose | ~150 megabecquerel (MBq) | [1][3] |
| Administration Route | Intravenous (IV) | [1][3] |
| Scan Type | Dynamic or Static PET | [3] |
| Uptake/Scan Window | 60-90 minutes post-injection | [1][3] |
| Primary Outcome Measure | Standardized Uptake Value Ratio (SUVR) | [1] |
| Reference Region for SUVR | Cerebellum | [1] |
Experimental Protocols
Protocol: In Vivo Amyloid Plaque Imaging using [18F]this compound PET
1. Subject Preparation:
- Subjects should fast for at least 4 hours prior to the scan to ensure stable metabolic conditions.
- Ensure adequate hydration.
- Obtain informed consent and screen for any contraindications to PET imaging.
2. Tracer Administration:
- A single intravenous (IV) bolus of approximately 150 MBq of [18F]this compound is administered.[1][3]
- The exact dose and time of injection must be recorded accurately.
3. PET Scan Acquisition:
- The subject is positioned comfortably in the PET scanner to minimize motion. Head restraints are recommended.
- A dynamic or static PET scan is initiated 60 minutes after the injection.[3]
- For a static scan, a 30-minute acquisition is performed from 60 to 90 minutes post-injection.[3]
- For a dynamic scan, continuous imaging can be performed for up to 90 minutes post-injection.[3]
- A low-dose CT scan is typically acquired for attenuation correction.
4. Image Processing and Analysis:
- The PET data is reconstructed using an appropriate algorithm (e.g., OSEM).
- The reconstructed images are co-registered with the subject's MRI scan for anatomical referencing.
- Regions of interest (ROIs) are defined in specific brain areas, including the frontal cortex, parietal cortex, temporal cortex, and cerebellum.[1]
- The cerebellum is typically used as the reference region to calculate the Standardized Uptake Value Ratio (SUVR).[1]
- SUVR is calculated as the ratio of the average [18F]this compound uptake in a target ROI to the average uptake in the reference region.[1]
Visualizations
Caption: Experimental workflow for an [18F]this compound PET imaging study.
Caption: Relationship between procedural quality and statistical power.
References
Validation & Comparative
Validation of [18F]MK-3328: A Comparative Guide to Amyloid Plaque Radiopharmaceutical Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [18F]MK-3328 with other prominent radiopharmaceutical tracers used for the in vivo imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease (AD). The objective is to present a detailed overview of their performance characteristics, supported by experimental data, to aid researchers in the selection of appropriate imaging agents for their preclinical and clinical studies.
Introduction to Amyloid PET Tracers
Positron Emission Tomography (PET) imaging with amyloid-targeting radiotracers has revolutionized the field of AD research and clinical trials. These tracers enable the visualization and quantification of Aβ plaque burden in the living brain, facilitating earlier and more accurate diagnosis, patient stratification for clinical trials, and monitoring of therapeutic interventions. The first such tracer, [11C]Pittsburgh Compound B ([11C]PiB), set the benchmark, but its short half-life of 20.4 minutes limited its widespread use. This led to the development of several 18F-labeled tracers with a longer half-life of 109.8 minutes, including [18F]florbetapir, [18F]flutemetamol, and [18F]florbetaben, all of which have received regulatory approval. [18F]this compound is another promising 18F-labeled tracer that has undergone preclinical and clinical evaluation.
Comparative Data of Amyloid PET Tracers
The selection of an amyloid PET tracer is guided by several factors, including its binding affinity for Aβ plaques, pharmacokinetic properties, and potential for off-target binding. The following tables summarize the key quantitative data for [18F]this compound and other commonly used amyloid PET tracers.
| Tracer | Target | In Vitro Binding Affinity (Kd, nM) | Lipophilicity (logP) |
| [18F]this compound | Amyloid Plaques | 17 ± 4 | 2.91 |
| [11C]PiB | Amyloid Plaques | 0.90 - 4 | ~2.5 |
| [18F]Florbetapir | Amyloid Plaques | 3.1 - 3.7 | ~2.7 |
| [18F]Flutemetamol | Amyloid Plaques | ~1.5 | ~2.1 |
| [18F]Florbetaben | Amyloid Plaques | ~5.7 | ~2.8 |
Table 1: In Vitro Binding Characteristics of Amyloid PET Tracers. This table provides a summary of the in vitro binding affinity (Kd) to amyloid plaques and lipophilicity (logP) for [18F]this compound and other prominent amyloid PET tracers. Lower Kd values indicate higher binding affinity.
| Tracer | Injected Dose | Uptake Time | Scan Duration | Reference Region | Key Considerations |
| [18F]this compound | ~150 MBq | 60-90 min | ~30 min | Cerebellum | Potential for MAO-B and white matter binding. |
| [11C]PiB | ~370-555 MBq | 40-70 min | 20-30 min | Cerebellum | Short half-life (20.4 min) requires on-site cyclotron. |
| [18F]Florbetapir | ~370 MBq | 30-50 min | 10 min | Cerebellum | Approved for clinical use. |
| [18F]Flutemetamol | ~185 MBq | 90 min | 20 min | Pons or Cerebellum | Approved for clinical use. |
| [18F]Florbetaben | ~300 MBq | 45-130 min | 20 min | Cerebellar Cortex | Approved for clinical use. |
Table 2: Typical PET Imaging Protocols for Amyloid Tracers. This table outlines the typical injected dose, uptake time, scan duration, and commonly used reference regions for quantitative analysis for each tracer.
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings across different studies. Below are generalized experimental protocols for amyloid PET imaging.
General Subject Preparation
-
Inclusion/Exclusion Criteria: Subjects are screened based on clinical diagnosis (e.g., healthy control, mild cognitive impairment, Alzheimer's disease), age, and cognitive scores. Exclusion criteria typically include other neurological or psychiatric disorders, and contraindications to PET or MRI scans.
-
Informed Consent: All participants provide written informed consent before any study-related procedures.
-
Pre-imaging Instructions: No specific dietary restrictions are generally required. Subjects are advised to be well-hydrated.
Radiotracer Administration and PET Imaging
-
Radiotracer Injection: The specified dose of the radiotracer is administered intravenously as a bolus injection.
-
Uptake Period: Following injection, subjects wait for a specific uptake period to allow for the tracer to distribute and bind to amyloid plaques in the brain.[1]
-
Image Acquisition: Subjects are positioned in the PET scanner, and images are acquired for the specified duration.[1] A head holder is used to minimize motion. Attenuation correction is performed using a CT or MRI scan.
Image Analysis
-
Image Reconstruction: PET data are reconstructed using standard algorithms.
-
Co-registration: PET images are co-registered to individual subject's MRI scans to allow for accurate anatomical localization of tracer uptake.
-
Quantitative Analysis: Standardized Uptake Value Ratios (SUVRs) are calculated by dividing the mean tracer uptake in cortical regions of interest by the mean uptake in a reference region (e.g., cerebellum or pons) that is relatively devoid of amyloid plaques.
Visualizations
Experimental Workflow for Amyloid PET Imaging
Caption: General experimental workflow for amyloid PET imaging studies.
Logical Relationship in Tracer Validation
Caption: Logical progression of radiopharmaceutical tracer validation.
Discussion and Conclusion
[18F]this compound has demonstrated promising characteristics as an amyloid PET tracer, including high affinity for amyloid plaques and favorable pharmacokinetics in preclinical studies.[2] Clinical trials have been conducted to evaluate its ability to distinguish between individuals with AD, MCI, and healthy controls.
A key consideration for [18F]this compound is its reported interaction with monoamine oxidase B (MAO-B) and higher nonspecific binding in white matter compared to some other tracers. This off-target binding could potentially confound the interpretation of PET images, particularly in regions with high MAO-B expression or extensive white matter.
In comparison, the approved 18F-labeled tracers ([18F]florbetapir, [18F]flutemetamol, and [18F]florbetaben) have undergone extensive validation, including head-to-head comparative studies and large-scale clinical trials, establishing their diagnostic utility.[3][4][5] While direct, large-scale comparative studies between [18F]this compound and these approved tracers are limited in the public domain, the available data suggests that all these tracers can effectively identify amyloid pathology.
The choice of a specific tracer for a research study or clinical trial will depend on various factors, including the specific research question, the availability of the tracer, and the established experience with its use and interpretation. Further head-to-head comparison studies are warranted to fully elucidate the relative strengths and weaknesses of [18F]this compound in comparison to the established amyloid PET tracers. This will enable a more informed selection of the optimal imaging agent for specific applications in Alzheimer's disease research and drug development.
References
- 1. ojs.unito.it [ojs.unito.it]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. snmmi.org [snmmi.org]
- 4. Correlation of amyloid PET ligand florbetapir F 18 binding with Aβ aggregation and neuritic plaque deposition in postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beta-amyloid imaging with florbetaben - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MK-3328 and Other Amyloid PET Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational amyloid positron emission tomography (PET) tracer, MK-3328, with other established amyloid imaging agents: Florbetapir ([¹⁸F]), Flutemetamol ([¹⁸F]), Florbetaben ([¹⁸F]), and NAV4694 ([¹⁸F]). The information is intended to assist researchers and professionals in understanding the characteristics and performance of these tracers based on available experimental data.
Quantitative Data Comparison
The following tables summarize the key quantitative data for each amyloid PET tracer. It is important to note that the clinical development of this compound was discontinued, and therefore, extensive clinical data, particularly on sensitivity and specificity, are not available.
Table 1: In Vitro Binding Characteristics
| Tracer | Target | Binding Affinity (IC₅₀) | Dissociation Constant (Kd) |
| This compound | β-Amyloid Fibrils | 10.5 nM | 17 ± 4 nM |
| Florbetapir ([¹⁸F]) | β-Amyloid Plaques | Data not readily available | ~3.7 nM |
| Flutemetamol ([¹⁸F]) | β-Amyloid Fibrils | Data not readily available | Data not readily available |
| Florbetaben ([¹⁸F]) | β-Amyloid Fibrils | Sub-nanomolar range | Data not readily available |
| NAV4694 ([¹⁸F]) | β-Amyloid Plaques | Data not readily available | ~2.3 nM[1] |
Table 2: Clinical Performance Characteristics
| Tracer | Standardized Uptake Value Ratio (SUVR) in AD vs. Healthy Controls (HC) | Sensitivity | Specificity |
| This compound | Data not available from completed clinical trials. | Data not available. | Data not available. |
| Florbetapir ([¹⁸F]) | AD: ~1.41, HC: ~1.04[2] | 92% - 96%[3][4] | 95% - 100% |
| Flutemetamol ([¹⁸F]) | AD: ~1.76, HC: ~1.30[5] | 89% - 97.2%[5][6] | 80% - 90%[6][7] |
| Florbetaben ([¹⁸F]) | AD patients show significantly higher SUVRs than HCs[8] | 82% - 97.9%[9][10][11][12] | 86% - 95%[9][10][11][12] |
| NAV4694 ([¹⁸F]) | AD: ~2.41, HC: ~1.27[13] | 88.9%[1] | 91.4%[1] |
Note: SUVR values can vary depending on the specific brain regions analyzed, the reference region used for normalization, and the image analysis methodology.
Experimental Protocols
The following is a generalized experimental protocol for amyloid PET imaging, applicable to the tracers discussed. Specific parameters may vary based on the tracer and the study protocol.
1. Participant Selection:
-
Inclusion criteria typically include patients with cognitive impairment being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline, as well as healthy control subjects.
-
Exclusion criteria often include contraindications to PET scanning, pregnancy, and recent participation in other clinical trials involving investigational drugs.
2. Radiotracer Administration:
-
A sterile, pyrogen-free solution of the ¹⁸F-labeled amyloid tracer is administered intravenously.
-
The typical injected dose is approximately 185-370 MBq (5-10 mCi), depending on the specific tracer and institutional guidelines.
3. Uptake Phase:
-
Following injection, there is a waiting period to allow for the tracer to distribute and bind to amyloid plaques in the brain.
-
The uptake duration varies between tracers:
-
Florbetapir: 30-50 minutes
-
Flutemetamol: Approximately 90 minutes
-
Florbetaben: 45-130 minutes
-
NAV4694: 40-70 minutes
-
This compound: 60-90 minutes (based on clinical trial protocol)[14]
-
4. Image Acquisition:
-
The participant is positioned comfortably on the PET scanner bed with their head stabilized to minimize motion.
-
A brain PET scan is acquired, typically for 10-20 minutes.
-
For PET/CT scanners, a low-dose CT scan is performed for attenuation correction.
5. Image Reconstruction and Analysis:
-
PET images are reconstructed using standard algorithms.
-
The images are then analyzed, often involving co-registration with a structural brain image (MRI).
-
Standardized Uptake Value Ratio (SUVR): This is the most common method for quantifying tracer uptake. It is calculated by dividing the mean tracer uptake in a target cortical region of interest (e.g., precuneus, frontal cortex) by the mean uptake in a reference region with minimal specific binding (typically the cerebellum).[15]
-
Visual Interpretation: Experienced readers visually assess the PET scans to determine the presence or absence of significant cortical tracer uptake, indicating the presence of amyloid plaques.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of an amyloid PET imaging study.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Clinical impact of amyloid PET using 18F-florbetapir in patients with cognitive impairment and suspected Alzheimer’s disease: a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Florbetapir-PET for Imaging β-Amyloid Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of florbetapir-PET for imaging beta-amyloid pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 18F PET with flutemetamol for the early diagnosis of Alzheimer's disease dementia and other dementias in people with mild cognitive impairment (MCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Performance of [18F]flutemetamol amyloid imaging against the neuritic plaque component of CERAD and the current (2012) NIA-AA recommendations for the neuropathologic diagnosis of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Individualized quantification of brain β-amyloid burden: results of a proof of mechanism phase 0 florbetaben PET trial in patients with Alzheimer's disease and healthy controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Florbetaben PET imaging to detect amyloid beta plaques in Alzheimer's disease: phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Comparison of Standardized Uptake Value Ratio Calculations in Amyloid Positron Emission Tomography Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
Validating PET Signals: A Comparative Guide to Post-Mortem Histopathological Correlation of Neuroreceptor and Amyloid Plaque PET Tracers
A Note on Tracer Identification: Initial query referenced MK-3328 for M4 muscarinic acetylcholine receptor imaging. Our review of current literature indicates that the primary PET tracer for the M4 receptor is [11C]MK-6884 . The tracer [18F]this compound has been developed for the detection of brain amyloid plaques. This guide will focus on the correlation of PET findings with post-mortem histopathology for both M4 receptor and amyloid plaque imaging, using the correct corresponding tracers.
This guide provides a comparative overview of the validation of Positron Emission Tomography (PET) tracers through post-mortem histopathological correlation. We will examine the available data for the M4 muscarinic acetylcholine receptor tracer, [11C]MK-6884, and compare its validation status with established amyloid plaque tracers, for which direct in-vivo PET to post-mortem correlations are more extensively documented.
Data Presentation: Quantitative Correlation of PET Tracers with Post-Mortem Findings
The following tables summarize the quantitative data from studies correlating PET tracer binding with post-mortem tissue analysis.
| Tracer | Target | Post-Mortem Method | Key Findings | Correlation Coefficient (r) |
| [11C]MK-6884 | M4 Muscarinic Acetylcholine Receptor | In vitro Autoradiography with [3H]MK-6884 | A decrease in M4 receptor density was observed in the hippocampus of AD and MCI patients compared to healthy volunteers.[1] | Data not available for in-vivo PET vs. post-mortem correlation. |
| [11C]PiB (Pittsburgh Compound-B) | Fibrillar β-amyloid plaques | [3H]PiB binding, insoluble Aβ levels (ELISA), 6-CN-PiB plaque load | In vivo PiB retention correlated directly with region-matched post-mortem measures of [3H]PiB binding and insoluble Aβ peptide levels.[2][3] | Strong positive correlation reported.[2][3] |
| Florbetapir F 18 | β-amyloid plaques | Silver staining, Thioflavin S staining, Immunohistochemistry (Aβ antibodies) | Strong quantitative correlations were found between florbetapir F 18 tissue binding and β-amyloid plaques identified by various histopathological methods.[4] | Spearman's rank correlation coefficient values of 0.71 (vs. Bielschowsky silver) and 0.81 (vs. Thioflavin S).[4] |
| [18F]Flutemetamol | Fibrillar β-amyloid deposits | Histopathology (plaque density) | Demonstrated 91% sensitivity and 90% specificity for identifying moderate to frequent amyloid plaques.[5] | Not explicitly reported as a correlation coefficient. |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of correlation studies. Below are summarized protocols for key experiments.
1. In-Vivo PET Imaging Protocol ([11C]MK-6884 & Amyloid Tracers)
-
Subject Preparation: Subjects are typically fasted for a specified period before the scan.
-
Tracer Administration: A bolus injection of the radiotracer (e.g., [11C]MK-6884, [11C]PiB, Florbetapir F 18) is administered intravenously.
-
Image Acquisition: Dynamic scanning is performed using a PET scanner for a duration of 60-90 minutes post-injection.
-
Image Analysis: Time-activity curves are generated for various brain regions of interest. For amyloid tracers, Standardized Uptake Value Ratios (SUVR) are often calculated using the cerebellum as a reference region.[6][7] For [11C]MK-6884, kinetic modeling is used to quantify receptor levels.[8][9][10]
2. Post-Mortem Tissue Processing and Histopathology
-
Tissue Procurement: Brain tissue is collected at autopsy with a post-mortem interval as short as possible to minimize tissue degradation.
-
Tissue Preparation: The brain is typically sectioned, with some tissue being fresh-frozen for autoradiography and biochemistry, and other portions being fixed in formalin for histopathology.
-
Histopathological Staining:
-
Amyloid Plaques: Common methods include silver staining (e.g., Bielschowsky), Thioflavin S (for fibrillar amyloid), and immunohistochemistry using antibodies against Aβ peptides (e.g., 4G8, 6E10).[4]
-
M4 Receptors: While not a direct staining of the receptor protein, immunohistochemistry for neuronal markers can be used to assess the cellular context of receptor expression.
-
-
Quantitative Analysis: Stained sections are digitized, and the plaque load or density of immunoreactivity is quantified using image analysis software.
3. In Vitro Autoradiography ([11C]MK-6884)
-
Tissue Sectioning: Cryostat sections of post-mortem brain tissue are prepared.
-
Incubation: Sections are incubated with a tritiated version of the PET ligand (e.g., [3H]MK-6884). Non-specific binding is determined by incubating adjacent sections with an excess of a competing non-radioactive ligand.
-
Imaging: The sections are exposed to a phosphor imaging plate or film to visualize the distribution and density of the radioligand binding.
-
Analysis: The density of the signal is quantified and compared across different brain regions and subject groups.[1]
Mandatory Visualizations
Diagram 1: Experimental Workflow for PET to Post-Mortem Correlation
Caption: Workflow from in-vivo PET to post-mortem analysis.
Caption: M4 receptor signaling pathway.
References
- 1. In vitro evaluation of PET radiotracers for imaging synaptic density, the acetylcholine transporter, AMPA-tarp-γ8 and muscarinic M4 receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-mortem correlates of in vivo PiB-PET amyloid imaging in a typical case of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Post-mortem histopathology underlying β-amyloid PET imaging following flutemetamol F 18 injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regional correlations between [11C]PIB PET and post-mortem burden of amyloid-beta pathology in a diverse neuropathological cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New PET Tracer Binds Muscarinic Acetylcholine Receptors | ALZFORUM [alzforum.org]
- 9. researchgate.net [researchgate.net]
- 10. The PET tracer [11C]MK-6884 quantifies M4 muscarinic receptor in rhesus monkeys and patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of MK-3328 and Florbetapir for amyloid detection.
For researchers and professionals in the field of neurodegenerative diseases, the accurate in vivo detection of amyloid-β (Aβ) plaques is crucial for the diagnosis of Alzheimer's disease and the development of new therapies. This guide provides a detailed comparison of two positron emission tomography (PET) tracers: MK-3328, an investigational agent, and Florbetapir (¹⁸F-AV-45, Amyvid®), an approved and widely used imaging agent.
While direct head-to-head clinical trial data is limited due to the discontinuation of the this compound clinical program, this guide consolidates available data to offer a comparative overview of their performance characteristics and experimental protocols.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and Florbetapir based on available research. It is important to note that these values are derived from separate studies and may not be directly comparable due to differing experimental conditions.
| Parameter | This compound | Florbetapir (¹⁸F-AV-45) |
| Binding Affinity | IC₅₀: 10.5 nM[1] | K_d: 3.7 nM[2][3] |
| PET Imaging Window | 60-90 minutes post-injection[4] | 30-50 minutes post-injection[5][6] |
| Scan Duration | ~30 minutes[7] | ~10 minutes[5][6][8] |
| Reference Region for SUVR | Cerebellum[4] | Cerebellum[9] |
| Off-Target Binding | Interacts with Monoamine Oxidase B (MAO-B); high nonspecific binding in white matter reported[10] | Minimal off-target binding reported in key brain regions for AD assessment[3] |
| Clinical Development Status | Terminated[7][11] | Approved for clinical use[5] |
Experimental Protocols
Detailed methodologies are essential for interpreting and potentially replicating findings. Below are the experimental protocols for key assays and imaging procedures related to this compound and Florbetapir.
In Vitro Binding Assays
This compound:
-
Assay Type: Radioligand binding assay using [³H]-DMAB.
-
Tissue Preparation: Brain homogenates from Alzheimer's disease patients are diluted to 0.4 mg/mL.
-
Radioligand Concentration: 1.5 nM of [³H]-DMAB.
-
Incubation: 90 minutes at room temperature (25°C).
-
Separation of Bound/Free Ligand: Filtration onto GF/C filters.
-
Data Analysis: Determination of IC₅₀ values from competitive binding curves.[1]
Florbetapir (¹⁸F-AV-45):
-
Assay Type: In vitro autoradiography on postmortem human brain tissue.
-
Tissue Preparation: Frozen and formalin-fixed paraffin-embedded sections from patients with varying degrees of neurodegenerative pathology.
-
Method: Sections are incubated with ¹⁸F-Florbetapir and the binding is correlated with immunohistochemistry and traditional staining methods (e.g., silver stain, thioflavin S).
-
Data Analysis: Quantitative correlation between florbetapir binding intensity and the density of Aβ plaques.[3]
PET Imaging Protocols
This compound:
-
Radiotracer Administration: A single intravenous bolus injection of approximately 150 MBq (~4.05 mCi) of [¹⁸F]this compound.[7]
-
Uptake Period: 60 to 90 minutes.[4]
-
Image Acquisition: A static PET scan is acquired for approximately 30 minutes, starting 60 minutes after the injection.[7]
-
Image Analysis: Standardized Uptake Value Ratios (SUVR) are calculated by normalizing the tracer uptake in various cortical regions (e.g., frontal, parietal, temporal) to the uptake in the cerebellum.[4]
Florbetapir (¹⁸F-AV-45):
-
Radiotracer Administration: A single intravenous bolus injection of 370 MBq (10 mCi).[6]
-
Image Acquisition: A 10-minute PET scan is acquired.[5][6][8]
-
Image Analysis: Images are visually assessed for amyloid plaque density by comparing cortical gray matter radioactivity to adjacent white matter.[5] A negative scan indicates sparse to no neuritic plaques, reducing the likelihood of Alzheimer's disease.[6] Quantitative analysis using SUVR with the cerebellum as a reference region is also performed in research settings.[9]
Visualizations
To further clarify the processes and mechanisms discussed, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation of amyloid PET ligand florbetapir F 18 binding with Aβ aggregation and neuritic plaque deposition in postmortem brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. nucmedtutorials.com [nucmedtutorials.com]
- 7. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Amyloid-β assessed by florbetapir F 18 PET and 18-month cognitive decline: A multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | MedPath [trial.medpath.com]
Establishing Neural Plaque Burden Threshold with [18F]MK-3328: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of [18F]MK-3328, an investigational positron emission tomography (PET) tracer for imaging amyloid-β plaques, in the context of other established amyloid PET tracers. Due to the discontinuation of the [18F]this compound clinical development program, direct head-to-head comparative data with other tracers in human subjects is not available in published literature.[1] This guide, therefore, summarizes the known characteristics of [18F]this compound from preclinical and early clinical studies and contrasts them with the established performance of approved tracers like [18F]florbetapir, [18F]florbetaben, and [18F]flutemetamol.
Comparison of Tracer Properties
The selection of a PET tracer for clinical trials and diagnostic purposes hinges on several key characteristics, from binding affinity to in-vivo kinetics. Below is a table summarizing the available data for [18F]this compound alongside typical values for approved amyloid PET tracers.
| Property | [18F]this compound | Other Approved [18F] Amyloid Tracers (Typical Values) |
| Target | Fibrillar Amyloid-β Plaques | Fibrillar Amyloid-β Plaques |
| In Vitro Binding Affinity (IC50) | 10.5 ± 1.3 nM[2][3] | High affinity (in the low nanomolar range) |
| Off-Target Binding | Known to bind to Monoamine Oxidase B (MAO-B)[4] | Varied, with some showing non-specific white matter binding |
| Lipophilicity (Log D) | 2.91[2][3] | Generally in a range suitable for blood-brain barrier penetration |
| White Matter Binding | Reported as low in non-human primate studies[2][3] but also as a source of high nonspecific binding[4] | A known characteristic that can complicate image interpretation |
| Clinical Development Status | Discontinued after Phase I[1] | Approved for clinical use |
Experimental Protocols
Detailed experimental protocols for [18F]this compound are based on the clinical trial NCT01385033.[5]
[18F]this compound PET Imaging Protocol (as per Clinical Trial NCT01385033)
-
Radiotracer Administration: A single intravenous bolus injection of approximately 150 MBq of [18F]this compound was administered.[1]
-
Image Acquisition:
-
Anatomical Co-registration: A baseline MRI was obtained for anatomical co-registration with the PET scan.[1]
-
Image Analysis:
-
Regions of Interest (ROIs) were drawn on the co-registered MRI and projected onto the dynamic PET scans to generate tissue time-activity curves (TACs).[5]
-
SUVR Calculation: The Standardized Uptake Value Ratio (SUVR) was calculated as the ratio of the average [18F]this compound uptake between 60 and 90 minutes post-dose in a target region to that in a reference region (cerebellum).[5]
-
Cortical Composite SUVR: A mean cortical SUVR was determined from multiple brain regions, including the frontal cortex, parietal cortex, anterior cingulate gyrus, posterior cingulate gyrus, temporal cortex, lateral temporal cortex, and occipital cortices.[5]
-
Establishing the Neural Plaque Burden Threshold
The clinical trial for [18F]this compound aimed to establish a threshold for amyloid positivity.[1] The proposed methodology involved:
-
Data from Healthy Elderly (HE): Cortical SUVR values from a cohort of healthy elderly participants were used.
-
Trimming Procedure: To exclude HE participants who may have positive amyloid plaque burden, a trimming procedure was to be applied. The 1st and 2nd quartiles (Q1 and Q2) of the cortical SUVR distribution in the HE group were to be computed, and values with SUVR ≥ (Q2-Q1)*3 were to be removed.[5]
-
Threshold Calculation: The threshold for classifying plaque burden as positive or negative was to be calculated as the mean (trimmed) + k*SD (trimmed) of the HE group's cortical SUVR. The value of 'k' would be chosen to optimize sensitivity and specificity.[6]
Visualizations
Experimental Workflow for [18F]this compound PET Imaging and Analysis
References
- 1. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]
- 2. Comparison of Standardized Uptake Value Ratio Calculations in Amyloid Positron Emission Tomography Brain Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [18F]Fluoroazabenzoxazoles as potential amyloid plaque PET tracers: synthesis and in vivo evaluation in rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to [18F]MK-3328 PET Imaging: Methodologies and a Framework for Cross-Site Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the positron emission tomography (PET) tracer [18F]MK-3328, a ligand for detecting brain amyloid plaques, a key pathological hallmark of Alzheimer's disease. While direct multi-site cross-validation studies for [18F]this compound are not publicly available, this document synthesizes information from clinical trials and preclinical studies to offer a detailed understanding of its use and a proposed framework for future cross-validation efforts.
Quantitative Data Summary
The primary quantitative measure used in clinical evaluations of [18F]this compound is the Standardized Uptake Value Ratio (SUVR). This metric is crucial for estimating the density of amyloid plaques in different brain regions.
| Parameter | Description | Calculation | Brain Regions of Interest (ROIs) | Reference Region |
| SUVR | The ratio of [18F]this compound uptake in a target brain region to a reference region with minimal specific binding. | Average [18F]this compound uptake in the target region (60-90 minutes post-injection) / Average [18F]this compound uptake in the cerebellum (60-90 minutes post-injection).[1] | Frontal cortex, parietal cortex, anterior cingulate gyrus, posterior cingulate gyrus, temporal cortex, lateral temporal cortex, and occipital cortices.[1] | Cerebellum[1] |
Ligand Binding Characteristics
This compound is a β-Amyloid PET ligand with high binding potency.[2][3] Preclinical studies have identified it as a promising candidate for the clinical assessment of β-amyloid plaque load.[4] However, it is important to note that this compound has shown some interaction with monoamine oxidase B (MAO-B), which should be considered when interpreting imaging results.[5]
Experimental Protocols
The following methodologies are based on the protocols outlined in clinical trials for [18F]this compound.[1]
Patient Population
Participants in initial studies included individuals with amnestic mild cognitive impairment (aMCI), mild-to-moderate Alzheimer's Disease (AD), and healthy young and elderly volunteers.[1] Specific inclusion criteria involved cognitive testing scores (e.g., Mini-Mental Status Examination, Clinical Dementia Rating) and MRI scans consistent with AD.[1]
Image Acquisition
-
Radiotracer Administration: Intravenous injection of [18F]this compound.
-
PET Scanning: Dynamic PET scans are acquired to generate tissue time-activity curves (TACs).[1]
Image Analysis
-
Region of Interest (ROI) Definition: ROIs are delineated on co-registered magnetic resonance imaging (MRI) scans and then transferred to the dynamic PET images.[1]
-
Time-Activity Curve Generation: The ROIs are projected onto all frames of the dynamic PET scans to generate [18F]this compound tissue TACs.[1]
-
SUVR Calculation: The SUVR is calculated as the ratio of the average [18F]this compound uptake in the target brain region to the cerebellum, typically over the 60-90 minute post-injection period.[1]
-
Cortical SUVR Determination: A mean cortical SUVR is derived from the SUVRs of multiple brain regions.[1]
Visualizing the Research Workflow
[18F]this compound Single-Site PET Imaging Workflow
The following diagram illustrates the typical workflow for a single-site clinical imaging study using [18F]this compound, from participant recruitment to final data analysis.
Caption: Workflow for a single-site [18F]this compound PET imaging study.
Proposed Framework for a Multi-Site Cross-Validation Study
To ensure the reliability and comparability of [18F]this compound imaging results across different research sites, a rigorous cross-validation study is essential. The following diagram outlines a proposed workflow for such a study.
Caption: Proposed workflow for a multi-site cross-validation study of [18F]this compound.
References
Assessing the Diagnostic Accuracy of MK-3328 for Alzheimer's Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the investigational positron emission tomography (PET) tracer, MK-3328, for the diagnosis of Alzheimer's disease (AD). Due to the early termination of its clinical development, publicly available diagnostic accuracy data for this compound is limited. Therefore, this document will focus on its proposed mechanism and compare it with established diagnostic modalities with robust supporting data.
Overview of this compound
This compound, also known as [18F]this compound, is a fluorinated PET tracer designed to quantify amyloid-β (Aβ) plaque burden in the brain, a core neuropathological hallmark of Alzheimer's disease. The underlying principle of this compound, like other amyloid PET tracers, is to enable the in vivo visualization of these protein aggregates.
A Phase Ib clinical trial (NCT01385033) was initiated to validate [18F]this compound's performance in subjects with Alzheimer's disease, mild cognitive impairment, and healthy controls. However, the study was terminated after its initial phase due to a business decision, and further development was discontinued.[1] Consequently, comprehensive data on its diagnostic accuracy, including sensitivity and specificity from pivotal trials, are not available in the public domain. Notably, some research has indicated that this compound exhibited high nonspecific binding in the white matter of the brain, a potential limitation for a diagnostic imaging agent.[2]
Comparison of Diagnostic Modalities
The diagnosis of Alzheimer's disease is a multifaceted process that often involves a combination of clinical assessments and biomarker-based tests. The following sections compare the key diagnostic alternatives to an investigational tracer like this compound.
Quantitative Data Presentation
The following tables summarize the diagnostic accuracy of established methods for Alzheimer's disease. It is important to note that these values can vary depending on the patient population, the specifics of the experimental protocol, and the reference standard used for diagnosis (e.g., clinical diagnosis or post-mortem neuropathological confirmation).
Table 1: Diagnostic Accuracy of Amyloid PET Tracers (e.g., Florbetapir, Flutemetamol, Florbetaben)
| Metric | Reported Range | Key Considerations |
| Sensitivity | 84% - 100%[3][4] | High sensitivity indicates a low likelihood of missing a diagnosis in patients with the disease. |
| Specificity | 80% - 95%[3][4] | High specificity indicates a low likelihood of a false-positive result in healthy individuals. |
| Positive Predictive Value (PPV) | 80% - 86%[4] | The probability that a person with a positive test result truly has the disease. |
| Negative Predictive Value (NPV) | 89% - 100%[4] | The probability that a person with a negative test result is truly free of the disease. |
Table 2: Diagnostic Accuracy of Cerebrospinal Fluid (CSF) Biomarkers (Aβ42, p-tau, t-tau)
| Biomarker/Ratio | Sensitivity | Specificity | Key Considerations |
| Aβ1-42 | 83%[5] | 70%[5] | Decreased levels in CSF are indicative of amyloid plaque deposition in the brain. |
| p-tau181 | 83%[5] | 49%[5] | Increased levels are associated with the formation of neurofibrillary tangles. |
| t-tau | 82%[5] | 67%[5] | A general marker of neuronal injury. |
| p-tau181/Aβ42 Ratio | 74%[6] | 81%[6] | Ratios of biomarkers often provide better diagnostic performance than individual markers. |
| p-tau217 | 95%[7] | 94%[7] | Emerging as a highly accurate biomarker for AD. |
Table 3: Characteristics of Cognitive Assessments (e.g., Mini-Mental State Examination - MMSE)
| Metric | Reported Performance | Key Considerations |
| General Accuracy | A score of 23 or lower is indicative of cognitive impairment.[8][9] | Not a standalone diagnostic tool for AD, but a widely used screening instrument for cognitive impairment.[8][9] |
| Limitations | Performance can be influenced by age, education level, and cultural background.[8] | It is not able to diagnose the cause of the cognitive changes.[8] |
Experimental Protocols
Amyloid PET Imaging Protocol
A standardized procedure is crucial for the reliable acquisition and interpretation of amyloid PET scans.
-
Radiotracer Administration : A specific type of radiotracer (e.g., Florbetapir, Flutemetamol) is injected intravenously into the patient.[10]
-
Uptake Phase : There is a waiting period, typically ranging from 40 to 90 minutes, to allow the tracer to distribute and bind to any amyloid plaques in the brain.[10]
-
Image Acquisition : The patient lies on a scanner bed, and PET images of the brain are acquired for approximately 30 minutes.[10] It is essential for the patient to remain still during the scan to ensure image quality.[10]
-
Image Interpretation : The resulting images are visually assessed by trained professionals for the presence and extent of amyloid plaque deposition. A positive scan shows increased tracer uptake in the cortical gray matter.
Cerebrospinal Fluid (CSF) Biomarker Analysis Protocol
The analysis of CSF for AD biomarkers requires careful pre-analytical handling to ensure accurate results.
-
Sample Collection : CSF is collected via a lumbar puncture. It is recommended to discard the first 1-2 mL of CSF.[11] The sample should be collected directly into a low-bind polypropylene tube to prevent the amyloid-beta protein from adhering to the tube walls.[11]
-
Sample Handling : The CSF sample should not be transferred to other tubes or aliquoted before transport.[11] It is recommended to keep the tube in an upright position.[11]
-
Storage and Transport : Samples can be stored and transported at 2°C to 8°C for up to 15 days.[12]
-
Analysis : The concentrations of Aβ42, p-tau, and t-tau are measured using immunoassays, such as the electrochemiluminescence immunoassay (ECLIA) platform.[11]
Mini-Mental State Examination (MMSE) Protocol
The MMSE is a brief, 30-point questionnaire used to screen for cognitive impairment.
-
Administration : The test is administered by a clinician or trained personnel and takes approximately 5-10 minutes.[8]
-
Domains Assessed : The MMSE evaluates several cognitive domains, including:
-
Scoring : Each correct answer receives one point. A score of 23 or lower is generally considered to indicate the presence of cognitive impairment.[9]
Mandatory Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the diagnosis of Alzheimer's disease.
Caption: A simplified workflow for the diagnosis of Alzheimer's disease.
Caption: The central role of amyloid-β in the Alzheimer's disease cascade.
Caption: A typical experimental workflow for an amyloid PET scan.
References
- 1. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]
- 2. researchgate.net [researchgate.net]
- 3. Diagnostic Accuracy of Amyloid versus FDG PET in Autopsy-Confirmed Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Cerebrospinal fluid biomarkers in Alzheimer's disease: Diagnostic accuracy and prediction of dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CSF p-tau181/Aβ42 Ratio Offers a Good Accuracy “In Vivo” in the Differential Diagnosis of Alzheimer’s Dementia | Bentham Science [benthamscience.com]
- 7. Evaluation of the diagnostic efficacy of core biomarkers in cerebrospinal fluid for Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cgatoolkit.ca [cgatoolkit.ca]
- 9. dementiacarecentral.com [dementiacarecentral.com]
- 10. Amyloid Brain PET-CT for Alzheimer's Disease Services - NYC & Westchester | ColumbiaDoctors - New York | ColumbiaDoctors [columbiadoctors.org]
- 11. Alzheimer’s Disease Markers, CSF | Test Fact Sheet [arupconsult.com]
- 12. Pre‐analytical protocol for measuring Alzheimer's disease biomarkers in fresh CSF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychdb.com [psychdb.com]
[18F]MK-3328: An Investigational PET Tracer for Amyloid Plaque Imaging - A Comparative Overview
It is important to note that the clinical development of [18F]MK-3328, an investigational positron emission tomography (PET) tracer for imaging brain amyloid plaques, has been discontinued. Developed by Merck, [18F]this compound was evaluated for its potential in the early diagnosis and monitoring of Alzheimer's disease. A Phase 1 clinical trial was terminated not due to safety concerns but as a result of a business decision to halt the program.[1]
This guide provides a comprehensive overview of the available data on [18F]this compound, its intended use, and a comparison with other notable amyloid PET tracers. The information is intended for researchers, scientists, and drug development professionals interested in the landscape of neuroimaging in Alzheimer's disease.
Performance and Clinical Trial Data of [18F]this compound
[18F]this compound is a fluoroazabenzoxazole derivative that was designed to bind with high affinity to amyloid plaques, a key pathological hallmark of Alzheimer's disease.[2] Its performance was assessed in a Phase 1 clinical trial (NCT01385033) involving participants with Alzheimer's Disease (AD), amnestic mild cognitive impairment (aMCI), and healthy young and elderly volunteers.[3]
The primary objective of the study was to evaluate the efficacy of [18F]this compound in distinguishing between individuals with AD and cognitively normal elderly individuals by measuring the tracer's uptake in various brain regions.[3] The trial data indicated that single doses of [18F]this compound were generally well-tolerated in healthy elderly participants and those with AD.[1] No serious adverse events were reported.[1]
Quantitative Summary of the Phase 1 Clinical Trial (NCT01385033)
| Participant Group | Number of Participants | Age Range | Key Inclusion Criteria |
| Healthy Young Volunteers | Data not available | 18-45 years | Cognitively normal |
| Healthy Elderly Volunteers | Data not available | 55 years and older | Cognitively normal |
| Amnestic Mild Cognitive Impairment (aMCI) | Data not available | 55 years and older | Meets clinical criteria for aMCI |
| Alzheimer's Disease (AD) | Data not available | 55 years and older | Meets NINCDS-ADRDA criteria for probable AD |
Experimental Protocols
The clinical evaluation of [18F]this compound involved a standardized PET imaging protocol to quantify amyloid plaque burden.
PET Imaging Protocol for [18F]this compound
-
Tracer Administration: A single intravenous (IV) dose of approximately 150 MBq of [18F]this compound was administered to each participant.[1]
-
Image Acquisition:
-
Image Analysis:
Visualizing the Research Workflow
The following diagram illustrates the typical workflow for evaluating an investigational PET tracer like [18F]this compound in a clinical research setting for Alzheimer's disease.
Workflow for the evaluation of [18F]this compound.
Comparison with Alternative Amyloid PET Tracers
While [18F]this compound development was halted, several other 18F-labeled amyloid PET tracers have been successfully developed and are used in clinical and research settings. The most notable alternatives include Florbetapir (Amyvid®), Flutemetamol (Vizamyl®), and Florbetaben (Neuraceq®).[4]
| Feature | [18F]this compound (Investigational) | Florbetapir (Amyvid®) | Flutemetamol (Vizamyl®) | Florbetaben (Neuraceq®) |
| Development Status | Discontinued | FDA Approved | FDA Approved | FDA Approved |
| Chemical Class | Fluoroazabenzoxazole | Stilbene derivative | Stilbene derivative | Stilbene derivative |
| Half-life of 18F | ~110 minutes | ~110 minutes | ~110 minutes | ~110 minutes |
| Binding Target | Brain Amyloid Plaques | Brain Amyloid Plaques | Brain Amyloid Plaques | Brain Amyloid Plaques |
| Key Advantage (at time of development) | Showed favorable low in vivo binding potential in white matter in preclinical studies.[2] | First 18F-labeled amyloid tracer approved by the FDA. | Structural analog of Pittsburgh Compound B (PiB). | High affinity and specificity for amyloid plaques. |
| Reported Limitations | Clinical development was not completed. |
References
- 1. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]
- 2. [18F]Fluoroazabenzoxazoles as potential amyloid plaque PET tracers: synthesis and in vivo evaluation in rhesus monkey [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Diagnostic accuracy of 18F amyloid PET tracers for the diagnosis of Alzheimer’s disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A meta-analysis of clinical trials involving the PET tracer MK-3328.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of the clinical trial data for the PET tracer MK-3328 and compares its performance with alternative amyloid-β imaging agents. The information is compiled from publicly available clinical trial data and research publications to offer an objective overview for researchers in the field of Alzheimer's disease and neurodegenerative disorders.
Introduction to this compound
This compound is a fluorine-18 labeled PET tracer developed for the in vivo quantification of amyloid-β (Aβ) plaques in the brain, a key pathological hallmark of Alzheimer's disease.[1][2][3] Developed to offer an alternative to the short-half-life carbon-11 labeled Pittsburgh Compound B ([11C]PIB), this compound aimed to provide a more accessible tool for clinical trials and diagnostics. However, its clinical development was halted prematurely.
Clinical Trial and Performance of this compound
A Phase Ib, multi-center, open-label clinical trial (NCT01385033) was conducted to evaluate the performance of [18F]this compound in individuals with Alzheimer's disease (AD), mild cognitive impairment (MCI), and healthy elderly (HE) subjects. The primary objective was to validate the tracer's ability to quantify Aβ plaque burden.[1][2][4]
The trial was terminated due to futility, as an interim analysis revealed that the PET signal from this compound could not adequately discriminate between subjects with Alzheimer's disease and healthy elderly controls.[4]
Quantitative Data for this compound
| Parameter | Value | Source |
| Binding Affinity (Kd) to Aβ Plaques | 17 ± 4 nM | In vitro study |
| Maximum Binding Capacity (Bmax) | 1600 ± 419 fmol/mg protein | In vitro study |
| Off-target Binding Affinity (Kd) to MAO-B | 6 ± 3 nM | In vitro study |
Comparison with Alternative Amyloid-β PET Tracers
Several other PET tracers for amyloid-β imaging are widely used in clinical research and have received regulatory approval. The most notable alternatives include [11C]PIB, florbetapir ([18F]AV-45), flutemetamol ([18F]GE067), and florbetaben ([18F]Neuraceq).
Comparative Quantitative Data
| Tracer | Binding Affinity (Kd) for Aβ Plaques (nM) | Typical Cortical SUVR (AD vs. HC) | Key Characteristics |
| [11C]PIB | ~1-5 | ~1.8 - 2.5 | Gold standard, short half-life (20 min), high affinity and specificity.[5] |
| Florbetapir ([18F]AV-45) | 3.7 | ~1.4 - 1.7 | FDA-approved, longer half-life (~110 min), lower cortical retention than PIB.[6][7] |
| Flutemetamol ([18F]GE067) | ~1-3 | ~1.5 - 2.0 | FDA-approved, structurally similar to PIB, higher white matter retention.[6] |
| Florbetaben ([18F]Neuraceq) | ~5-8 | ~1.5 - 1.8 | FDA-approved, good correlation with [11C]PIB.[8] |
| This compound | 17 ± 4 | Not sufficient discrimination | High affinity but failed to discriminate between AD and HC in vivo. |
SUVR (Standardized Uptake Value Ratio) values are approximate and can vary based on the reference region, image acquisition, and processing protocols.
Experimental Protocols
This compound PET Imaging Protocol (NCT01385033)
-
Radiotracer Administration: A single intravenous (IV) dose of [18F]this compound (~150 MBq) was administered.[4]
-
Image Acquisition:
-
Dynamic Scan: Performed for approximately 90 minutes post-injection.
-
Static Scan: Performed for approximately 30 minutes, starting 60 minutes after injection (60-90 min time window).[4]
-
-
Image Analysis:
-
Regions of Interest (ROIs): Drawn on identified brain areas using co-registered MRI.
-
Quantitative Metrics: Standardized Uptake Value Ratio (SUVR) and Distribution Volume Ratio (DVR) were calculated.
-
Reference Region: Cerebellum.[2]
-
Cortical Composite SUVR: Calculated as a mean of SUVR from multiple brain regions including frontal cortex, parietal cortex, anterior and posterior cingulate gyrus, and temporal cortices.[2]
-
General Protocol for FDA-Approved 18F-labeled Amyloid Tracers
-
Radiotracer Administration: A single IV bolus of the respective tracer (e.g., 370 MBq for florbetapir).[9]
-
Uptake Period: A waiting period is observed post-injection (e.g., 30-50 minutes for florbetapir).[9]
-
Image Acquisition: A static brain PET scan of 10-20 minutes is typically acquired.
-
Image Analysis:
-
Visual Read: Scans are visually assessed by trained readers as either positive or negative for amyloid plaques based on tracer-specific guidelines.[9][10]
-
Quantitative Analysis: SUVR is calculated using a cortical composite region of interest and a reference region (e.g., cerebellum or pons). The Centiloid scale can be used to standardize SUVR values across different tracers.[10][11]
-
Visualizations
Amyloid-β Aggregation Pathway
The following diagram illustrates the pathological cascade of amyloid-β peptide aggregation, a key process in the development of Alzheimer's disease that amyloid PET tracers aim to visualize.
Caption: The amyloid cascade hypothesis, from APP processing to plaque deposition.
Experimental Workflow for Amyloid PET Imaging
This diagram outlines the typical workflow for a clinical research study involving an amyloid PET tracer.
Caption: A typical workflow for an amyloid PET clinical research study.
Conclusion
The development of the amyloid PET tracer this compound was aimed at providing a valuable tool for Alzheimer's disease research. However, the clinical trial was terminated due to the tracer's inability to effectively differentiate between individuals with Alzheimer's disease and healthy controls, despite promising in vitro binding characteristics. This highlights the challenges in translating preclinical findings to successful clinical imaging agents. In contrast, several other 18F-labeled amyloid PET tracers, such as florbetapir, flutemetamol, and florbetaben, have demonstrated clinical utility and have become established tools in both research and clinical settings for the detection of cerebral amyloid pathology. Researchers and drug development professionals should consider the distinct characteristics and clinical performance of these tracers when designing studies that require the in vivo assessment of amyloid-β burden.
References
- 1. Study [trialstransparency.msdclinicaltrials.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. stage.obesityhealthmatters.com [stage.obesityhealthmatters.com]
- 4. trialstransparency.msdclinicaltrials.com [trialstransparency.msdclinicaltrials.com]
- 5. Amyloid‐β PET in Alzheimer's disease: A systematic review and Bayesian meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of amyloid PET ligand florbetapir F 18 (18F-AV-45) binding with β-amyloid aggregation and neuritic plaque deposition in postmortem brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A practical overview of the use of amyloid-PET Centiloid values in clinical trials and research - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of MK-3328
For researchers, scientists, and drug development professionals, the lifecycle of an investigational compound extends beyond the laboratory bench. The proper disposal of substances like MK-3328, a discontinued β-Amyloid PET ligand, is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available due to its status as a discontinued investigational drug, established guidelines for the disposal of research chemicals and investigational drugs provide a clear framework for its safe management.
The cornerstone of proper disposal is a partnership with your institution's Environmental Health and Safety (EHS) office. They are the definitive resource for ensuring compliance with all federal, state, and local regulations. The general approach emphasizes that unused or waste this compound, particularly in a research setting, should be treated as hazardous chemical waste.
Key Disposal Considerations
The disposal procedure for this compound will depend on whether it is in its non-radioactive or radiolabeled form, [18F]this compound. For the non-radioactive compound, the primary method of disposal is incineration by a licensed hazardous waste management company. For the radiolabeled form, the radioactive component must be addressed prior to chemical disposal, typically through decay-in-storage.
| Characteristic | Non-Radioactive this compound | Radiolabeled [18F]this compound |
| Primary Hazard | Chemical | Chemical and Radiological |
| Disposal Method | Incineration | Decay-in-Storage then Incineration |
| Regulatory Oversight | EPA (RCRA), State, Local | NRC, EPA, State, Local |
| Key Contact | Institutional EHS Office | Institutional EHS/Radiation Safety Office |
Experimental Protocols for Disposal
While specific experimental protocols for the disposal of this compound are not published, the following represents a standard operating procedure based on general guidelines for investigational drug disposal.
Protocol for Disposal of Non-Radioactive this compound:
-
Waste Identification and Segregation:
-
Collect all materials contaminated with this compound (e.g., unused compound, contaminated labware, personal protective equipment) in a designated, compatible waste container.
-
Do not mix with other waste streams unless explicitly approved by your EHS office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound (CAS: 1201323-97-8)".
-
Include the name of the principal investigator, the laboratory location, and the date of accumulation.
-
-
Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure the SAA is secure, under the control of the laboratory personnel, and away from general traffic.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS office.
-
EHS personnel will collect the waste and arrange for its transport to a licensed hazardous waste incineration facility.
-
Protocol for Disposal of Radiolabeled [18F]this compound:
-
Decay-in-Storage:
-
Due to the short half-life of Fluorine-18 (approximately 110 minutes), the primary step is to allow the radioactivity to decay to background levels.
-
Store the waste in a properly shielded and labeled radioactive waste container in a designated radioactive materials use area.
-
The storage duration will depend on the initial activity but is typically 7-10 half-lives.
-
-
Radiation Survey:
-
After the calculated decay period, survey the waste container with a calibrated radiation detection meter to confirm that the radioactivity has decayed to background levels.
-
-
Chemical Waste Disposal:
-
Once confirmed to be non-radioactive, deface or remove all radioactive material labels.
-
The waste can now be managed as chemical waste. Follow the disposal protocol for non-radioactive this compound as outlined above.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these general principles and working closely with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
